Product packaging for Dermorphin TFA(Cat. No.:)

Dermorphin TFA

Cat. No.: B590066
M. Wt: 916.9 g/mol
InChI Key: MUBFSOVWSMFSSQ-YYEHHWDVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dermorphin is a hepta-peptide and a natural opioid initially isolated from the skin of South American hylid frogs Phyllomedusinae. Dermorphin binds as an agonist with high potency and selectivity to mu-opioid receptors. Dermorphin is about 30-40 times more potent than Morphine.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H51F3N8O12 B590066 Dermorphin TFA

Properties

IUPAC Name

(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50N8O10.C2HF3O2/c1-23(44-37(55)29(41)18-25-9-13-27(50)14-10-25)36(54)46-30(19-24-6-3-2-4-7-24)38(56)43-21-34(52)45-31(20-26-11-15-28(51)16-12-26)40(58)48-17-5-8-33(48)39(57)47-32(22-49)35(42)53;3-2(4,5)1(6)7/h2-4,6-7,9-16,23,29-33,49-51H,5,8,17-22,41H2,1H3,(H2,42,53)(H,43,56)(H,44,55)(H,45,52)(H,46,54)(H,47,57);(H,6,7)/t23-,29+,30+,31+,32+,33+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBFSOVWSMFSSQ-YYEHHWDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CO)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H51F3N8O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

916.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Dermorphin TFA: A Technical Guide to its Origin, Discovery, and Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermorphin, a naturally occurring heptapeptide, stands as a potent and highly selective µ-opioid receptor agonist.[1][2][3] First isolated from the skin of South American frogs of the Phyllomedusa genus, its unique structure, which includes a D-alanine residue, confers remarkable analgesic properties, far exceeding those of morphine.[1][4][5] This technical guide provides an in-depth overview of the origin and discovery of Dermorphin, with a focus on its trifluoroacetic acid (TFA) salt, a common form used in research. It details its pharmacological profile, including receptor binding affinities and analgesic potency, and outlines the experimental protocols used for its characterization. Furthermore, this guide illustrates the key signaling pathways and experimental workflows associated with Dermorphin research.

Origin and Discovery

Dermorphin was first isolated from the skin secretions of the Amazonian frog Phyllomedusa bicolor (formerly Phyllomedusa sauvagei).[5][6] Its discovery was the result of research into the wide array of bioactive peptides found in amphibian skin.[4][7] The name "Dermorphin" is derived from "derm" (skin) and "morphine," reflecting its origin and potent opioid-like activity.[5]

A key feature of Dermorphin's structure is the presence of a D-alanine at the second position of its amino acid sequence (Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH₂).[1][4] This is significant because D-amino acids are not incorporated into peptides through the standard ribosomal protein synthesis machinery. Instead, the L-alanine precursor is converted to D-alanine via a post-translational modification by an L-to-D-amino acid isomerase.[1] This structural feature makes Dermorphin more resistant to enzymatic degradation, contributing to its prolonged and potent effects.[8][9]

Dermorphin is typically synthesized and purified using solid-phase peptide synthesis and high-performance liquid chromatography (HPLC).[10][11] Trifluoroacetic acid (TFA) is a common counterion used during the purification process, resulting in the formation of Dermorphin TFA salt.[12][13] This salt form generally enhances the solubility of the peptide in aqueous solutions, making it suitable for use in biological assays.[13]

Pharmacological Profile

Dermorphin is a potent and highly selective agonist for the µ-opioid receptor (MOR).[1][3] Its binding affinity for the MOR is significantly higher than that of morphine and other endogenous opioids.[7][14]

Quantitative Data: Receptor Binding Affinity and Analgesic Potency

The following tables summarize the quantitative data on Dermorphin's receptor binding affinity and analgesic potency from various studies.

Table 1: Opioid Receptor Binding Affinity of Dermorphin

LigandReceptor SubtypePreparationAssay TypeKᵢ (nM)IC₅₀ (nM)Reference
Dermorphinµ (mu)Rat brain membranesRadioligand displacement ([³H]naloxone)0.34-[15](--INVALID-LINK--)
Dermorphinµ (mu)CHO cells expressing human MORRadioligand displacement ([³H]DAMGO)-0.1-5[14][16]
Dermorphinδ (delta)Rat brain membranesRadioligand displacement>1000-[15](--INVALID-LINK--)
Dermorphinκ (kappa)Guinea pig cerebellum membranesRadioligand displacement>1000-[15](--INVALID-LINK--)

Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of binding affinity. Lower values indicate higher affinity.

Table 2: Analgesic Potency of Dermorphin in Animal Models

Animal ModelAssayRoute of AdministrationED₅₀Potency vs. MorphineReference
MiceHot Plate TestIntravenous (i.v.)1.02 µmol/kg~11-fold more potent[5][17]
RatsTail-Flick TestIntracerebroventricular (i.c.v.)23 pmol/rat~752-fold more potent[5][17]
RatsHot Plate TestIntracerebroventricular (i.c.v.)13.3 pmol/rat~2170-fold more potent[5][17]

Note: ED₅₀ (median effective dose) is the dose that produces a therapeutic effect in 50% of the population.

Experimental Protocols

Opioid Receptor Binding Assay (Representative Protocol)

This protocol describes a competitive radioligand binding assay to determine the affinity of Dermorphin for the µ-opioid receptor.

Materials:

  • Cell membranes prepared from CHO cells stably expressing the human µ-opioid receptor.

  • [³H]-DAMGO (a selective µ-opioid receptor agonist radioligand).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Naloxone (for determining non-specific binding).

  • Glass fiber filters.

  • Scintillation cocktail and counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, [³H]-DAMGO (at a concentration near its Kd), and varying concentrations of this compound. For non-specific binding control wells, add a high concentration of naloxone instead of Dermorphin.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each Dermorphin concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the Dermorphin concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[18]

In Vivo Analgesia Assay: Hot Plate Test (Representative Protocol)

This protocol describes the hot plate test in mice to assess the analgesic effect of Dermorphin.[9][19][20]

Materials:

  • Male C57BL/6 mice.

  • Hot plate apparatus with adjustable temperature.

  • This compound solution for injection.

  • Vehicle control (e.g., saline).

Procedure:

  • Acclimation: Acclimate the mice to the testing room and handling procedures for several days before the experiment.

  • Baseline Measurement: Place each mouse individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5 °C), and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intravenous injection).

  • Post-treatment Measurement: At specific time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mice back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀ value can be determined by testing a range of Dermorphin doses.

Visualizations

Signaling Pathway

Dermorphin, upon binding to the µ-opioid receptor (a G-protein coupled receptor), initiates a cascade of intracellular signaling events that ultimately lead to its analgesic and other physiological effects.

Dermorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dermorphin Dermorphin MOR µ-Opioid Receptor (MOR) Dermorphin->MOR G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibition K_channel GIRK Channels G_protein->K_channel Activation MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Activation cAMP ↓ cAMP AC->cAMP Analgesia Analgesia & Other Effects cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Analgesia K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Analgesia MAPK->Analgesia

Caption: Dermorphin's µ-opioid receptor signaling cascade.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the analgesic efficacy of Dermorphin using an in vivo model.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A1 Animal Acclimation & Baseline Assessment B1 Randomization of Animals into Treatment Groups A1->B1 A2 Preparation of This compound Solution B2 Drug Administration (Dermorphin or Vehicle) A2->B2 B1->B2 B3 Behavioral Assay (e.g., Hot Plate Test) at Timed Intervals B2->B3 C1 Data Collection (e.g., Latency Times) B3->C1 C2 Calculation of % Maximum Possible Effect (%MPE) C1->C2 C3 Statistical Analysis & ED₅₀ Determination C2->C3

Caption: Workflow for in vivo analgesic testing of Dermorphin.

Conclusion

Dermorphin remains a molecule of significant interest in the field of opioid research due to its remarkable potency and selectivity for the µ-opioid receptor. Its unique D-amino acid-containing structure, a product of fascinating amphibian biochemistry, provides a template for the design of novel analgesics. The trifluoroacetic acid salt is a practical and widely used form for research applications. The experimental protocols and data presented in this guide offer a comprehensive resource for scientists and researchers working to further elucidate the therapeutic potential of Dermorphin and its analogs. A thorough understanding of its origin, pharmacology, and the methods used for its evaluation is crucial for advancing the development of new and more effective pain management strategies.

References

Dermorphin TFA: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermorphin, a naturally occurring heptapeptide opioid agonist, exhibits high potency and selectivity for the μ-opioid receptor. Its trifluoroacetate (TFA) salt is a common form used in research due to its stability and solubility. This technical guide provides an in-depth overview of the chemical structure, synthesis, and pharmacological properties of Dermorphin TFA. Detailed experimental protocols for its solid-phase synthesis and purification are presented, along with a comprehensive summary of its binding affinity and in vivo efficacy. Furthermore, the canonical signaling pathway activated by Dermorphin at the μ-opioid receptor is illustrated, providing a foundational understanding for researchers in pain management and opioid pharmacology.

Chemical Structure and Properties

Dermorphin is a heptapeptide with the amino acid sequence Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂. The presence of a D-alanine residue at the second position is a unique feature for a peptide of vertebrate origin and is crucial for its high opioid activity. The trifluoroacetate (TFA) salt of Dermorphin is formed during the purification process by reversed-phase high-performance liquid chromatography (RP-HPLC) using TFA as a counter-ion.

Chemical Structure:

  • Dermorphin:

    • IUPAC Name: (2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide[1]

    • SMILES: C--INVALID-LINK--C(=O)NCC(=O)N--INVALID-LINK--O)C(=O)N3CCC[C@H]3C(=O)N--INVALID-LINK--C(=O)N">C@HNC(=O)--INVALID-LINK--N[2]

    • Molecular Formula: C₄₀H₅₀N₈O₁₀[1][2]

    • Molecular Weight: 802.87 g/mol [2]

    • CAS Number: 77614-16-5[1]

  • This compound:

    • Molecular Formula: C₄₀H₅₀N₈O₁₀ · xC₂HF₃O₂

    • Molecular Weight: 916.89 g/mol (for the mono-TFA salt)[3]

    • CAS Number: 78331-26-7[4]

Physicochemical Properties:

PropertyValueReference
Appearance White to off-white lyophilized powder
Solubility Soluble in water[5]
Storage Store at -20°C

Synthesis of this compound

Dermorphin and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) methodology, employing either Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting group strategies.[6][7] The following is a detailed, generalized protocol based on the Fmoc strategy.

Experimental Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-D-Ala-OH)

  • Boc-protected Tyrosine (Boc-Tyr(tBu)-OH) for the N-terminus

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Washing solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • First Amino Acid Coupling (Fmoc-Ser(tBu)-OH):

    • Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • Activate Fmoc-Ser(tBu)-OH by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and couple for 2-4 hours.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, and Fmoc-D-Ala-OH. For the final N-terminal tyrosine, use Boc-Tyr(tBu)-OH.

  • Cleavage and Deprotection:

    • After the final coupling, wash the resin with DMF, followed by DCM, and dry under vacuum.

    • Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution containing the crude peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

    • Dry the crude peptide pellet under vacuum.

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of water or a water/acetonitrile mixture containing 0.1% TFA.

    • Purify the peptide using a preparative reversed-phase C18 column with a linear gradient of acetonitrile in water, both containing 0.1% TFA.

    • Monitor the elution profile at 220 nm and collect the fractions containing the desired peptide.

  • Lyophilization: Lyophilize the purified fractions to obtain this compound as a white, fluffy powder.

Synthesis Workflow

Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling_Ser Couple Fmoc-Ser(tBu)-OH Deprotection1->Coupling_Ser Deprotection2 Fmoc Deprotection Coupling_Ser->Deprotection2 Coupling_Pro Couple Fmoc-Pro-OH Deprotection2->Coupling_Pro Deprotection3 Fmoc Deprotection Coupling_Pro->Deprotection3 Coupling_Tyr1 Couple Fmoc-Tyr(tBu)-OH Deprotection3->Coupling_Tyr1 Deprotection4 Fmoc Deprotection Coupling_Tyr1->Deprotection4 Coupling_Gly Couple Fmoc-Gly-OH Deprotection4->Coupling_Gly Deprotection5 Fmoc Deprotection Coupling_Gly->Deprotection5 Coupling_Phe Couple Fmoc-Phe-OH Deprotection5->Coupling_Phe Deprotection6 Fmoc Deprotection Coupling_Phe->Deprotection6 Coupling_DAla Couple Fmoc-D-Ala-OH Deprotection6->Coupling_DAla Deprotection7 Fmoc Deprotection Coupling_DAla->Deprotection7 Coupling_Tyr2 Couple Boc-Tyr(tBu)-OH Deprotection7->Coupling_Tyr2 Cleavage Cleavage & Deprotection (95% TFA) Coupling_Tyr2->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product This compound Lyophilization->Final_Product

Caption: Solid-phase synthesis workflow for this compound.

Pharmacological Data

Dermorphin is a potent and selective agonist for the μ-opioid receptor. Its pharmacological profile has been characterized through various in vitro and in vivo studies.

Receptor Binding Affinity

The binding affinity of Dermorphin and its analogs to opioid receptors is typically determined through competitive radioligand binding assays.

LigandReceptorKᵢ (nM)Assay ConditionsReference
Dermorphinμ-opioid0.54Rat brain homogenate, [³H]DAMGO[8]
Dermorphinδ-opioid929Rat brain homogenate, [³H]DPDPE[8]
Dermorphinμ-opioid0.7Rat brain membranes, [³H]DAGO[9]
Dermorphinδ-opioid62Rat brain membranes, [³H]DPDPE[9]
--INVALID-LINK-- amideμ-opioid--[1]
In Vitro and In Vivo Efficacy

The efficacy of Dermorphin has been evaluated in various models, demonstrating its potent analgesic effects.

AssaySpeciesRoute of AdministrationED₅₀ / IC₅₀ComparisonReference
Guinea Pig IleumGuinea PigIn vitroIC₅₀ = 0.36 nM57,294x more potent than Met-enkephalin[10]
Hot Plate TestRatIntracerebroventricularED₅₀ = 13.3 pmol/rat2,170x more potent than morphine[4]
Tail Flick TestRatIntracerebroventricularED₅₀ = 23 pmol/rat752x more potent than morphine[3]

Signaling Pathway

Dermorphin exerts its effects by activating the μ-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

Mu-Opioid Receptor Signaling Cascade

MOR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dermorphin Dermorphin MOR μ-Opioid Receptor (GPCR) Dermorphin->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits Ca_channel ↓ Ca²⁺ Influx (Voltage-gated Ca²⁺ channels) G_protein->Ca_channel βγ inhibits K_channel ↑ K⁺ Efflux (GIRK channels) G_protein->K_channel βγ activates MAPK ↑ MAPK/ERK Pathway G_protein->MAPK βγ activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Analgesia Analgesia PKA->Analgesia Modulates Ca_channel->Analgesia Contributes to K_channel->Analgesia Contributes to MAPK->Analgesia Modulates

Caption: Dermorphin-activated μ-opioid receptor signaling pathway.

The binding of Dermorphin to the μ-opioid receptor activates the inhibitory G-protein (Gi/o).[11] This leads to the dissociation of the Gα and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[5] The Gβγ subunit directly inhibits voltage-gated calcium channels, reducing neurotransmitter release, and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane.[12] These actions collectively contribute to the analgesic effects of Dermorphin. Additionally, the Gβγ subunit can activate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in the long-term effects of opioid receptor activation.[13]

Conclusion

This compound is a powerful tool for research into opioid pharmacology and pain mechanisms. Its high potency and selectivity for the μ-opioid receptor make it a valuable ligand for studying receptor function and for the development of novel analgesics. This guide provides a comprehensive resource for researchers, detailing its chemical properties, a robust synthesis protocol, and a summary of its pharmacological effects and signaling mechanisms. The provided data and protocols can serve as a foundation for further investigation into the therapeutic potential of Dermorphin and its analogs.

References

Dermorphin TFA: An In-depth Technical Guide on its Mechanism of Action at Opioid Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin, a naturally occurring heptapeptide originally isolated from the skin of South American frogs of the Phyllomedusa genus, is a potent opioid agonist with a high affinity and selectivity for the µ-opioid receptor (MOR).[1][2][3] Its unique structure, which includes a D-alanine residue at the second position, contributes to its remarkable potency and receptor selectivity.[4] This technical guide provides a comprehensive overview of the mechanism of action of Dermorphin trifluoroacetate (TFA) at opioid receptors, detailing its binding characteristics, signaling pathways, and the experimental methodologies used for its characterization. The trifluoroacetate salt form is commonly used to improve the stability and solubility of the peptide and does not interfere with its mechanism of action at the receptor level.

Opioid Receptor Binding Profile

Dermorphin TFA exhibits a strong preference for the µ-opioid receptor, with significantly lower affinity for the δ-opioid receptor (DOR) and negligible interaction with the κ-opioid receptor (KOR).[4] This selectivity is a key determinant of its pharmacological effects.

Binding Affinity Data

The binding affinity of Dermorphin for opioid receptors is typically determined through competitive radioligand binding assays. In these experiments, Dermorphin is used to displace a radiolabeled ligand with known affinity for a specific receptor subtype. The resulting inhibition constant (Ki) is a measure of the ligand's binding affinity.

Receptor SubtypeRadioligandPreparationKi (nM)Reference
µ-Opioid Receptor (MOR) [³H]DAMGORat brain membranes0.7[4]
[³H]DermorphinRat brainKd = 0.46[4]
δ-Opioid Receptor (DOR) [³H]DPDPERat brain membranes62[4]
[³H]-naltrindoleRat brain membranes-[5]
κ-Opioid Receptor (KOR) [³H]EthylketocyclazocineGuinea pig cerebellum membranes>5000[4]

In the study by Negri et al. (1990), the selectivity ratio (Ki δ / Ki µ) for Dermorphin was calculated to be 88, highlighting its strong preference for the µ-opioid receptor.[4]

Signal Transduction Pathways

Upon binding to the µ-opioid receptor, a G-protein coupled receptor (GPCR), Dermorphin initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of inhibitory G-proteins (Gi/o).

G-Protein Dependent Signaling

Activation of the µ-opioid receptor by Dermorphin leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.[6] These subunits then modulate the activity of various downstream effectors:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7]

  • Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[8]

G_Protein_Signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein (αβγ) MOR->G_protein Activation G_alpha Gαi/o G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Causes VGCC VGCC Ca_influx Decreased Ca2+ Influx & Neurotransmitter Release VGCC->Ca_influx Leads to Dermorphin Dermorphin Dermorphin->MOR Binds to G_alpha->AC Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits ATP ATP cAMP_effect Decreased Cellular Activity cAMP->cAMP_effect K_ion K+ Ca_ion Ca2+

Caption: Dermorphin-induced G-protein signaling at the µ-opioid receptor.

Receptor Internalization and β-Arrestin Signaling

Opioid receptor activation also triggers regulatory processes, including receptor desensitization and internalization, which are often mediated by β-arrestins. While low-efficacy agonists like morphine induce limited µ-opioid receptor internalization, high-efficacy agonists such as Dermorphin promote robust receptor internalization.[9] This process is believed to play a role in the development of tolerance and may also contribute to the analgesic effects of Dermorphin.[9] Blocking Dermorphin-induced receptor internalization has been shown to attenuate its antinociceptive effects.[9]

Beta_Arrestin_Signaling cluster_membrane Cell Membrane MOR_P Phosphorylated µ-Opioid Receptor Beta_Arrestin β-Arrestin MOR_P->Beta_Arrestin Recruits Dermorphin Dermorphin MOR µ-Opioid Receptor Dermorphin->MOR Binds GRK GRK MOR->GRK Recruits GRK->MOR_P Phosphorylates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates Signaling Downstream Signaling (e.g., MAPK) Beta_Arrestin->Signaling Initiates

Caption: β-Arrestin recruitment and µ-opioid receptor internalization.

Experimental Protocols

The characterization of Dermorphin's action on opioid receptors relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of an unlabeled compound (Dermorphin) by measuring its ability to displace a radiolabeled ligand from the receptor.[10][11]

Workflow:

Radioligand_Binding_Workflow prep 1. Receptor Preparation (e.g., cell membranes expressing opioid receptors) incubate 2. Incubation - Receptor preparation - Radioligand (e.g., [³H]DAMGO) - Varying concentrations of this compound prep->incubate separate 3. Separation (Rapid filtration to separate bound from free radioligand) incubate->separate count 4. Quantification (Scintillation counting to measure radioactivity) separate->count analyze 5. Data Analysis - Plot % inhibition vs. Dermorphin concentration - Calculate IC50 - Calculate Ki using Cheng-Prusoff equation count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology:

  • Receptor Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably expressing the human µ-opioid receptor or rat brain homogenates) are prepared by homogenization and centrifugation.[10][12] The protein concentration is determined using a standard method like the Bradford assay.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.

  • Incubation: In a 96-well plate, the following are added:

    • Receptor membrane preparation.

    • A fixed concentration of a selective radioligand (e.g., [³H]DAMGO for MOR).

    • Increasing concentrations of unlabeled this compound.

    • For determining non-specific binding, a high concentration of a non-radioactive opioid ligand (e.g., naloxone) is added to a set of wells.

  • The plate is incubated at a specific temperature (e.g., 25°C or 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[12]

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer.[12]

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of Dermorphin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon agonist binding to a GPCR. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[8][13]

Workflow:

GTPgS_Binding_Workflow prep 1. Membrane Preparation (containing the opioid receptor and G-proteins) incubate 2. Incubation - Membranes - GDP - Varying concentrations of this compound prep->incubate initiate 3. Reaction Initiation (Add [³⁵S]GTPγS) incubate->initiate terminate 4. Termination & Separation (Rapid filtration) initiate->terminate analyze 5. Data Analysis - Plot [³⁵S]GTPγS binding vs. Dermorphin concentration - Determine EC50 and Emax terminate->analyze

Caption: Workflow for a [³⁵S]GTPγS binding assay.

Detailed Methodology:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.

  • Incubation: In a 96-well plate, the following are added:

    • Membrane preparation.

    • GDP (to ensure G-proteins are in their inactive state).

    • Increasing concentrations of this compound.

    • For basal binding, only the vehicle is added. For non-specific binding, a high concentration of unlabeled GTPγS is added.

  • The plate is pre-incubated at 30°C.

  • Reaction Initiation: [³⁵S]GTPγS is added to all wells to start the reaction. The plate is then incubated for a further period (e.g., 60 minutes) at 30°C.[14]

  • Termination and Separation: The reaction is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: The amount of [³⁵S]GTPγS bound to the membranes on the filters is determined by scintillation counting.

  • Data Analysis: The data are analyzed to determine the EC50 (the concentration of Dermorphin that produces 50% of the maximal response) and the Emax (the maximal stimulation of [³⁵S]GTPγS binding), which are measures of potency and efficacy, respectively.

cAMP Inhibition Assay

This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

Workflow:

cAMP_Assay_Workflow prep 1. Cell Culture (Cells expressing the opioid receptor) stimulate 2. Stimulation - Treat cells with an adenylyl cyclase activator (e.g., Forskolin) - Concurrently treat with varying concentrations of this compound prep->stimulate lyse 3. Cell Lysis stimulate->lyse measure 4. cAMP Measurement (Using a competitive immunoassay, e.g., HTRF or ELISA) lyse->measure analyze 5. Data Analysis - Plot cAMP levels vs. Dermorphin concentration - Determine IC50 measure->analyze

Caption: Workflow for a cAMP inhibition assay.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the µ-opioid receptor (e.g., CHO or HEK293 cells) are cultured in 96-well plates.

  • Pre-incubation: Cells are often pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Stimulation: The cells are treated with a constant concentration of an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production. Simultaneously, increasing concentrations of this compound are added.

  • Incubation: The cells are incubated for a specific time at 37°C.

  • Cell Lysis: A lysis buffer is added to release the intracellular cAMP.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a commercially available kit, such as those based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: The results are plotted as the percentage inhibition of forskolin-stimulated cAMP levels versus the concentration of Dermorphin. The IC50 value, representing the concentration of Dermorphin that causes 50% inhibition, is then calculated.

Conclusion

This compound is a highly potent and selective µ-opioid receptor agonist. Its mechanism of action is primarily mediated through the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. Furthermore, Dermorphin induces robust receptor internalization, a process that is implicated in both its analgesic efficacy and the development of tolerance. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of Dermorphin and other novel opioid compounds, facilitating a deeper understanding of their pharmacology and therapeutic potential.

References

Dermorphin TFA: A Technical Guide to Receptor Binding Affinity, Selectivity, and Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin, a naturally occurring heptapeptide opioid isolated from the skin of South American frogs of the genus Phyllomedusa, stands out for its exceptionally high potency and selectivity as a mu-opioid receptor (MOR) agonist.[1] Its unique structure, which includes a D-alanine residue at the second position, contributes significantly to its remarkable pharmacological profile, making it 30-40 times more potent than morphine.[1] This document provides an in-depth technical overview of Dermorphin TFA's (trifluoroacetic acid salt) interaction with opioid receptors, focusing on its binding affinity, selectivity, and the downstream signaling pathways it initiates. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in opioid pharmacology and drug development.

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the quantitative data on the binding affinity and functional potency of dermorphin and its analogs at the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).

Table 1: Dermorphin Opioid Receptor Binding Affinity

LigandReceptorAssay TypePreparationRadioligandKᵢ (nM)pKᵢIC₅₀ (nM)Reference
DermorphinMu (μ)Displacement BindingRat brain membranes[³H]Dermorphin0.7--[2]
DermorphinDelta (δ)Displacement BindingRat brain membranes[³H]Tyr-DPen-Gly-Phe-DPen62--[2]
DermorphinKappa (κ)Displacement BindingGuinea pig cerebellum[³H]Ethylketocyclazocine>5000--[2]
DermorphinMu (μ)Displacement BindingCHO cells expressing human Mu receptor (CHOhMu)[³H]-DPN-7.17-[3][4]
[D-Orn(COCH₂Br)²]dermorphinMu (μ)Displacement BindingNot specified[³H]DAMGO--0.11[5]
[D-Orn(COCH₂Br)²]dermorphinDelta (δ)Displacement BindingNot specifiedNot specified-->300[5]
Dermorphin-N/OFQ (DeNo)Mu (μ)Displacement BindingCHOhMu[³H]-DPN-9.55-[6]
Dermorphin-N/OFQ (DeNo)NOPDisplacement BindingCHONOP[³H]-UFP-101-10.22-[6]

Table 2: Dermorphin Functional Activity

LigandReceptorAssay TypeCell LineParameterValueReference
DermorphinMu (μ)GTPγ[³⁵S] BindingCHOhMupEC₅₀7.83[6]
Dermorphin-N/OFQ (DeNo)Mu (μ)GTPγ[³⁵S] BindingCHOhMupEC₅₀7.77[6]
DermorphinMu (μ)Calcium Mobilization (Gαqi5)CHOhMupEC₅₀8.07[6]
Dermorphin-N/OFQ (DeNo)Mu (μ)Calcium Mobilization (Gαqi5)CHOhMupEC₅₀7.17[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Radioligand Displacement Binding Assay

This assay determines the binding affinity of a test compound (e.g., dermorphin) by measuring its ability to displace a radiolabeled ligand from its receptor.

Membrane Preparation:

  • Homogenize tissue (e.g., rat brain) or cultured cells expressing the receptor of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[6]

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.[7]

  • Centrifuge the resulting supernatant at high speed (e.g., 20,000-40,000 x g for 10-30 minutes) to pellet the cell membranes.[6][7]

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. This process is typically repeated at least three times.[6]

  • Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method like the Lowry or Bradford assay.[6][7]

Binding Assay:

  • In a 96-well plate, combine the membrane preparation (typically 40 µg of protein), a fixed concentration of the radiolabeled ligand (e.g., [³H]DAMGO for MOR), and varying concentrations of the unlabeled test compound.[5][6]

  • To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of an unlabeled standard ligand (e.g., 10 µM naloxone).[6]

  • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (typically 60 minutes).[3][6]

  • Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which traps the membranes with the bound radioligand.[3][6]

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can then be determined and converted to the inhibition constant (Kᵢ).

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay prep1 Homogenize Tissue/Cells prep2 Low-Speed Centrifugation (remove debris) prep1->prep2 prep3 High-Speed Centrifugation (pellet membranes) prep2->prep3 prep4 Wash Pellet prep3->prep4 prep5 Determine Protein Concentration prep4->prep5 assay1 Incubate Membranes, Radioligand & Test Compound prep5->assay1 assay2 Separate Bound from Free (Filtration) assay1->assay2 assay3 Wash Filters assay2->assay3 assay4 Measure Radioactivity (Scintillation Counting) assay3->assay4 assay5 Data Analysis (IC50, Ki) assay4->assay5

Radioligand Displacement Binding Assay Workflow.
GTPγ[³⁵S] Binding Assay

This functional assay measures the activation of G protein-coupled receptors (GPCRs) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.[7][8]

Assay Protocol:

  • Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.

  • In a 96-well plate, add the membrane preparation (10-40 µg of protein), GDP (to ensure G proteins are in an inactive state), and varying concentrations of the agonist (e.g., dermorphin).[3][7][9]

  • For determining non-specific binding, include wells with an excess of unlabeled GTPγS.[3]

  • Pre-incubate the plate at 30°C for approximately 15 minutes.[7]

  • Initiate the reaction by adding [³⁵S]GTPγS to each well.[7]

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow for agonist-stimulated [³⁵S]GTPγS binding.[3][9]

  • Terminate the reaction by rapid filtration through glass fiber filters.[3][9]

  • Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Analyze the data by plotting the specific binding against the logarithm of the agonist concentration to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and Eₘₐₓ (the maximal effect).[7]

GTP_gamma_S_Binding_Assay_Workflow start Prepare Receptor Membranes step1 Add Membranes, GDP, & Agonist to Plate start->step1 step2 Pre-incubate at 30°C step1->step2 step3 Initiate Reaction with [³⁵S]GTPγS step2->step3 step4 Incubate at 30°C step3->step4 step5 Terminate by Filtration step4->step5 step6 Wash Filters step5->step6 step7 Quantify Radioactivity step6->step7 end Determine EC50 & Emax step7->end

GTPγ[³⁵S] Binding Assay Workflow.
cAMP Inhibition Assay

This assay measures the ability of a GPCR agonist to inhibit the production of cyclic adenosine monophosphate (cAMP), a common second messenger. Opioid receptors, being Gᵢ/Gₒ-coupled, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Assay Protocol:

  • Culture cells expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).[6][10]

  • Suspend the cells in a suitable buffer containing a phosphodiesterase inhibitor like isobutylmethylxanthine (IBMX) to prevent the degradation of cAMP.[6]

  • Stimulate adenylyl cyclase with forskolin to increase basal cAMP levels.[6]

  • Add varying concentrations of the opioid agonist (e.g., dermorphin) to the cells.

  • Incubate the mixture for a defined period.

  • Lyse the cells to release the intracellular cAMP.

  • Quantify the amount of cAMP using a suitable method, such as a competitive binding assay (e.g., an enzyme-linked immunosorbent assay [ELISA] or a homogenous assay like AlphaScreen).[6][10]

  • Determine the IC₅₀ value of the agonist for the inhibition of forskolin-stimulated cAMP accumulation.

Dermorphin Signaling Pathways

Upon binding to the mu-opioid receptor, dermorphin initiates a cascade of intracellular signaling events. The primary pathway involves the activation of heterotrimeric G proteins of the Gᵢ/Gₒ family.[11]

G Protein-Dependent Signaling:

  • Receptor Activation: Dermorphin binds to and stabilizes an active conformation of the MOR.

  • G Protein Coupling: The activated MOR facilitates the exchange of GDP for GTP on the α subunit of the associated Gᵢ/Gₒ protein.[11]

  • G Protein Dissociation: The G protein dissociates into its Gαᵢ/ₒ-GTP and Gβγ subunits.[11]

  • Downstream Effectors:

    • Gαᵢ/ₒ-GTP: Directly inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[11] This reduction in cAMP decreases the activity of protein kinase A (PKA).

    • Gβγ: Modulates the activity of several ion channels, including the activation of G protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels (VGCCs).[12] This leads to neuronal hyperpolarization and reduced neurotransmitter release, respectively, contributing to the analgesic effects of opioids.

MAPK Pathway Activation: Dermorphin has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[6] This pathway can be activated through both G protein-dependent and β-arrestin-mediated mechanisms and is involved in modulating gene expression and neuronal plasticity.

Dermorphin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dermorphin Dermorphin MOR Mu-Opioid Receptor (MOR) Dermorphin->MOR Binds to G_protein Gαi/oβγ (inactive) MOR->G_protein Activates ERK ERK1/2 MOR->ERK Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces VGCC Voltage-Gated Ca²⁺ Channel GIRK GIRK K⁺ Channel G_alpha->AC Inhibits G_beta_gamma->VGCC Inhibits G_beta_gamma->GIRK Activates PKA PKA cAMP->PKA Activates Gene_Expression Gene Expression & Neuronal Plasticity ERK->Gene_Expression

Dermorphin Signaling at the Mu-Opioid Receptor.

Conclusion

Dermorphin's high affinity and selectivity for the mu-opioid receptor, coupled with its potent agonist activity, make it a valuable tool for opioid research. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for scientists and researchers. A thorough understanding of dermorphin's pharmacological profile is crucial for the development of novel analgesics with improved efficacy and reduced side effects. The continued investigation into the structure-activity relationships of dermorphin and its analogs holds promise for the future of pain management.

References

The Pharmacology of Dermorphin TFA in the Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermorphin, a naturally occurring heptapeptide originally isolated from the skin of South American frogs of the Phyllomedusa genus, is a potent and highly selective agonist for the µ-opioid receptor (MOR)[1][2][3]. Its unique structure, which includes a D-alanine residue at the second position, confers significant resistance to enzymatic degradation and contributes to its remarkable potency, estimated to be 30-40 times greater than morphine[1][3][4]. This technical guide provides an in-depth overview of the pharmacology of Dermorphin Trifluoroacetate (TFA) in the nervous system, focusing on its mechanism of action, receptor binding profile, and physiological effects. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and opioid research.

Mechanism of Action

Dermorphin exerts its effects primarily through the activation of µ-opioid receptors, which are G-protein coupled receptors (GPCRs) predominantly expressed in the central and peripheral nervous systems[1][2]. The binding of Dermorphin to MORs initiates a cascade of intracellular signaling events.

Receptor Binding and Activation

Dermorphin exhibits high affinity and selectivity for the µ-opioid receptor[3][5]. Upon binding, it stabilizes the receptor in an active conformation, leading to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.

Downstream Signaling Pathways

The activated G-protein subunits modulate the activity of several downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and modulates the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization. Additionally, it inhibits N-type voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of neurotransmitters such as glutamate and substance P from presynaptic terminals[6].

The following diagram illustrates the canonical signaling pathway of Dermorphin upon binding to the µ-opioid receptor.

Dermorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dermorphin Dermorphin MOR µ-Opioid Receptor (MOR) Dermorphin->MOR Binds to G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) MOR->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits VGCC Voltage-Gated Ca²⁺ Channel G_beta_gamma->VGCC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to Ca_influx Ca²⁺ Influx VGCC->Ca_influx K_efflux K⁺ Efflux GIRK->K_efflux Neurotransmitter_release Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_influx->Neurotransmitter_release Reduces Hyperpolarization Neuronal Hyperpolarization K_efflux->Hyperpolarization

Dermorphin Signaling Pathway

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacology of Dermorphin and its analogs.

Table 1: Receptor Binding Affinities
LigandReceptorPreparationIC50 (nM)Reference
Dermorphinµ-OpioidRat Brain Membranes0.1 - 5[7]
[D-Met2]DGAPδ-OpioidRat Brain Synaptosomes0.80[8]
DGAPµ-OpioidRat Brain Synaptosomes28,000[8]
DGAPδ-OpioidRat Brain Synaptosomes670[8]

IC50: The half maximal inhibitory concentration.

Table 2: In Vivo Analgesic Potency
CompoundAdministration RouteTestED50SpeciesReference
DermorphinIntracerebroventricularTail-flick / Hot plate13-23 pmol/ratRat[9]
MorphineIntracerebroventricularTail-flick / Hot plate752-2170 times less potent than DermorphinRat[9]
DermorphinIntravenous-1.02 µmol/kgMouse[10]
MorphineIntravenous-11.3 µmol/kgMouse[10]
DermorphinSubcutaneousTail-pinch0.83 mg/kgRat[10]
DermorphinIntrathecalC fibre-evoked responses0.11 µgRat[11]

ED50: The half maximal effective dose.

Table 3: Pharmacokinetic Parameters in Horses
ParameterValue (Harmonic Mean ± Pseudo SD)Administration Route
Distribution Half-life (t½α)0.09 ± 0.02 hIntravenous
Elimination Half-life (t½β)0.76 ± 0.22 hIntravenous
Terminal Elimination Half-life0.68 ± 0.24 hIntramuscular
Bioavailability47-100%Intramuscular
EC50 (for heart rate change)21.1 ± 8.8 ng/mL-

Data from Robinson et al., 2015[12].

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the pharmacological characterization of Dermorphin TFA.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of Dermorphin for opioid receptors.

Receptor_Binding_Assay cluster_prep Membrane Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis prep1 Homogenize brain tissue (e.g., rat brain) in buffer prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend membranes in assay buffer prep2->prep3 inc1 Incubate membranes with a radiolabeled ligand (e.g., [³H]DAMGO for MOR) prep3->inc1 inc2 Add increasing concentrations of this compound inc1->inc2 inc3 Incubate at a specific temperature and time (e.g., 25°C for 60 min) inc2->inc3 sep1 Terminate reaction by rapid filtration through glass fiber filters inc3->sep1 sep2 Wash filters to remove unbound ligand sep1->sep2 sep3 Measure radioactivity on filters using liquid scintillation counting sep2->sep3 ana1 Plot percentage of specific binding vs. Dermorphin concentration sep3->ana1 ana2 Calculate IC50 value using non-linear regression ana1->ana2

Radioligand Receptor Binding Assay Workflow
In Vivo Analgesia Assays (Tail-Flick and Hot Plate Tests)

These behavioral assays are used to assess the antinociceptive effects of Dermorphin in animal models.

Analgesia_Assay_Workflow start Acclimatize animals (e.g., rats, mice) to the testing environment baseline Measure baseline nociceptive threshold (Tail-flick latency or Hot plate reaction time) start->baseline administer Administer this compound or vehicle (e.g., intracerebroventricular, intravenous) baseline->administer test Measure nociceptive threshold at predetermined time points post-administration administer->test analyze Calculate the percentage of Maximum Possible Effect (%MPE) or determine the ED50 test->analyze end End of Experiment analyze->end

References

Dermorphin TFA: A Technical Guide on Peptide Sequence, D-Amino Acid Significance, and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin is a naturally occurring heptapeptide opioid, first isolated from the skin of South American frogs of the genus Phyllomedusa.[1] It exhibits exceptionally high potency and selectivity as an agonist for the µ-opioid receptor (MOR), making it a subject of significant interest in pharmacology and drug development.[1] Structurally unique among vertebrate-derived peptides, Dermorphin's sequence contains a D-amino acid, which is critical to its remarkable biological activity.[1][2] This technical guide provides an in-depth overview of the Dermorphin peptide, its trifluoroacetate (TFA) salt form, the crucial role of its D-amino acid residue, its signaling mechanisms, and detailed experimental protocols for its characterization.

Dermorphin Peptide Sequence and the Role of TFA

The primary amino acid sequence of Dermorphin is H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂ .[1][3] It is a heptapeptide with a C-terminal amidation.[4] The "TFA" designation indicates that the peptide is supplied as a trifluoroacetate salt. This is a common result of the purification process, which typically employs reverse-phase high-performance liquid chromatography (HPLC) with trifluoroacetic acid in the mobile phase.[4] The TFA counterion can influence the peptide's net weight and generally enhances its solubility in aqueous solutions, which is an important consideration for experimental work.[4] For most in vitro assays, the residual TFA does not interfere with biological activity.[4]

The Critical Significance of the D-Alanine Residue

The most striking feature of Dermorphin is the presence of a D-Alanine (D-Ala) at the second position in its sequence. This is a post-translational modification, as D-amino acids are not directly encoded by the genetic code in animals.[1]

The significance of this D-Ala residue is multifaceted:

  • Enhanced Potency and Receptor Affinity : The D-configuration at position 2 is crucial for Dermorphin's high-affinity binding to the µ-opioid receptor.[5] Substitution of D-Ala with its naturally occurring stereoisomer, L-Ala, results in a dramatic loss of opioid activity.

  • Increased Enzymatic Stability : Peptides containing only L-amino acids are rapidly degraded by proteases in the body. The presence of the D-Ala residue confers significant resistance to enzymatic degradation, prolonging the peptide's half-life and the duration of its analgesic effects.[6]

  • µ-Receptor Selectivity : The N-terminal Tyr-D-Ala-Phe motif is considered the "message" domain, essential for its potent and selective interaction with the µ-opioid receptor over δ and κ-opioid receptors.[5][7]

Quantitative Pharmacological Data

Dermorphin's interaction with opioid receptors has been quantified through various in vitro and in vivo assays. The following table summarizes key binding affinity and potency data.

ParameterReceptor/AssayValueSpeciesReference
Binding Affinity
Kᵢ (Inhibitory Constant)µ-opioid receptor0.7 nMRat Brain[7]
Kᵢ (Inhibitory Constant)δ-opioid receptor62 nMRat Brain[7]
Kᵢ (Inhibitory Constant)κ-opioid receptor> 5000 nMGuinea Pig Cerebellum[7]
Kᵈ (Dissociation Constant)µ-opioid receptor0.46 nMRat Brain[7]
In Vitro Potency
IC₅₀ (GPI Assay)Guinea Pig Ileum3.3 nMGuinea Pig[2]
IC₅₀ (MVD Assay)Mouse Vas Deferens29 nMMouse[2]
pEC₅₀ (GTPγ[³⁵S] Assay)CHO cells (hMOR)7.70Human (recombinant)[8]
pEC₅₀ (Calcium Mobilization)CHO cells (hMOR)8.07Human (recombinant)[8]
In Vivo Potency
ED₅₀ (Hot Plate Test, i.c.v.)Analgesia13.3 pmol/ratRat[2][9]
ED₅₀ (Tail-Flick Test, i.c.v.)Analgesia23 pmol/ratRat[2][9]
ED₅₀ (Catalepsy, i.c.v.)Catalepsy130 pmol/ratRat[2]

Abbreviations: CHO, Chinese Hamster Ovary; hMOR, human µ-opioid receptor; i.c.v., intracerebroventricular; GPI, Guinea Pig Ileum; MVD, Mouse Vas Deferens.

Signaling Pathways of Dermorphin

As a potent µ-opioid receptor agonist, Dermorphin initiates a cascade of intracellular events upon binding to its G-protein coupled receptor (GPCR). The receptor is primarily coupled to inhibitory Gαᵢ/ₒ proteins.

Dermorphin_Signaling cluster_receptor cluster_gprotein cluster_effectors Dermorphin Dermorphin MOR µ-Opioid Receptor (MOR) Dermorphin->MOR Binds Plasma_Membrane Plasma Membrane Gi_Go Gαi/o MOR->Gi_Go Activates Hyperpolarization Hyperpolarization G_beta_gamma Gβγ AC Adenylyl Cyclase Gi_Go->AC Inhibits K_Channel GIRK Channels (K⁺ Efflux) G_beta_gamma->K_Channel Activates Ca_Channel Voltage-Gated Ca²⁺ Channels G_beta_gamma->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP ATP ATP ATP->AC K_Channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release

Caption: Dermorphin-induced µ-opioid receptor signaling pathway.

Experimental Protocols

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Kᵢ) of Dermorphin by measuring its ability to displace a radiolabeled ligand from the µ-opioid receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cells expressing µ-opioid receptors (e.g., rat brain or CHO-hMOR cells).[10]

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.[10]

  • Reaction Mixture: In each well of a 96-well plate, combine:

    • 40 µg of membrane protein.[8]

    • A fixed concentration of a µ-selective radioligand (e.g., [³H]DAMGO at ~0.8 nM).[10][11]

    • Varying concentrations of unlabeled Dermorphin (e.g., 1 pM to 10 µM).[8]

    • For non-specific binding, use a high concentration of a non-labeled antagonist like naloxone (10 µM).[8]

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[8]

  • Termination: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.[8][12]

  • Washing: Quickly wash the filters with ice-cold assay buffer.

  • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value from the competition curve and convert it to the Kᵢ value using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand displacement binding assay.

GTPγ[³⁵S] Functional Assay

This functional assay measures the activation of G-proteins following receptor agonism by quantifying the binding of the non-hydrolyzable GTP analog, GTPγ[³⁵S].

Methodology:

  • Membrane Preparation: Use membranes from cells expressing the µ-opioid receptor.

  • Assay Buffer: 50 mM Tris, 0.2 mM EGTA, 100 mM NaCl, 1 mM MgCl₂, 0.1% BSA, pH 7.4.[10][12]

  • Reaction Mixture: Combine in each tube:

    • 40 µg of membrane protein.[10]

    • ~150-240 pM GTPγ[³⁵S].[10][12]

    • 33 µM GDP.[10][12]

    • Varying concentrations of Dermorphin (e.g., 1 pM to 10 µM).[12]

    • Non-specific binding is determined in the presence of excess unlabeled GTPγS (10 µM).[12]

  • Incubation: Incubate samples at 30°C for 60 minutes with gentle agitation.[10][12]

  • Termination and Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B filters.[10][12]

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the stimulated binding against the Dermorphin concentration to determine the EC₅₀ and Eₘₐₓ values.

GTPgS_Workflow Start Prepare Membranes & Reagents Incubate Incubate @ 30°C (Membranes, GDP, GTPγ[³⁵S], & Dermorphin) Start->Incubate Filter Terminate via Vacuum Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (EC₅₀, Eₘₐₓ) Count->Analyze

Caption: Workflow for a GTPγ[³⁵S] functional assay.

In Vivo Analgesic Assay: Hot Plate Test

This test assesses the central analgesic properties of Dermorphin by measuring the latency of a pain response to a thermal stimulus.

Methodology:

  • Animal Acclimatization: Acclimate rats to the testing environment and handling.

  • Drug Administration: Administer Dermorphin via the desired route (e.g., intracerebroventricularly, i.c.v.) at various doses.[9] A control group receives a vehicle.

  • Testing Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Measurement: Before drug administration, place each rat on the hot plate and record the baseline latency to a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 45 seconds) is used to prevent tissue damage.

  • Post-Drug Measurement: At specific time intervals after Dermorphin administration, place the rat back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Plot the %MPE against the dose to determine the ED₅₀.[9]

Structure-Activity Relationship Visualization

The chemical structure of Dermorphin is finely tuned for its biological function. The N-terminal tripeptide is essential for its activity, while the C-terminal tail modulates this activity.

SAR_Dermorphin cluster_message Dermorphin H-Tyr¹ D-Ala² Phe³ Gly⁴ Tyr⁵ Pro⁶ Ser⁷-NH₂ Tyr1_Func Essential for µ-receptor binding (Phenolic hydroxyl group) Dermorphin:f0->Tyr1_Func DAla2_Func Crucial for high potency Confers enzymatic stability Dermorphin:f1->DAla2_Func Phe3_Func Hydrophobic interaction with receptor pocket Dermorphin:f2->Phe3_Func C_Term_Func C-terminal amidation contributes to potency Dermorphin:f6->C_Term_Func Message_Domain 'Message' Domain (High Affinity & Selectivity) Dermorphin->Message_Domain

References

A Comprehensive Review of Dermorphin TFA Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin, a naturally occurring heptapeptide opioid, has garnered significant interest within the scientific community due to its exceptionally high potency and selectivity as a μ-opioid receptor (MOR) agonist.[1] Originally isolated from the skin of South American frogs of the genus Phyllomedusa, dermorphin's unique structure, which includes a D-alanine residue, contributes to its remarkable pharmacological profile.[1] It is reported to be 30 to 40 times more potent than morphine. This document provides an in-depth technical review of Dermorphin and its trifluoroacetic acid (TFA) salt, summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways to serve as a comprehensive resource for researchers in pharmacology, drug development, and analytical chemistry.

Physicochemical Properties

Dermorphin is a heptapeptide with the amino acid sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2. The trifluoroacetic acid (TFA) salt is a common form for synthetic peptides, aiding in their purification and solubility.

Table 1: Physicochemical Properties of Dermorphin and Dermorphin TFA

PropertyDermorphinThis compound
Molecular Formula C40H50N8O10C42H51F3N8O12
Molecular Weight 802.9 g/mol ~916.9 g/mol
Appearance Lyophilized solidLyophilized solid
Solubility Soluble in waterEnhanced solubility in aqueous solutions

Pharmacology

Mechanism of Action

Dermorphin exerts its potent analgesic effects primarily through the activation of μ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs). As a highly selective MOR agonist, its binding initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades. This activation of inhibitory G-proteins (Gαi/o) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Furthermore, the Gβγ subunits can directly modulate ion channels, leading to hyperpolarization of neuronal membranes and a reduction in neurotransmitter release, which ultimately dampens the transmission of pain signals.

Signaling Pathway

The binding of Dermorphin to the μ-opioid receptor triggers a cascade of intracellular events characteristic of Gi/o-coupled GPCRs. The activated receptor facilitates the exchange of GDP for GTP on the Gαi subunit, leading to the dissociation of the Gαi-GTP and Gβγ subunits. These subunits then interact with downstream effectors to produce the cellular response.

Dermorphin_Signaling_Pathway Dermorphin Dermorphin MOR μ-Opioid Receptor (MOR) Dermorphin->MOR Binds G_protein Gi/o Protein (αβγ-GDP) MOR->G_protein Activates G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_beta_gamma->Ion_Channel Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts Cellular_Response Decreased Neuronal Excitability & Pain Signal Inhibition Adenylyl_Cyclase->Cellular_Response Leads to ATP ATP ATP->Adenylyl_Cyclase Ion_Channel->Cellular_Response Contributes to

Dermorphin's primary signaling cascade.
Receptor Binding Affinity

Dermorphin exhibits high affinity and selectivity for the μ-opioid receptor. The following table summarizes binding affinity data from various studies.

Table 2: Opioid Receptor Binding Affinity of Dermorphin and Analogs

CompoundReceptorKᵢ (nM)IC₅₀ (nM)Reference
Dermorphin μ0.7-[2]
δ62-[2]
κ>5000-[2]
[D-Orn(COCH₂Br)²]dermorphin μ-0.11 ± 0.02[3]
δ-342 ± 20[3]
[D-Lys(=C=S)²]dermorphin μ-0.38 ± 0.08[3]
δ-97.1 ± 4.9[3]
[D-Met²]DGAP μ>1000-[4]
δ0.80-[4]

In Vivo Pharmacology

Analgesic Activity

Dermorphin demonstrates potent, dose-dependent analgesic effects in various animal models of pain.

Table 3: In Vivo Analgesic Potency of Dermorphin

Animal ModelTestRoute of AdministrationED₅₀Reference
RatTail-flickIntracerebroventricular (ICV)23 pmol/rat[5]
RatHot plateIntracerebroventricular (ICV)13.3 pmol/rat[5]
MouseHot plateIntravenous (IV)1.02 μmol/kg[5]
RatTail-pinchSubcutaneous (SC)0.83 mg/kg[5]
Cardiovascular and Respiratory Effects

Studies in rats have shown that dermorphin can induce cardiovascular and respiratory depression. Intravenous or intracerebroventricular administration can lead to hypotension, bradycardia, and respiratory depression.[6] These effects are reversible with the opioid antagonist naloxone.[7] The respiratory depressant effects appear to be mediated by μ2-opioid receptors, while cardiovascular effects may involve both μ and κ opioid receptors.[6] Low doses of dermorphin (10-100 pmol/kg, i.c.v.) have been observed to stimulate respiration and locomotor activity in rats, an effect attributed to μ1-opioid receptor activation.[8] Conversely, higher doses lead to catalepsy and respiratory depression.[8]

Experimental Protocols

Solid-Phase Peptide Synthesis of this compound

A common method for synthesizing dermorphin is Fmoc-based solid-phase peptide synthesis.

Protocol:

  • Resin Preparation: A Rink amide resin is typically used to obtain a C-terminal amide. The resin is swelled in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of piperidine in DMF (e.g., 20%).

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Ser(tBu)-OH) is coupled to the deprotected resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF. The completion of the coupling reaction is monitored (e.g., using the Kaiser test).

  • Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the dermorphin sequence (Pro, Tyr(tBu), Gly, Phe, D-Ala, Tyr(tBu)).

  • Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIPS).

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final this compound product as a white solid.

Peptide_Synthesis_Workflow start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect couple Couple Fmoc-Amino Acid (HBTU/HOBt/DIPEA) deprotect->couple wash Wash Resin couple->wash repeat Repeat for each Amino Acid wash->repeat repeat->deprotect Next Amino Acid cleave Cleavage from Resin & Side-chain Deprotection (TFA/TIPS/H2O) repeat->cleave Final Amino Acid precipitate Precipitate with Cold Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify lyophilize Lyophilize purify->lyophilize end This compound lyophilize->end

A generalized workflow for solid-phase peptide synthesis.
In Vivo Analgesia Assessment: Hot Plate Test

The hot plate test is a standard method to evaluate the analgesic efficacy of compounds against thermal pain.

Protocol:

  • Animal Acclimatization: Acclimate mice or rats to the testing room for at least one hour before the experiment.

  • Baseline Latency: Place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C) and record the time until a nociceptive response is observed (e.g., licking of the hind paws or jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., intravenous, subcutaneous, or intracerebroventricular).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED₅₀.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the detection and quantification of dermorphin in biological matrices.

Protocol:

  • Sample Preparation:

    • Plasma/Urine Collection: Collect blood or urine samples. For plasma, use an anticoagulant and centrifuge to separate the plasma.

    • Solid-Phase Extraction (SPE): Pre-treat the samples (e.g., with urea for urine) and then perform SPE using a suitable cartridge (e.g., mixed-mode cation exchange) to extract and concentrate the dermorphin.

    • Elution and Reconstitution: Elute the analyte from the SPE cartridge, evaporate the eluate to dryness, and reconstitute the residue in a mobile phase-compatible solvent.

  • LC Separation:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a modifier such as formic acid to improve peak shape and ionization.

  • MS/MS Detection:

    • Ionization: Use positive electrospray ionization (ESI+).

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for dermorphin (and an internal standard, if used) for quantification and confirmation. For example, for dermorphin, selected product ions could be m/z 602.2, 202.1, and 574.3 from the precursor ion.[9]

  • Quantification: Generate a calibration curve using standards of known concentrations to quantify the amount of dermorphin in the samples.

Conclusion

Dermorphin and its TFA salt represent a class of highly potent and selective μ-opioid receptor agonists with significant potential in pain research. This technical guide provides a consolidated resource of its pharmacological properties, quantitative data, and key experimental protocols. The high analgesic efficacy of dermorphin, coupled with the potential for reduced tolerance compared to morphine, makes it an intriguing candidate for further investigation. However, its significant cardiovascular and respiratory effects necessitate careful consideration in any therapeutic development. The detailed methodologies and data presented herein are intended to facilitate future research into the therapeutic applications and analytical detection of this potent opioid peptide.

References

The Endogenous Function and Pharmacological Profile of Dermorphin-like Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dermorphin and its related peptides, including the deltorphin family, represent a unique class of naturally occurring opioids with exceptionally high potency and receptor selectivity. Originally isolated from the skin of Phyllomedusine frogs, these peptides have become invaluable tools in opioid research and hold significant therapeutic potential. Their defining structural feature, the presence of a D-amino acid at the second position, confers remarkable resistance to enzymatic degradation and is crucial for their potent biological activity. This technical guide provides an in-depth exploration of the endogenous function—or more accurately, the potent pharmacological actions on endogenous mammalian opioid systems—of dermorphin-like peptides. It details their receptor interaction profiles, downstream signaling cascades, and the experimental protocols used for their characterization. Quantitative data on binding affinities, in vitro functional activity, and in vivo analgesic potency are presented in comprehensive tables to facilitate comparative analysis. Furthermore, this guide illustrates key signaling pathways and experimental workflows using detailed diagrams to provide a clear and concise overview for researchers in pharmacology and drug development.

Introduction: A Unique Class of Opioid Peptides

The story of dermorphin began in the early 1980s with its isolation from the skin of the South American frog, Phyllomedusa sauvagei.[1] Its discovery was a landmark in opioid pharmacology due to its unprecedented potency, estimated to be 30-40 times greater than morphine.[1] The amino acid sequence of dermorphin is H-Tyr-D-Ala -Phe-Gly-Tyr-Pro-Ser-NH₂. The presence of a D-alanine residue at the second position is a rare finding in the animal kingdom and is the result of a post-translational modification of the precursor peptide.[1] This structural feature is critical for its high affinity and selectivity for the µ-opioid receptor (MOR).

Closely related to dermorphins are the deltorphins, another family of opioid peptides isolated from the same frog species.[2] Deltorphins also possess a D-amino acid at the second position (typically D-methionine or D-alanine) but exhibit high selectivity for the δ-opioid receptor (DOR).[2]

While the term "endogenous function" typically refers to the physiological role of a substance within the organism that produces it, dermorphin-like peptides with D-amino acids have not been definitively identified as endogenous to mammals.[1] Despite some reports of "dermorphin-like immunoreactivity" in mammalian tissues, conclusive evidence from protein sequencing or mass spectrometry is lacking. Therefore, this guide focuses on the profound pharmacological effects of these exogenous peptides on the endogenous opioid systems of mammals, which has significant implications for therapeutic drug design.

Quantitative Pharmacological Data

The following tables summarize the binding affinities, in vitro functional potencies, and in vivo analgesic effects of representative dermorphin and deltorphin peptides.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Dermorphin and Deltorphin Analogs

Peptide/Compoundµ (mu)δ (delta)κ (kappa)Selectivity (µ/δ)Reference
Dermorphin0.3 - 1.2 nM15 - 200 nM>1000 nM~50-100 fold for µ
[D-Arg²]-Dermorphin-(1-4) amide (DALDA)0.1 - 0.5 nM>1000 nM>1000 nM>2000 fold for µ[3]
Deltorphin I~200 nM0.2 - 1.0 nM>1000 nM>200 fold for δ[2][4]
Deltorphin II~100 nM0.1 - 0.5 nM>1000 nM>200 fold for δ[2]
Morphine1 - 5 nM50 - 200 nM30 - 100 nM~20-50 fold for µ

Table 2: In Vitro Functional Activity (IC50/EC50, nM) of Dermorphin and Deltorphin Analogs

Peptide/CompoundAssayReceptorIC50/EC50 (nM)Reference
DermorphinGuinea Pig Ileum (GPI)µ0.3 - 1.5 nM[5]
DermorphinMouse Vas Deferens (MVD)µ/δ10 - 50 nM[5]
[D-Arg²]-Dermorphin-(1-4) amide (DALDA)[³⁵S]GTPγS Bindingµ0.1 - 1.0 nM
Deltorphin IMouse Vas Deferens (MVD)δ0.1 - 0.5 nM[2]
Deltorphin IIMouse Vas Deferens (MVD)δ0.05 - 0.3 nM[2]
MorphineGuinea Pig Ileum (GPI)µ30 - 100 nM[5]

Table 3: In Vivo Analgesic Potency (ED50) of Dermorphin Analogs

Peptide/CompoundAnimal ModelRoute of AdministrationAnalgesic TestED50Reference
DermorphinRatIntracerebroventricular (i.c.v.)Tail-flick0.01 - 0.05 nmol/rat
DermorphinMouseIntravenous (i.v.)Hot Plate1.02 µmol/kg[6]
[D-Arg²]-Dermorphin-(1-4) amide (DALDA)RatSubcutaneous (s.c.)Neuropathic Pain (thermal)0.06 mg/kg[7]
MorphineMouseIntravenous (i.v.)Hot Plate11.3 µmol/kg[6]
MorphineRatIntracerebroventricular (i.c.v.)Tail-flick10 - 30 nmol/rat

Signaling Pathways of Dermorphin-like Peptides

Dermorphin and its analogs exert their effects by binding to and activating G-protein coupled receptors (GPCRs), primarily the µ-opioid receptor. This initiates a cascade of intracellular signaling events that ultimately lead to the observed physiological effects, such as analgesia.

G_Protein_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dermorphin Dermorphin MOR µ-Opioid Receptor (MOR) Dermorphin->MOR Binds to G_protein Gi/o Protein (αβγ subunits) MOR->G_protein Activates MAPK MAP Kinase (ERK1/2) MOR->MAPK Activates Beta_arrestin β-Arrestin MOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC αi/o inhibits Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel βγ inhibits K_channel GIRK Channels (K⁺ Channels) G_protein->K_channel βγ activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Internalization Receptor Internalization Beta_arrestin->Internalization Mediates

Caption: µ-Opioid Receptor Signaling Cascade.

Upon binding of dermorphin to the µ-opioid receptor, the associated inhibitory G-protein (Gi/o) is activated.[8] This leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[8] The Gβγ subunit directly inhibits voltage-gated calcium channels, which reduces neurotransmitter release from presynaptic terminals, and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the postsynaptic neuron and decreased neuronal excitability.[8] Additionally, µ-opioid receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2, and recruit β-arrestin, which can lead to receptor desensitization and internalization.

Experimental Protocols

The characterization of dermorphin-like peptides relies on a suite of well-established in vitro and in vivo assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a peptide for a specific receptor subtype.

  • Objective: To measure the displacement of a radiolabeled ligand from opioid receptors by the test peptide.

  • Materials:

    • Rat brain homogenates or cell lines expressing specific opioid receptor subtypes (e.g., CHO-µOR).

    • Radiolabeled ligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors).

    • Test peptide (dermorphin analog) at various concentrations.

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Protocol:

    • Prepare membrane homogenates from rat brain or cultured cells.

    • In a series of tubes, add a constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled test peptide to the membrane preparation.

    • Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Determine the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Guinea Pig Ileum (GPI) Bioassay

This is a classic functional assay to assess the activity of µ-opioid receptor agonists.

  • Objective: To measure the inhibitory effect of the test peptide on the electrically induced contractions of the isolated guinea pig ileum.

  • Materials:

    • Male guinea pig.

    • Organ bath with Tyrode's solution (physiological salt solution) maintained at 37°C and aerated with 95% O₂/5% CO₂.

    • Isotonic transducer and recording equipment (kymograph or data acquisition system).

    • Electrodes for electrical field stimulation.

    • Test peptide at various concentrations.

  • Protocol:

    • Isolate a segment of the terminal ileum from a guinea pig and mount it in the organ bath containing Tyrode's solution.

    • Apply electrical field stimulation to induce regular twitch contractions of the ileum.

    • Allow the preparation to stabilize.

    • Add increasing concentrations of the test peptide to the organ bath in a cumulative manner.

    • Record the inhibition of the twitch response at each concentration.

    • Calculate the concentration of the peptide that produces 50% of the maximal inhibitory effect (IC50 or EC50).

Hot Plate Analgesia Test

This is an in vivo assay to evaluate the analgesic efficacy of a compound against thermal pain.

  • Objective: To measure the ability of the test peptide to increase the latency of a pain response to a thermal stimulus.

  • Materials:

    • Mice or rats.

    • Hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).

    • Test peptide and vehicle control.

    • Syringes for administration.

  • Protocol:

    • Determine the baseline latency for each animal by placing it on the hot plate and measuring the time until a nocifensive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

    • Administer the test peptide or vehicle via the desired route (e.g., subcutaneous, intravenous).

    • At various time points after administration, place the animal back on the hot plate and measure the response latency.

    • The analgesic effect is quantified as the increase in response latency compared to the baseline or vehicle control.

    • A dose-response curve can be generated to determine the dose that produces a 50% maximal possible effect (ED50).[9][10]

Experimental and Logical Workflows

The characterization of novel dermorphin-like peptides typically follows a structured workflow, from initial design and synthesis to comprehensive in vivo evaluation.

Experimental_Workflow cluster_design Peptide Design & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Design Peptide Design (e.g., Amino Acid Substitution) Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Binding Radioligand Binding Assays (µ, δ, κ affinity - Ki) Characterization->Binding Test Compound Functional Functional Assays (GPI, MVD, [³⁵S]GTPγS - EC50) Binding->Functional Characterize Hits Analgesia Analgesia Models (Hot Plate, Tail Flick - ED50) Functional->Analgesia Promising Candidates SideEffects Side Effect Profiling (Respiratory Depression, Tolerance) Analgesia->SideEffects Assess Therapeutic Window PK Pharmacokinetics (ADME) SideEffects->PK Lead Optimization

References

A Technical Guide to the Biosynthesis of Dermorphin in Phyllomedusa Frogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical overview of the biosynthesis of dermorphin, a potent opioid peptide isolated from the skin of Phyllomedusa frogs. It details the multi-step pathway from the genetic precursor to the final bioactive molecule, with a particular focus on the unusual post-translational modification that generates its critical D-amino acid residue. The guide includes summaries of quantitative data, detailed experimental protocols derived from literature, and mandatory visualizations of the core biological and experimental workflows.

Introduction

Dermorphin is a heptapeptide opioid agonist first isolated from the skin of South American frogs of the genus Phyllomedusa.[1] Its amino acid sequence is H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂.[2] Dermorphin exhibits high potency and selectivity for μ-opioid receptors, with an analgesic effect reported to be 30-40 times greater than that of morphine.[1] A key feature responsible for this high bioactivity is the presence of a D-alanine at the second position, a rarity for peptides synthesized by animal cells.[3][4] This D-amino acid is not directly encoded in the genetic template but is the result of a unique enzymatic modification after the peptide is synthesized.[1][5]

It is important to clarify the term "Dermorphin TFA." The trifluoroacetic acid (TFA) salt is the form in which dermorphin is often supplied for research after purification by methods such as reversed-phase high-performance liquid chromatography (RP-HPLC), where TFA is a common ion-pairing agent.[6][7][8][9] The TFA moiety is not part of the naturally occurring biological molecule. This guide will focus on the biosynthesis of the native dermorphin peptide.

The Dermorphin Biosynthesis Pathway

The production of dermorphin is a sophisticated multi-step process that begins with ribosomal synthesis and is completed by a series of crucial post-translational modifications (PTMs).[4][10]

Ribosomal Synthesis of the Precursor Protein

Like all genetically-coded peptides in eukaryotes, dermorphin synthesis begins at the ribosome. Analysis of cDNA libraries constructed from Phyllomedusa skin mRNA revealed that dermorphin is derived from a larger precursor protein, often referred to as prepro-dermorphin.[5] These precursors contain multiple homologous repeats, each including one copy of the future dermorphin sequence.[5] Critically, the genetic information at the second amino acid position is a standard codon for L-alanine (GCG).[5][11] This discovery was definitive proof that the D-alanine is introduced after translation.[5]

Post-Translational Modifications (PTMs)

After the precursor protein is synthesized, it undergoes several enzymatic modifications to yield the final, active dermorphin.

  • Proteolytic Cleavage: The large precursor protein is cleaved by proteases at specific sites to release smaller peptide intermediates and, ultimately, the seven-amino-acid dermorphin sequence.[3][10]

  • L- to D-Isomerization: This is the most remarkable step in the pathway. A specific enzyme, a peptide amino acid isomerase, acts on the L-alanine residue at position 2 of the cleaved peptide and converts it to a D-alanine.[1][12] This stereochemical inversion is essential for dermorphin's potent opioid activity.[3] The process is believed to occur via a dehydrogenation/hydrogenation mechanism at the α-carbon of the amino acid.[4][13] This enzymatic capability had not been widely observed in multicellular organisms until the study of these amphibian peptides.[12]

  • C-terminal Amidation: The final modification is the amidation of the C-terminal serine residue, converting the carboxylic acid group to a primary amide (-CONH₂).[1][2] This is a common PTM that often protects peptides from degradation by carboxypeptidases and can be critical for receptor binding and biological activity.

Visualization of the Biosynthesis Pathway

The following diagram illustrates the complete workflow from the gene to the active peptide.

Dermorphin Biosynthesis cluster_0 Nucleus cluster_1 Cytoplasm (Ribosome) cluster_2 Secretory Pathway (ER/Golgi) gene Prodermorphin Gene mrna mRNA gene->mrna Transcription precursor Prepro-dermorphin (contains L-Alanine) mrna->precursor Translation cleaved_peptide Cleaved Peptide (Tyr-L-Ala-Phe-Gly-Tyr-Pro-Ser...) precursor->cleaved_peptide Proteolytic Cleavage isomerized_peptide Isomerized Peptide (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser...) cleaved_peptide->isomerized_peptide L- to D-Isomerase Enzyme active_dermorphin Active Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) isomerized_peptide->active_dermorphin C-terminal Amidation

Caption: Overall workflow of dermorphin biosynthesis.

Quantitative Data Summary

While kinetic data for the specific enzymes in Phyllomedusa are not widely published, the literature provides key quantitative information regarding the final peptide and its activity.

ParameterValue / DescriptionReference(s)
Amino Acid Sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂[1][2]
Molecular Formula C₄₀H₅₀N₈O₁₀[8]
Molecular Weight 802.88 g/mol [8]
Molecular Wt. (TFA Salt) 916.9 g/mol [6][9]
Analgesic Potency 30-40 times more potent than morphine.[1]
Relative Peptide Abundance In related systems, the L-amino acid-containing precursor can be significantly more abundant (e.g., ~100x) than the final D-amino acid product, suggesting the isomerization is an inefficient or tightly regulated step.[3][4]

Key Experimental Protocols

The discovery and characterization of dermorphin biosynthesis relied on a combination of biochemical and molecular biology techniques.

Protocol: Peptide Extraction and Purification

This protocol outlines a general method for obtaining purified peptides from frog skin secretions.

  • Stimulation of Secretion: Anuran skin secretions are obtained by mild electrical stimulation or injection of norepinephrine.[14][15][16] The secretions are collected by rinsing the skin with deionized water or buffer.

  • Lyophilization: The collected secretion is flash-frozen and lyophilized (freeze-dried) to produce a stable dry powder.[15]

  • Initial Fractionation: The lyophilized powder is redissolved in a suitable buffer and subjected to initial purification using gel filtration chromatography (e.g., Sephadex G-50/G-75) to separate components by size.[4][15]

  • Reversed-Phase HPLC (RP-HPLC): Fractions containing peptides of interest are further purified using one or more rounds of RP-HPLC.[14][17]

    • Column: A C18 column is commonly used.[14][16][17]

    • Mobile Phase: A linear gradient of acetonitrile in water is employed, with 0.1% trifluoroacetic acid (TFA) added to both phases to improve peak shape and act as an ion-pairing agent.[15][18]

    • Detection: Elution is monitored by UV absorbance, typically at 230 or 280 nm.[17][18] Fractions corresponding to individual peaks are collected.

Protocol: Structural Characterization
  • Mass Spectrometry: The molecular weight of the purified peptide in each fraction is confirmed using mass spectrometry.[4]

  • Automated Edman Degradation: The primary amino acid sequence of the purified peptide is determined by automated Edman degradation.[4][14][16] The presence of a D-amino acid is typically confirmed by comparing the retention time of the derivatized amino acid to D- and L-standards during HPLC analysis.

Protocol: Molecular Cloning of the Precursor cDNA

This protocol describes how the gene encoding the dermorphin precursor was identified.

  • mRNA Isolation: Total RNA is extracted from the skin of Phyllomedusa frogs, and mRNA is isolated.[5]

  • cDNA Library Construction: The isolated mRNA is used as a template to synthesize complementary DNA (cDNA) using reverse transcriptase. This cDNA is then cloned into suitable vectors to create a cDNA library.[5]

  • Probe Screening: The library is screened using a mixture of labeled oligonucleotide probes. These probes are designed based on the known amino acid sequence of dermorphin, accounting for codon degeneracy.[5]

  • Clone Isolation and Sequencing: Clones that hybridize with the probes are isolated, and the cDNA inserts are sequenced to reveal the full nucleotide and corresponding amino acid sequence of the precursor protein.[5][11][18]

Visualization of Experimental Workflows

Experimental Workflow cluster_Biochem Peptide Identification cluster_MolBio Precursor Gene Cloning start_b Frog Skin Secretion lyophilize Lyophilization start_b->lyophilize hplc RP-HPLC Purification lyophilize->hplc struct_char Structural Characterization (MS, Edman Degradation) hplc->struct_char end_b Dermorphin Sequence Identified struct_char->end_b screening Library Screening (Oligonucleotide Probes) end_b->screening Informs Probe Design start_m Frog Skin Tissue mrna_ext mRNA Extraction start_m->mrna_ext cdna_lib cDNA Library Construction mrna_ext->cdna_lib cdna_lib->screening sequencing DNA Sequencing screening->sequencing end_m Precursor Sequence Deduced sequencing->end_m

Caption: Parallel workflows for peptide and gene discovery.

Core Signaling and Logical Diagrams

This section provides a focused visualization of the most critical enzymatic step in dermorphin biosynthesis.

The L- to D-Alanine Isomerization Reaction

The conversion of the genetically encoded L-alanine to the bioactive D-alanine is the defining feature of dermorphin's biosynthesis.

Isomerization Reaction substrate Peptide Substrate (...Tyr-L-Ala-Phe...) enzyme Peptide Isomerase substrate->enzyme product Peptide Product (...Tyr-D-Ala-Phe...) enzyme->product Catalysis

Caption: The enzymatic conversion of L- to D-Alanine.

Conclusion

The biosynthesis of dermorphin in Phyllomedusa frogs is a compelling example of how complex post-translational modifications can generate novel biological activity. The pathway highlights a rare enzymatic process in vertebrates: the stereochemical inversion of an amino acid residue within a peptide chain. This conversion from a genetically encoded L-alanine to a D-alanine is fundamental to dermorphin's high-affinity binding to μ-opioid receptors and its potent analgesic properties. Understanding this pathway, from the precursor gene to the final enzymatic modifications, provides critical insights for biochemists, pharmacologists, and drug development professionals seeking to design novel, stable, and potent therapeutic peptides.

References

Methodological & Application

Dermorphin TFA in Neuropathic Pain Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin, a natural heptapeptide originally isolated from the skin of South American frogs of the genus Phyllomedusa, is a potent and highly selective agonist for the mu-opioid receptor (MOR)[1][2]. Its synthetic analog, Dermorphin [D-Arg2, Lys4] (1-4) amide (DALDA), is a hydrophilic MOR agonist with restricted penetration of the central nervous system, making it a valuable tool for investigating the role of peripheral MORs in pain modulation[3][4][5]. This document provides detailed application notes and experimental protocols for the use of Dermorphin trifluoroacetate (TFA) and its analogs in preclinical neuropathic pain research.

Dermorphin and its derivatives have demonstrated significant analgesic efficacy in various animal models of neuropathic pain, including spinal nerve ligation and chemotherapy-induced neuropathic pain (CINP)[1][3][4]. A key advantage of peripherally acting opioids like DALDA is their potential to alleviate pain with a reduced risk of central side effects such as sedation, respiratory depression, and addiction, which are common with traditional opioids[3][4][5].

Mechanism of Action

Dermorphin and DALDA exert their analgesic effects primarily by binding to and activating MORs located on the peripheral terminals of primary sensory neurons[1][3]. This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals. Key mechanisms include:

  • Inhibition of voltage-gated calcium channels (VGCCs): This reduces the influx of calcium ions into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters.

  • Activation of inwardly rectifying potassium channels: This leads to hyperpolarization of the neuronal membrane, making it more difficult to initiate an action potential.

  • Modulation of Transient Receptor Potential (TRP) channels: DALDA has been shown to inhibit the activation of TRPV1 and TRPA1 channels, which are key players in thermal and mechanical hypersensitivity, respectively[1][4][6].

  • Suppression of neuroinflammation: DALDA treatment can attenuate the activation of microglia and the release of pro-inflammatory cytokines in the spinal cord[4][6].

Data Presentation

Table 1: In Vivo Efficacy of DALDA in a Rat Model of Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain
ModalityDose (s.c.)Peak Effect TimeOutcomeReference
Mechanical Hypersensitivity0.2, 2, 5, 10 mg/kg45 minutesDose-dependent increase in paw withdrawal threshold[1]
Thermal Hypersensitivity0.02, 0.1, 0.2, 2 mg/kg45 minutesDose-dependent increase in paw withdrawal latency[1]

s.c. = subcutaneous

Table 2: In Vivo Efficacy of DALDA in a Rat Model of Paclitaxel-Induced Neuropathic Pain
ModalityDose (s.c.)Peak Effect TimeOutcomeReference
Mechanical Allodynia2.5, 5, 10 mg/kg60 minutesSignificant decrease in paw withdrawal frequency[4]
Cold Allodynia2.5, 5, 10 mg/kg60 minutesSignificant decrease in the number of paw lifts[4]

s.c. = subcutaneous

Signaling Pathways and Experimental Workflows

Dermorphin_Signaling_Pathway cluster_neuron Peripheral Sensory Neuron Terminal Dermorphin Dermorphin/DALDA MOR Mu-Opioid Receptor (MOR) Dermorphin->MOR G_protein Gi/o Protein MOR->G_protein AC Adenylyl Cyclase G_protein->AC inhibits VGCC Voltage-Gated Ca²⁺ Channel G_protein->VGCC inhibits K_channel K⁺ Channel G_protein->K_channel activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Ca_influx ↓ Ca²⁺ Influx VGCC->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neurotransmitter_release

Caption: Dermorphin signaling cascade in peripheral sensory neurons.

Neuropathic_Pain_Model_Workflow cluster_induction Pain Model Induction cluster_assessment Behavioral Assessment cluster_treatment Treatment and Evaluation Induction Induce Neuropathic Pain (e.g., Spinal Nerve Ligation or Chemotherapy Administration) Baseline Baseline Behavioral Testing (Mechanical & Thermal Sensitivity) Post_Injury Post-Injury Behavioral Testing Baseline->Post_Injury Treatment Administer Dermorphin TFA/DALDA or Vehicle Control Post_Injury->Treatment Behavioral_Post_Tx Post-Treatment Behavioral Testing Treatment->Behavioral_Post_Tx Molecular_Analysis Molecular Analysis (DRG and Spinal Cord) Behavioral_Post_Tx->Molecular_Analysis

Caption: Experimental workflow for evaluating Dermorphin in rodent models.

Experimental Protocols

Protocol 1: Spinal Nerve Ligation (SNL) Model of Neuropathic Pain in Rats

Objective: To induce a consistent and long-lasting state of mechanical and thermal hypersensitivity.

Materials:

  • Adult male Sprague-Dawley rats (220-240 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Suture materials

Procedure:

  • Anesthetize the rat and shave the back area over the lumbar spine.

  • Make a midline incision to expose the paraspinal muscles.

  • Carefully dissect the muscles to expose the L5 and L6 spinal nerves.

  • Tightly ligate the L5 spinal nerve with a silk suture.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for at least 2-3 weeks before behavioral testing to ensure the development of stable neuropathic pain.

Protocol 2: Paclitaxel-Induced Neuropathic Pain (CINP) Model in Rats

Objective: To mimic the painful neuropathy experienced by patients undergoing chemotherapy.

Materials:

  • Adult male Sprague-Dawley rats (220-240 g)

  • Paclitaxel solution

  • Vehicle control (e.g., saline)

  • Injection supplies

Procedure:

  • Administer paclitaxel (e.g., cumulative dose of 8 mg/kg) via intraperitoneal injections on alternating days (e.g., days 0, 2, 4, and 6).

  • Administer the vehicle control to a separate group of animals.

  • Monitor the animals for signs of pain development, which typically manifest after the full course of injections.

  • Conduct behavioral testing after the establishment of neuropathic pain.

Protocol 3: Assessment of Mechanical Allodynia (von Frey Test)

Objective: To measure the paw withdrawal threshold in response to a mechanical stimulus.

Materials:

  • von Frey filaments of varying forces

  • Elevated mesh platform

Procedure:

  • Acclimatize the rat to the testing environment by placing it on the mesh platform in an individual cage for at least 15-20 minutes.

  • Apply the von Frey filaments to the plantar surface of the hind paw, starting with a low-force filament.

  • Increase the filament force until a withdrawal response is elicited.

  • The paw withdrawal threshold is determined using the up-down method.

Protocol 4: Assessment of Thermal Hyperalgesia (Hargreaves Test)

Objective: To measure the paw withdrawal latency in response to a thermal stimulus.

Materials:

  • Plantar test apparatus (radiant heat source)

  • Glass floor enclosure

Procedure:

  • Acclimatize the rat to the testing apparatus.

  • Position the radiant heat source under the plantar surface of the hind paw.

  • Activate the heat source and record the time it takes for the rat to withdraw its paw.

  • A cut-off time is typically set to prevent tissue damage.

Protocol 5: Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons

Objective: To measure changes in intracellular calcium concentration in response to neuronal activation and drug application.

Materials:

  • Cultured DRG neurons

  • Calcium indicator dye (e.g., Fura-2 AM)

  • Microscope with fluorescence imaging capabilities

  • Perfusion system

  • Capsaicin (TRPV1 agonist)

  • β-alanine (MrgD agonist)

  • DALDA solution

Procedure:

  • Culture DRG neurons from rats.

  • Load the cultured neurons with a calcium indicator dye.

  • Establish a baseline fluorescence reading.

  • Apply an agonist (e.g., capsaicin or β-alanine) to elicit a calcium response.

  • Wash out the agonist.

  • Pre-treat the neurons with DALDA for a specified period (e.g., 10 minutes).

  • Re-apply the agonist and measure the change in calcium response.

  • Compare the calcium responses before and after DALDA treatment to determine its inhibitory effect[1].

Conclusion

This compound and its peripherally restricted analog, DALDA, are valuable pharmacological tools for the investigation of neuropathic pain. Their potent and selective activation of peripheral mu-opioid receptors offers a promising therapeutic strategy for pain relief with a potentially improved side-effect profile compared to centrally acting opioids. The protocols and data presented here provide a framework for researchers to explore the utility of Dermorphin derivatives in preclinical models of neuropathic pain.

References

Application Notes and Protocols for In Vivo Studies with Dermorphin TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin, a naturally occurring heptapeptide from the skin of the Amazonian frog Phyllomedusa sauvagei, is a potent and selective agonist of the μ-opioid receptor (MOR).[1][2][3][4] Its unique structure, containing a D-Alanine residue, contributes to its high potency and stability.[5] Dermorphin and its trifluoroacetic acid (TFA) salt are valuable tools for in vivo research in pain, addiction, and respiratory function. These application notes provide detailed protocols for common in vivo experimental paradigms using Dermorphin TFA, summarize key quantitative data from preclinical studies, and illustrate relevant biological pathways and experimental workflows.

Data Presentation

Table 1: Analgesic Potency of Dermorphin in Rodents
SpeciesAssayRoute of AdministrationED₅₀Comparator (Morphine) ED₅₀Potency Ratio (Dermorphin vs. Morphine)Reference
RatTail-flickIntracerebroventricular (ICV)23 pmol/rat17.3 nmol/rat~752x[6]
RatHot-plateIntracerebroventricular (ICV)13.3 pmol/rat28.3 nmol/rat~2,170x[6]
MouseTail-flickIntravenous (IV)1.02 µmol/kg11.3 µmol/kg~11x[6]
RatTail-pinchSubcutaneous (SC)0.83 mg/kg--[6]
Table 2: Effects of Dermorphin on Respiratory Function in Rats
Administration RouteDoseEffect on Minute Volume (MV)Comparator (Morphine)Reference
Intracerebroventricular (ICV)1 nmol-22 ± 10%150 nmol (equianalgesic to 100 pmol TAPS) decreased MV by 30%[7]
Intracerebroventricular (ICV)3 nmol-60 ± 9%-[7]
Intravenous (IV)Not specifiedRespiratory depression-[8]

*TAPS (Tyr-D-Arg2-Phe-sarcosine4) is a dermorphin analog.

Table 3: Tolerance and Dependence Studies with Dermorphin in Rats
Study DesignKey FindingsReference
Continuous ICV infusionDevelopment of tolerance to analgesia, catalepsy, and rigidity in a dose-dependent manner within 48 hours.[9]
Naloxone-precipitated withdrawal after 3-day ICV infusionWithdrawal symptoms observed, including escape behavior, shaking, salivation, and rhinorrhea, qualitatively similar to morphine withdrawal.[9]
Comparison of continuous infusion with morphineLess tolerance observed with dermorphin; 65% of dermorphin-treated rats showed analgesia after 4 days vs. 10% of morphine-treated rats. Less severe withdrawal symptoms (mean of 6 shakes/15 min vs. >20 shakes/15 min for morphine).[6]

Experimental Protocols

Assessment of Antinociceptive Activity

Objective: To evaluate the thermal analgesic effect of this compound.

Materials:

  • This compound solution

  • Vehicle control (e.g., sterile saline)

  • Hot-plate apparatus (set to 55 ± 0.5 °C)

  • Experimental animals (e.g., male Wistar rats, 200-250 g)

  • Syringes for administration (e.g., intracerebroventricular, intravenous, subcutaneous)

Procedure:

  • Acclimatize animals to the experimental room for at least 1 hour before testing.

  • Determine the baseline latency by placing each animal on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Administer this compound or vehicle via the desired route.

  • At predetermined time points (e.g., 15, 30, 60, 90, 120 minutes) post-administration, place the animal back on the hot plate and measure the response latency.

  • The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Objective: To assess the spinal analgesic effect of this compound.

Materials:

  • This compound solution

  • Vehicle control

  • Tail-flick apparatus (radiant heat source)

  • Experimental animals (e.g., male Sprague-Dawley rats, 250-300 g)

  • Syringes for administration

Procedure:

  • Gently restrain the animal and place its tail over the radiant heat source of the tail-flick apparatus.

  • Measure the baseline latency for the tail-flick response. A cut-off time (e.g., 10-12 seconds) is necessary to avoid tissue damage.

  • Administer this compound or vehicle.

  • Measure the tail-flick latency at various time points post-administration.

  • Calculate the %MPE as described for the hot-plate test.

Evaluation of Respiratory Depression

Objective: To measure the effect of this compound on respiratory function.

Materials:

  • This compound solution

  • Vehicle control

  • Whole-body plethysmography system

  • Experimental animals (e.g., freely moving rats)

  • Syringes for administration

Procedure:

  • Acclimatize the animal to the plethysmography chamber.

  • Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute).

  • Administer this compound or vehicle.

  • Continuously monitor and record respiratory parameters for a defined period post-administration.

  • Analyze the data to determine the percentage change from baseline for each respiratory parameter.

Assessment of Tolerance and Dependence

Objective: To determine the potential for tolerance development and physical dependence with chronic this compound administration.

Materials:

  • This compound solution

  • Osmotic minipumps for continuous infusion

  • Naloxone solution (opioid antagonist)

  • Surgical supplies for minipump implantation

  • Observation cages

  • Behavioral scoring system for withdrawal symptoms

Procedure:

Tolerance Induction:

  • Surgically implant osmotic minipumps loaded with this compound or vehicle for continuous administration (e.g., intracerebroventricular or subcutaneous) over several days.[9]

  • At different time points during the infusion period, assess the analgesic response using the hot-plate or tail-flick test to determine if a decrease in effect (tolerance) has occurred.

Dependence Assessment (Naloxone-Precipitated Withdrawal):

  • Following the chronic infusion period, administer a challenge dose of naloxone (e.g., 1-10 mg/kg, intraperitoneally).

  • Immediately place the animal in an observation cage and record the occurrence and frequency of withdrawal symptoms for a set period (e.g., 30-60 minutes).

  • Withdrawal symptoms to be scored may include: jumping, wet-dog shakes, teeth chattering, ptosis, diarrhea, and weight loss.[6][9]

Mandatory Visualizations

Experimental_Workflow_for_In_Vivo_Dermorphin_TFA_Studies cluster_preparation Preparation cluster_administration Administration cluster_assessment Assessment cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization baseline_measurement Baseline Measurements (e.g., Nociceptive Threshold, Respiration) animal_acclimatization->baseline_measurement administration Drug Administration (ICV, IV, SC, etc.) baseline_measurement->administration drug_preparation This compound & Vehicle Preparation drug_preparation->administration analgesia_testing Analgesia Testing (Hot-Plate, Tail-Flick) administration->analgesia_testing respiratory_monitoring Respiratory Monitoring (Plethysmography) administration->respiratory_monitoring tolerance_dependence Tolerance/Dependence Studies (Chronic Dosing & Withdrawal) administration->tolerance_dependence data_analysis Data Collection & Analysis (%MPE, Respiratory Parameters, Withdrawal Scores) analgesia_testing->data_analysis respiratory_monitoring->data_analysis tolerance_dependence->data_analysis

Caption: Experimental workflow for in vivo studies with this compound.

Dermorphin_Signaling_Pathway Dermorphin This compound MOR μ-Opioid Receptor (MOR) Dermorphin->MOR G_protein Gi/o Protein Activation MOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Ca_channel Inhibition of Voltage-gated Ca²⁺ Channels G_protein->Ca_channel K_channel Activation of Inwardly Rectifying K⁺ Channels G_protein->K_channel cAMP ↓ cAMP AC->cAMP Neurotransmitter_release ↓ Neurotransmitter Release (e.g., Substance P) Ca_channel->Neurotransmitter_release Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Analgesia Analgesia Neurotransmitter_release->Analgesia Hyperpolarization->Analgesia

Caption: Simplified signaling pathway of Dermorphin via the μ-opioid receptor.

References

Application Notes and Protocols for Dermorphin TFA in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin, a natural heptapeptide opioid agonist, is a potent and highly selective ligand for the mu-opioid receptor (MOR).[1][2] Originally isolated from the skin of South American frogs of the genus Phyllomedusa, its unique structure, containing a D-alanine residue, contributes to its high potency, estimated to be 30-40 times greater than morphine.[2] This document provides detailed application notes and protocols for the use of Dermorphin Trifluoroacetate (TFA) in preclinical animal models, focusing on dosage calculation, administration, and assessment of its analgesic properties. The information is intended to guide researchers in designing and executing robust in vivo studies.

Data Presentation: Quantitative Dosage and Efficacy

The following tables summarize the effective doses (ED50) and administration routes of Dermorphin and its analogs in various animal models and nociceptive tests.

Table 1: Dermorphin and its Analogs Dosage in Rat Models

CompoundAdministration RouteTestEffective Dose (ED50) / Dosage RangeAnimal ModelReference
DermorphinIntracerebroventricular (i.c.v.)Tail-Flick Test23 pmol/ratRat[3][4]
DermorphinIntracerebroventricular (i.c.v.)Hot Plate Test13.3 pmol/ratRat[3]
DermorphinIntracerebroventricular (i.c.v.)Gastric Emptying/Motility10-120 pmol/animalPylorus-ligated Rat[5][6]
Dermorphin Analog (D2)IntranasalWater Tail-Flick0.5 - 1.0 µg/kgRat[7]
Dermorphin Analog (D2)Intraperitoneal (i.p.)Pain Sensitivity5.0 mg/kgRat[7]
DALDASubcutaneous (s.c.)Mechanical AllodyniaED50: 4.2 mg/kg (0.2-10 mg/kg range)Spinal Nerve Ligation (SNL) Rat[1]
DALDASubcutaneous (s.c.)Heat Hypersensitivity0.1, 0.2, 2 mg/kgSpinal Nerve Ligation (SNL) Rat[1]
DALDASubcutaneous (s.c.)Cold Allodynia2.5, 5, 10 mg/kgChemotherapy-Induced Neuropathic Pain (CINP) Rat[8]
DALDASubcutaneous (s.c.)Mechanical, Thermal, Cold Hypersensitivity1, 3, 10 mg/kgFrostbite Injury Rat[9]
Arg7-dermorphinSubcutaneous (s.c.)Paw Pressure TestNot specifiedRat[10]

Table 2: Dermorphin Dosage in Mouse Models

CompoundAdministration RouteTestEffective Dose (ED50)Animal ModelReference
DermorphinIntravenous (i.v.)Not specified1.02 µmol/kgMouse[3]
LENART01 (Dermorphin-Ranatensin Hybrid)Subcutaneous (s.c.)Formalin Test7.8 µmol/kgMouse[11]

Mechanism of Action: Mu-Opioid Receptor Signaling

Dermorphin exerts its analgesic effects primarily through the activation of mu-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs).[12][13] Upon binding, Dermorphin induces a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The canonical pathway involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[12][13] Additionally, MOR activation leads to the closure of voltage-gated calcium channels (presynaptically, inhibiting neurotransmitter release) and the opening of inwardly rectifying potassium channels (postsynaptically, causing hyperpolarization).[13] These actions collectively reduce neuronal excitability and inhibit the transmission of nociceptive signals.

Dermorphin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dermorphin Dermorphin TFA MOR Mu-Opioid Receptor (MOR) Dermorphin->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP ↓ cAMP Analgesia Analgesia cAMP->Analgesia Ca_influx ↓ Ca²⁺ Influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) Ca_influx->Analgesia K_efflux->Analgesia

Figure 1. Simplified signaling pathway of this compound via the mu-opioid receptor.

Experimental Protocols

Preparation of this compound Solution
  • Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS). For compounds with lower solubility, a small amount of a solubilizing agent such as DMSO can be used, followed by dilution with saline or PBS.[14] It is crucial to ensure the final concentration of the organic solvent is minimal and does not produce behavioral effects on its own.

  • Concentration Calculation: Calculate the required concentration based on the desired dosage (mg/kg) and the average weight of the animals. Ensure the injection volume is appropriate for the administration route and animal size (e.g., 5-10 ml/kg for subcutaneous injection in rats).

  • Storage: Store the stock solution at -20°C or below. For daily use, fresh dilutions should be prepared from the stock solution. Avoid repeated freeze-thaw cycles.

Administration of this compound

The choice of administration route significantly impacts the bioavailability and observed effects of this compound.

  • Intracerebroventricular (i.c.v.) Injection: This route delivers the compound directly to the central nervous system, bypassing the blood-brain barrier. It is suitable for investigating the central analgesic effects. This procedure requires stereotaxic surgery to implant a cannula into the cerebral ventricles.

  • Subcutaneous (s.c.) Injection: This is a common and less invasive peripheral administration route. The solution is injected into the loose skin on the back of the neck or flank.

  • Intraperitoneal (i.p.) Injection: This route allows for rapid absorption into the systemic circulation. The injection is made into the lower abdominal quadrant, avoiding the internal organs.

  • Intravenous (i.v.) Injection: This route provides the most rapid and complete bioavailability. The injection is typically administered into a tail vein.

  • Intranasal (i.n.) Administration: This non-invasive route can allow for direct nose-to-brain delivery, potentially bypassing the blood-brain barrier.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_assessment Assessment Reconstitution This compound Reconstitution Administration Administration (s.c., i.p., i.v., etc.) Reconstitution->Administration Animal_Acclimation Animal Acclimation & Baseline Measurement Animal_Acclimation->Administration Behavioral_Tests Behavioral Tests (Hot Plate, Tail Flick, etc.) Administration->Behavioral_Tests Post-administration Time Points Data_Analysis Data Analysis Behavioral_Tests->Data_Analysis

Figure 2. General experimental workflow for in vivo assessment of this compound.

Assessment of Analgesic Effects

The analgesic properties of this compound can be evaluated using various established nociceptive tests.

This test measures the latency of the animal to react to a thermal stimulus, indicating the central analgesic effect.

  • Place the animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Start a timer and observe the animal for nociceptive responses, such as licking a hind paw or jumping.

  • Record the latency to the first response.

  • To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established.

This test assesses the spinal analgesic response to a thermal stimulus.

  • Gently restrain the animal.

  • Focus a beam of high-intensity light on the ventral surface of the tail.

  • Measure the time it takes for the animal to flick its tail away from the heat source.

  • A cut-off time should be used to avoid tissue damage.

This test is used to assess changes in the paw withdrawal threshold to a mechanical stimulus, particularly in models of neuropathic pain.

  • Place the animal in a chamber with a mesh floor.

  • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

  • Determine the filament that elicits a paw withdrawal response.

Safety and Side Effects

While Dermorphin and its analogs show potent analgesic activity, it is important to monitor for potential opioid-related side effects, such as respiratory depression, sedation, and motor incoordination.[10] Studies on the peripherally acting analog DALDA have shown a reduced incidence of central side effects compared to morphine at equianalgesic doses.[1] The rotarod test can be used to assess motor coordination and potential sedative effects.[1][11]

Conclusion

This compound is a powerful tool for pain research in animal models. Accurate dosage calculation, appropriate administration techniques, and the use of validated behavioral assays are essential for obtaining reliable and reproducible data. The information and protocols provided in these application notes are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this potent opioid peptide.

References

Application Notes and Protocols for the Quantification of Dermorphin TFA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin, a potent mu-opioid receptor agonist, has garnered significant interest for its analgesic properties. The trifluoroacetate (TFA) salt of dermorphin is a common form used in research and development. Accurate and reliable quantification of Dermorphin TFA in various biological matrices is crucial for pharmacokinetic studies, doping control, and forensic analysis. This document provides detailed application notes and protocols for the quantification of this compound using three common analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the key quantitative parameters for each method is presented below, allowing for easy comparison.

ParameterELISAHPLC with UV DetectionLC-MS/MS
Principle Competitive ImmunoassayReversed-Phase ChromatographyLiquid Chromatography with Mass Spectrometry Detection
Primary Use High-throughput screeningQuantification in simpler matricesHigh sensitivity and specificity confirmation
Sample Type Urine, Serum, Plasma[1]Pharmaceutical formulations, bulk materialUrine, Plasma, Blood[2][3]
Limit of Detection (LOD) Dependent on kit (typically ng/mL range)Dependent on system (typically ng/mL to µg/mL range)2.5 ng/mL in urine[2], 2 pg/mL in equine plasma[3]
Specificity Potential for cross-reactivityLower specificity, potential for interferencesHigh specificity based on mass-to-charge ratio
Throughput HighModerateHigh (with modern systems)

Section 1: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid and high-throughput method suitable for screening large numbers of samples for the presence of dermorphin. Commercial ELISA kits are available for the detection of dermorphin in various matrices[2][4]. It is important to note that the cross-reactivity of these kits with the TFA salt of dermorphin should be validated.

Experimental Protocol: Competitive ELISA

This protocol is a general guideline based on commercially available dermorphin ELISA kits[1]. Refer to the specific manufacturer's instructions for the kit being used.

Materials:

  • Dermorphin ELISA Kit (containing antibody-coated microplate, dermorphin-enzyme conjugate, standards, wash buffer, substrate, and stop solution)[1]

  • This compound standards

  • Biological samples (urine, serum, plasma)

  • Microplate reader with a 650 nm filter[1]

  • Pipettes and tips

  • Distilled or deionized water

Procedure:

  • Sample and Standard Preparation:

    • Prepare this compound standards at various concentrations in the appropriate matrix (e.g., drug-free urine).

    • Centrifuge biological samples to remove any particulate matter.

  • Assay Procedure:

    • Add 50 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of the dermorphin-enzyme conjugate to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Wash the plate three times with the provided wash buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Add 100 µL of the stop solution to each well.

  • Data Analysis:

    • Read the absorbance of each well at 650 nm using a microplate reader.

    • The color intensity is inversely proportional to the concentration of dermorphin in the sample[1].

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

Experimental Workflow: ELISA

ELISA_Workflow start Start prep Prepare Standards & Samples start->prep add_reagents Add Samples, Standards & Enzyme Conjugate to Plate prep->add_reagents incubate1 Incubate (60 min) add_reagents->incubate1 wash1 Wash Plate (3x) incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (30 min, dark) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance (650 nm) add_stop->read_plate analyze Analyze Data (Standard Curve) read_plate->analyze end End analyze->end

Caption: Workflow for this compound quantification using ELISA.

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection can be used for the quantification of this compound, particularly in less complex matrices such as pharmaceutical formulations. The trifluoroacetic acid counter-ion can influence the chromatographic behavior of the peptide.

Experimental Protocol: Reversed-Phase HPLC

This protocol is a general method and should be optimized and validated for the specific application.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound reference standard

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample solvent: Mobile Phase A

  • Syringe filters (0.45 µm)

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution with Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile). A typical gradient might be:

      • 0-5 min: 10% B

      • 5-25 min: 10-70% B

      • 25-30 min: 70% B

      • 30-35 min: 10% B

      • 35-40 min: 10% B

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm or 280 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in the sample solvent.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve and dilute samples in the sample solvent to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow: HPLC

HPLC_Workflow start Start prep Prepare Standards & Samples start->prep filter Filter Samples (0.45 µm) prep->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection (220/280 nm) separate->detect analyze Analyze Data (Peak Area vs. Conc.) detect->analyze end End analyze->end

Caption: Workflow for this compound quantification using HPLC.

Section 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the highly sensitive and specific quantification of this compound in complex biological matrices.

Experimental Protocol: LC-MS/MS

This protocol is based on published methods for dermorphin analysis in urine and plasma[2][3].

Materials:

  • LC-MS/MS system (e.g., triple quadrupole)

  • Reversed-phase C18 column suitable for LC-MS

  • This compound reference standard

  • Internal standard (e.g., a stable isotope-labeled dermorphin)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)[2][3]

  • Reagents for SPE (e.g., methanol, ammonium hydroxide)

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • Spike samples and calibration standards with the internal standard.

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water and then methanol to remove interferences.

    • Elute the analyte with a solution of methanol containing ammonium hydroxide.

    • Evaporate the eluate to dryness and reconstitute in Mobile Phase A.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

    • Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.

    • MRM Transitions:

      • Dermorphin: Precursor ion (m/z) 803.4 -> Product ions (m/z) 602.2, 202.1, 574.3[2]

      • Internal Standard: Monitor the appropriate transitions.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Quantify this compound in the samples using the calibration curve.

Experimental Workflow: LC-MS/MS

LCMS_Workflow start Start prep Sample Preparation (SPE) start->prep inject Inject into LC-MS/MS System prep->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Spectrometry (MRM) ionize->detect analyze Analyze Data (Area Ratio vs. Conc.) detect->analyze end End analyze->end

Caption: Workflow for this compound quantification using LC-MS/MS.

Dermorphin Signaling Pathway

Dermorphin exerts its potent analgesic effects by acting as a selective agonist of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR)[5][6]. The binding of dermorphin to the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and pain transmission.

Dermorphin_Signaling Dermorphin Dermorphin MOR Mu-Opioid Receptor (MOR) Dermorphin->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits K_channel GIRK Channels G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux ↑ K+ Efflux K_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Simplified signaling pathway of Dermorphin via the mu-opioid receptor.

References

Administration Routes of Dermorphin TFA in Laboratory Animals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin, a potent and selective µ-opioid receptor agonist, is a heptapeptide originally isolated from the skin of South American frogs of the genus Phyllomedusa.[1] Its high analgesic potency, reported to be 30-40 times greater than morphine, has made it a subject of significant interest in pain management research.[1][2] This document provides detailed application notes and protocols for the administration of Dermorphin Trifluoroacetate (TFA) to laboratory animals, summarizing key quantitative data and experimental methodologies from published studies. Dermorphin TFA is a common salt form used in research to improve the peptide's stability and solubility.

Signaling Pathway of Dermorphin

Dermorphin primarily exerts its effects by acting as a high-affinity agonist at µ-opioid receptors (MOR).[1][3] The binding of dermorphin to MORs, which are G-protein coupled receptors, initiates a downstream signaling cascade. This cascade leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP), and the modulation of ion channels. Specifically, it activates G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits N-type voltage-gated calcium channels. The collective result of these actions at the cellular level is a hyperpolarization of the neuron and a reduction in neurotransmitter release, which ultimately produces potent analgesic effects.[3]

Dermorphin_Signaling_Pathway cluster_cell Neuron Dermorphin Dermorphin MOR µ-Opioid Receptor (MOR) Dermorphin->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel (N-type) G_protein->Ca_channel Inhibits K_channel K⁺ Channel (GIRK) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux Vesicle Neurotransmitter Release Ca_influx->Vesicle Reduces K_efflux->Vesicle Reduces Analgesia Analgesia Vesicle->Analgesia Leads to

Caption: Dermorphin signaling pathway via the µ-opioid receptor.

Data Summary: Administration Routes and Dosages

The following tables summarize quantitative data for various routes of this compound administration in different laboratory animal models.

Table 1: Intravenous (IV) Administration
Animal ModelDose/ED50Observed Effect(s)Reference(s)
MiceED50: 1.02 µmol/kgAnalgesia[4]
RatsNot specifiedRapid plasma disappearance (half-life: 1.3 min)[5]
Table 2: Subcutaneous (SC) Administration
Animal ModelCompoundDose/ED50Observed Effect(s)Reference(s)
RatsDermorphinED50: 0.83 mg/kgAntinociceptive activity (tail-pinch test)[4]
RatsDALDA*0.2, 2, 5, 10 mg/kgDose-dependent inhibition of mechanical allodynia[6]
MiceLENART01**Not specifiedDose-dependent antinociceptive effects in inflammatory pain[7]

*DALDA (Dermorphin [D-Arg2, Lys4] (1–4) amide) is a highly selective µ-opioid receptor agonist derived from dermorphin.[6] **LENART01 is a dermorphin-ranatensin hybrid peptide.[7]

Table 3: Intraperitoneal (IP) Administration
Animal ModelCompoundDose/ED50Observed Effect(s)Reference(s)
RatsDermorphin Analog (D2)5.0 mg/kgProlonged decrease in pain sensitivity[8]
RatsDermorphin Analog ([DPro(6)]DM)0.5-10 mg/kgSame antinociceptive efficacy as dermorphin[9]
RatsDermorphin & [DPro(6)]DM0.005, 0.05, 0.5 mg/kgSlowed gastrointestinal transit[9]
Table 4: Intracerebroventricular (ICV) Administration
Animal ModelDose/ED50Observed Effect(s)Reference(s)
RatsED50: 23 pmol/rat (tail-flick)Potent, long-lasting analgesia[4][10]
RatsED50: 13.3 pmol/rat (hot plate)Potent, long-lasting analgesia[4]
Rats>130 pmol/ratCatalepsy[4][10]
Table 5: Intranasal (IN) Administration
Animal ModelCompoundDoseObserved Effect(s)Reference(s)
RatsDermorphin Analog (D2)0.5 µg/kg40% analgesia, short-term stupor[8]
RatsDermorphin Analog (D2)1.0 µg/kgMaximum long-lasting analgesia, complete stupor[8]
RatsDermorphin Analog ([DPro(6)]DM)0.005 and 0.02 mg/kgMore stable and long-lasting analgesia than dermorphin[9]

Experimental Protocols

The selection of an administration route depends on the experimental goals, such as targeting systemic versus central effects, and the desired onset and duration of action.[11][12]

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_analysis Data Analysis P1 This compound Lyophilized Powder P2 Reconstitution in Appropriate Vehicle P1->P2 P3 Dose Calculation P2->P3 A1 Animal Acclimatization & Baseline Measurement P3->A1 A2 Route Selection (IV, SC, IP, ICV, IN) A1->A2 A3 Substance Administration A2->A3 E1 Behavioral Assays (e.g., Hot Plate, Tail Flick) A3->E1 E2 Physiological Monitoring (e.g., Respiration, Heart Rate) A3->E2 E3 Pharmacokinetic Analysis (Blood/Tissue Sampling) A3->E3 D1 Statistical Analysis E1->D1 E2->D1 E3->D1 D2 Interpretation of Results D1->D2

Caption: General workflow for in vivo experiments with this compound.

Preparation of this compound Solution

This compound is typically supplied as a lyophilized solid.[2]

  • Reconstitution: For most parenteral routes, sterile, pyrogen-free solutions are required.

    • Vehicle Selection: The choice of vehicle is critical and depends on the administration route and the required concentration. Common vehicles include:

      • Sterile Saline (0.9% NaCl)

      • Phosphate-Buffered Saline (PBS)

      • Distilled water (for stock solutions, up to 2 mg/ml)[2]

      • For compounds with low water solubility, co-solvents like DMSO, PEG300, and Tween 80 may be used in specific ratios.[13][14] A common formulation is 10% DMSO, 5% Tween 80, and 85% Saline.[13]

  • Procedure:

    • Aseptically add the calculated volume of the chosen vehicle to the vial containing the lyophilized this compound powder.

    • Gently swirl or vortex to ensure complete dissolution. Sonication may be recommended for certain vehicles like DMSO.[14]

    • If necessary, filter the solution through a 0.22 µm sterile filter.

    • Store reconstituted solutions as recommended by the supplier, often in aliquots at -20°C to avoid repeated freeze-thaw cycles.[2]

Administration Protocols

All procedures should be performed in accordance with approved animal care and use protocols.[7]

a) Intravenous (IV) Administration

  • Purpose: Achieves rapid onset of action and 100% bioavailability, bypassing absorption barriers. Ideal for pharmacokinetic studies.[11]

  • Animal Model: Mice, Rats.

  • Site: Lateral tail vein is the most common site in rodents.

  • Protocol:

    • Restrain the animal appropriately (e.g., in a rodent restrainer).

    • Warm the tail using a heat lamp or warm water to induce vasodilation, making the veins more visible and accessible.

    • Swab the injection site with 70% ethanol.

    • Using a small gauge needle (e.g., 27-30G) attached to a syringe containing the this compound solution, perform the venipuncture.

    • Inject the solution slowly as a bolus.

    • Withdraw the needle and apply gentle pressure to the site to prevent bleeding.

    • Monitor the animal for any immediate adverse reactions.

b) Subcutaneous (SC) Administration

  • Purpose: Provides a slower, more sustained absorption compared to IV. Suitable for prolonged effect studies.

  • Animal Model: Rats, Mice.[6]

  • Site: The loose skin over the back, between the shoulder blades, is a common site.

  • Protocol:

    • Gently grasp the loose skin over the dorsal midline to form a tent.

    • Insert a 23-25G needle into the base of the skin tent, parallel to the spine.

    • Ensure the needle has not penetrated through the other side of the skin or into the muscle.

    • Inject the solution into the subcutaneous space.

    • Withdraw the needle and gently massage the area to aid dispersion.

c) Intraperitoneal (IP) Administration

  • Purpose: A common route for systemic administration in rodents, offering a large surface area for absorption.

  • Animal Model: Rats, Mice.[8]

  • Site: The lower right or left quadrant of the abdomen.

  • Protocol:

    • Securely restrain the animal, tilting it slightly head-down to allow abdominal organs to shift away from the injection site.

    • Insert a 23-25G needle at a shallow angle (approximately 30 degrees) into the chosen lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure no blood or urine is drawn, which would indicate improper needle placement.

    • Inject the solution into the peritoneal cavity.

    • Withdraw the needle and return the animal to its cage.

d) Intracerebroventricular (ICV) Administration

  • Purpose: Bypasses the blood-brain barrier to deliver the compound directly into the central nervous system. Used to study the central effects of Dermorphin.[4]

  • Animal Model: Rats.

  • Site: Directly into a cerebral ventricle. This is a surgical procedure requiring stereotaxic instrumentation.

  • Protocol:

    • Anesthetize the animal following an approved protocol.

    • Secure the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Using stereotaxic coordinates relative to bregma, drill a small burr hole over the target ventricle.

    • Lower a cannula or injection needle to the predetermined depth.

    • Slowly infuse the this compound solution over several minutes.

    • After infusion, leave the needle in place for a short period to prevent backflow upon withdrawal.

    • Withdraw the needle, suture the incision, and provide appropriate post-operative care.

e) Intranasal (IN) Administration

  • Purpose: A non-invasive method for systemic delivery that can also achieve direct nose-to-brain transport for certain molecules.[9]

  • Animal Model: Rats.

  • Protocol:

    • Lightly anesthetize or sedate the animal to prevent sneezing and ensure accurate delivery.[11]

    • Hold the animal in a supine position.

    • Using a micropipette with a fine tip, dispense a small volume (typically a few microliters at a time) of the this compound solution into one or both nostrils.

    • Allow time for the solution to be absorbed between administrations of droplets.

    • Monitor the animal's breathing throughout the procedure.

Conclusion

The administration of this compound in laboratory animals can be achieved through various routes, each with distinct advantages and applications. The choice of route profoundly influences the pharmacokinetic and pharmacodynamic profile of the peptide. Intracerebroventricular administration reveals its potent central analgesic effects, while parenteral routes like IV, SC, and IP are used to assess systemic efficacy and side effects. The intranasal route presents a promising non-invasive alternative. Researchers must carefully select the administration route, vehicle, and dosage based on the specific aims of their study and adhere to strict, ethically approved protocols to ensure animal welfare and the validity of experimental data.

References

Application Notes and Protocols for Dermorphin TFA in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin is a naturally occurring heptapeptide first isolated from the skin of South American frogs of the Phyllomedusa genus. It is a potent and highly selective agonist for the mu (µ)-opioid receptor (MOR). The trifluoroacetate (TFA) salt of Dermorphin is a common formulation used in research settings. These application notes provide detailed protocols for utilizing Dermorphin TFA in various cell-based assays to characterize its pharmacological properties, including receptor binding, functional activity, and potential cytotoxic effects.

Mechanism of Action

Dermorphin exerts its effects by binding to and activating the µ-opioid receptor, a member of the G protein-coupled receptor (GPCR) family. This activation initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Activation of the µ-opioid receptor can also lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which together decrease neuronal excitability.[1][3]

Furthermore, upon agonist binding, the µ-opioid receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which mediate receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.[1][2]

Data Presentation

The following tables summarize the quantitative data for Dermorphin and its analogs in various in vitro assays.

Table 1: Receptor Binding Affinity of Dermorphin

RadioligandReceptor SubtypeCell Line/TissueKᵢ (nM)Reference
[³H]DPNMu (µ)CHO cells7.17[4]
[³H]DPNDelta (δ)CHO cells>1000[4]
[³H]DPNKappa (κ)Not Specified>1000[4]

Table 2: Functional Activity of Dermorphin

Assay TypeCell LineParameterValueReference
GTPγ[³⁵S] BindingCHO-hMORpEC₅₀7.70[5]
GTPγ[³⁵S] BindingCHO-hMOREₘₐₓ (% of DAMGO)~100%[5]
cAMP InhibitionNeuroblastoma x Glioma Hybrid CellsIC₅₀200 nM[2]
Calcium Mobilization (Gαqi5)CHO-hMORpEC₅₀7.17[5]

Table 3: Cell Viability Data for a Dermorphin Analog

Assay TypeCell LineParameterConcentrationResultReference
SpirotoxSpirostomum ambiguumCell Viability0.01% solutionSurvived > 30 min[6]
SpirotoxSpirostomum ambiguumCell Viability0.1% solutionDeath within 60-1200s[6]
SpirotoxSpirostomum ambiguumCell Viability1% solutionInstantaneous Death[6]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically a lyophilized powder. Reconstitute the peptide in sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) to create a stock solution. For example, to prepare a 10 mM stock solution of Dermorphin (MW: 802.9 g/mol ), dissolve 8.03 mg of the peptide in 1 mL of solvent. Sonication may be recommended to aid dissolution.[7]

  • Solubility: If solubility in aqueous solutions is limited, Dimethyl sulfoxide (DMSO) can be used as a solvent to prepare a concentrated stock solution.[4][7]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[7]

Receptor Binding Assay (Competitive Binding)

This protocol is a general guideline for a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of this compound for the µ-opioid receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human µ-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR cells).

  • Radioligand: [³H]DAMGO or [³H]Diprenorphine.

  • This compound.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., Millipore Multiscreen).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding Buffer.

    • A serial dilution of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

    • Radioligand at a concentration close to its Kₔ (e.g., 1-2 nM [³H]DAMGO).

    • Cell membranes (20-50 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

  • Detection: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cAMP Functional Assay (Inhibition of Forskolin-Stimulated cAMP Production)

This protocol describes a method to assess the functional activity of this compound by measuring its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels in response to stimulation by forskolin.

Materials:

  • HEK293 or CHO cells stably expressing the human µ-opioid receptor.

  • This compound.

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium.

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

Procedure:

  • Cell Seeding: Seed the cells into a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer.

  • Assay:

    • Remove the cell culture medium and wash the cells once with stimulation buffer.

    • Add the this compound dilutions to the wells and incubate for 15-30 minutes at 37°C.

    • Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate cAMP production.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration to generate a dose-response curve. Determine the EC₅₀ value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect.

β-Arrestin Recruitment Assay

This protocol outlines a general procedure for a β-arrestin recruitment assay, often performed using commercially available systems like the PathHunter® assay from DiscoveRx.

Materials:

  • CHO-K1 or U2OS cells stably co-expressing the human µ-opioid receptor and a β-arrestin fusion protein (e.g., from a PathHunter® kit).[8]

  • This compound.

  • Reference agonist (e.g., DAMGO).

  • Cell plating reagent and detection reagents from the assay kit.

  • White, clear-bottom 384-well plates.

Procedure:

  • Cell Plating: Plate the cells in the 384-well plate at the recommended density (e.g., 2,500 cells per well) and incubate overnight.[8]

  • Compound Addition: Prepare serial dilutions of this compound and the reference agonist. Add the compound solutions to the cell plate.

  • Incubation: Incubate the plate for 90 minutes at 37°C.[8]

  • Detection: Add the detection reagent according to the manufacturer's protocol and incubate for 60 minutes at room temperature.

  • Measurement: Read the chemiluminescent signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (0% response) and the maximal response of the reference agonist (100% response). Determine the EC₅₀ value for this compound-induced β-arrestin recruitment from the dose-response curve.

Cell Viability/Toxicity Assay (MTT Assay)

This protocol provides a method to assess the potential cytotoxic effects of this compound on a relevant cell line, such as the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y cells.[9]

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide).

  • 96-well plates.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of approximately 2 x 10⁴ cells/well and allow them to attach and grow for 24 hours.[9]

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., from nanomolar to high micromolar range). Include a vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control. If a dose-dependent decrease in viability is observed, an IC₅₀ value (the concentration that reduces cell viability by 50%) can be calculated.

Mandatory Visualizations

G_protein_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dermorphin This compound MOR μ-Opioid Receptor Dermorphin->MOR Binds to Gi_protein Gi/o Protein (αβγ) MOR->Gi_protein Activates G_alpha Gα-GTP Gi_protein->G_alpha Dissociates to G_beta_gamma Gβγ Gi_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates Ca_channel Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreased Production PKA PKA cAMP->PKA Reduced Activation K_ion K⁺ Efflux GIRK->K_ion Ca_ion_influx Ca²⁺ Influx Inhibition Ca_channel->Ca_ion_influx Neuronal_Excitability Decreased Neuronal Excitability K_ion->Neuronal_Excitability Ca_ion_influx->Neuronal_Excitability

Caption: G-protein dependent signaling pathway of the µ-opioid receptor activated by Dermorphin.

B_arrestin_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dermorphin This compound MOR μ-Opioid Receptor Dermorphin->MOR Binds to GRK GRK MOR->GRK Activates MOR_P Phosphorylated μ-Opioid Receptor GRK->MOR Phosphorylates B_arrestin β-Arrestin MOR_P->B_arrestin Recruits Internalization Receptor Internalization B_arrestin->Internalization Mediates Signaling G protein-independent Signaling B_arrestin->Signaling Initiates

Caption: β-arrestin mediated signaling and receptor regulation following µ-opioid receptor activation.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_cells Cell Culture & Seeding treatment Cell Treatment with This compound prep_cells->treatment prep_compound This compound Serial Dilution prep_compound->treatment incubation Incubation treatment->incubation detection Addition of Detection Reagents incubation->detection measurement Signal Measurement (e.g., Luminescence, Absorbance) detection->measurement analysis Data Analysis (Dose-Response Curve, EC₅₀/IC₅₀) measurement->analysis

Caption: General experimental workflow for cell-based assays with this compound.

References

Application Note and Protocols for the Analysis of Dermorphin TFA by HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dermorphin is a potent, naturally occurring heptapeptide opioid agonist with high affinity and selectivity for the μ-opioid receptor.[1] Its synthetic trifluoroacetate (TFA) salt, Dermorphin TFA, is of significant interest in pharmacological research and drug development for its potential analgesic properties.[2][3] Accurate and robust analytical methods are crucial for the quality control, characterization, and quantification of this compound in research and pharmaceutical settings.

This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods are essential for assessing the purity, identity, and stability of the peptide.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of Dermorphin is presented in Table 1. Understanding these properties is fundamental for the development of analytical methods.

PropertyValueReference
Amino Acid Sequence H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2[1]
Molecular Formula C40H50N8O10 (Dermorphin)[4]
Molecular Weight 802.88 g/mol (Dermorphin)[4]
Molecular Formula (TFA Salt) C42H51F3N8O12[5]
Molecular Weight (TFA Salt) 916.89 g/mol [6][7]
Appearance Lyophilized solid[4]
Solubility Soluble in water and DMSO[4][6]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a reversed-phase HPLC (RP-HPLC) method for determining the purity of a this compound sample. Trifluoroacetic acid (TFA) is a common counterion used in the purification of synthetic peptides and serves as an ion-pairing agent to improve peak shape in RP-HPLC.[8]

1.1. Materials and Reagents

  • This compound standard

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

1.2. Instrumentation and Columns

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

1.3. Preparation of Mobile Phases

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

1.4. Sample Preparation

  • Dissolve this compound in Mobile Phase A to a final concentration of 1 mg/mL.

1.5. Chromatographic Conditions

A typical HPLC gradient for the analysis of this compound is detailed in Table 2.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 220 nm
Gradient See Table 3

Table 3: HPLC Gradient Program

Time (minutes)% Mobile Phase B
05
2565
26100
30100
315
355

1.6. Data Analysis

  • The purity of the this compound sample is determined by calculating the peak area percentage of the main peak relative to the total peak area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

This protocol describes the use of LC-MS to confirm the identity of this compound by determining its molecular weight.

2.1. Materials and Reagents

  • This compound sample

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

2.2. Instrumentation

  • LC-MS system equipped with an electrospray ionization (ESI) source.

2.3. Preparation of Mobile Phases

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

2.4. Sample Preparation

  • Dissolve this compound in Mobile Phase A to a final concentration of 0.1 mg/mL.

2.5. LC-MS Conditions

The chromatographic conditions can be adapted from the HPLC protocol, with a shorter gradient if necessary. The mass spectrometer settings should be optimized for the detection of Dermorphin.

Table 4: Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Range m/z 100-1000
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temperature 350°C
Desolvation Gas Flow 600 L/hr

2.6. Data Analysis

  • The identity of Dermorphin is confirmed by the presence of the protonated molecular ion [M+H]+ at m/z 803.4.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the analysis of this compound and its biological signaling pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Analysis cluster_results Results Dermorphin_TFA This compound (Lyophilized Powder) Dissolution Dissolution in Aqueous Buffer Dermorphin_TFA->Dissolution HPLC HPLC Analysis (Purity) Dissolution->HPLC Inject LCMS LC-MS Analysis (Identity) Dissolution->LCMS Inject Chromatogram Chromatogram (Peak Area) HPLC->Chromatogram Mass_Spectrum Mass Spectrum (m/z) LCMS->Mass_Spectrum Purity_Report Purity Report (%) Chromatogram->Purity_Report Identity_Confirmation Identity Confirmed Mass_Spectrum->Identity_Confirmation

Caption: Experimental workflow for HPLC and LC-MS analysis of this compound.

Dermorphin_Signaling_Pathway Dermorphin Dermorphin MOR μ-Opioid Receptor (GPCR) Dermorphin->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_efflux Ca_influx ↓ Ca2+ Influx Ion_Channels->Ca_influx K_efflux->Analgesia Ca_influx->Analgesia

Caption: Simplified signaling pathway of Dermorphin via the μ-opioid receptor.

Conclusion

The provided HPLC and LC-MS protocols offer robust and reliable methods for the analysis of this compound. Adherence to these detailed procedures will ensure accurate assessment of purity and identity, which is critical for the advancement of research and development involving this potent opioid peptide. The outlined signaling pathway provides a fundamental understanding of its mechanism of action, further aiding in its pharmacological evaluation.

References

Dermorphin TFA: Application Notes for Studying Opioid Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Dermorphin is a naturally occurring heptapeptide (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH₂) originally isolated from the skin of South American frogs of the genus Phyllomedusa.[1] It is a potent and highly selective agonist for the mu (µ)-opioid receptor (MOR).[1][2] The presence of a D-alanine at the second position makes it resistant to enzymatic degradation, contributing to its high potency and long-lasting analgesic effects, which have been reported to be 30-40 times greater than morphine.[1][3] Dermorphin TFA (Trifluoroacetate) is a salt form of Dermorphin, which enhances its solubility and stability for research applications. These characteristics make this compound an invaluable tool for researchers studying the intricacies of opioid receptor signaling pathways, from receptor binding and G-protein activation to downstream effector modulation and regulatory processes like β-arrestin recruitment.

This document provides detailed application notes and experimental protocols for the use of this compound in characterizing MOR signaling cascades.

Data Presentation

The following tables summarize the quantitative data for Dermorphin's binding affinity and functional potency at opioid receptors.

Table 1: Opioid Receptor Binding Affinity of Dermorphin

LigandReceptorPreparationRadioligandpKiKi (nM)Reference
DermorphinMu (µ)CHO-hMu Membranes[³H]-DPN8.692.04[4]
DermorphinDelta (δ)CHO-hDelta Membranes[³H]-DPN7.0393.3[5]
DermorphinKappa (κ)CHO-hKappa Membranes[³H]-DPN< 6>1000[5]

Table 2: Functional Potency of Dermorphin in In Vitro Assays

AssayCell Line/PreparationParameterpEC50EC50 (nM)Reference
GTPγ[³⁵S] BindingCHO-hMu MembranespEC507.8314.8[4]
cAMP InhibitionCHO-hMu CellspEC507.912.6[4]
β-arrestin RecruitmentCHO-hMu CellspEC506.36436.5[4]
ERK1/2 PhosphorylationCHO-hMu CellspEC50~7.5~31.6[6]

Signaling Pathways and Experimental Workflows

Dermorphin-Mediated Mu-Opioid Receptor Signaling

Dermorphin binding to the MOR, a G-protein coupled receptor (GPCR), primarily activates inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels. The Gβγ subunits can also modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs). This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively. Following activation, the receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin, leading to receptor desensitization, internalization, and potentially G-protein-independent signaling.

Dermorphin_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Dermorphin This compound MOR Mu-Opioid Receptor (MOR) Dermorphin->MOR Binds G_protein Gi/o Protein MOR->G_protein Activates GRK GRK MOR->GRK Activates P P G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_betagamma->GIRK Activates VGCC Ca²⁺ Channel G_betagamma->VGCC Inhibits cAMP ↓ cAMP AC->cAMP K_ion ↑ K+ Efflux GIRK->K_ion Ca_ion ↓ Ca²⁺ Influx VGCC->Ca_ion GRK->MOR Phosphorylates beta_arrestin β-arrestin P->beta_arrestin Recruits Endocytosis Endocytosis & Desensitization beta_arrestin->Endocytosis MAPK MAPK (ERK1/2) beta_arrestin->MAPK Activates

Caption: this compound signaling at the mu-opioid receptor.

Experimental Workflow for Characterizing this compound Activity

A typical workflow to characterize the pharmacological properties of this compound involves a series of in vitro assays to determine its binding affinity, functional potency, and signaling profile.

Experimental_Workflow start This compound binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay gtp_assay GTPγS Binding Assay (Determine EC50 for G-protein activation) start->gtp_assay camp_assay cAMP Accumulation Assay (Determine EC50 for adenylyl cyclase inhibition) start->camp_assay arrestin_assay β-arrestin Recruitment Assay (Determine EC50 for β-arrestin engagement) start->arrestin_assay downstream_assay Downstream Signaling Assays (e.g., MAPK activation, ion channel modulation) start->downstream_assay analysis Data Analysis and Pharmacological Profile binding_assay->analysis gtp_assay->analysis camp_assay->analysis arrestin_assay->analysis downstream_assay->analysis

Caption: Workflow for in vitro characterization of this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for opioid receptors through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane Preparation: Membranes from cells stably expressing the opioid receptor of interest (e.g., CHO-hMOR).

  • Radioligand: e.g., [³H]-Diprenorphine ([³H]-DPN) for general opioid receptor binding, or a more selective radioligand.

  • This compound: Stock solution and serial dilutions.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled opioid ligand (e.g., 10 µM Naloxone).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Brandel cell harvester or equivalent.

  • Filters: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail and Counter.

Procedure:

  • Membrane Preparation: Thaw the frozen membrane aliquots on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Dilute the membranes to the desired concentration in binding buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or non-specific binding control.

    • 50 µL of serially diluted this compound.

    • 50 µL of radioligand at a final concentration close to its Kd.

    • 100 µL of the diluted membrane preparation (typically 20-40 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins by this compound.

Materials:

  • Membrane Preparation: As described for the radioligand binding assay.

  • [³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

  • This compound: Stock solution and serial dilutions.

  • GDP: Guanosine diphosphate.

  • Non-specific Binding Control: 10 µM unlabeled GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration and Counting Equipment: As described above.

Procedure:

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer or non-specific binding control.

    • 50 µL of serially diluted this compound.

    • 50 µL of GDP (final concentration 10-30 µM).

    • 50 µL of the membrane preparation.

  • Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

  • Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Filtration, Washing, and Counting: Follow the same procedure as for the radioligand binding assay.

  • Data Analysis: Calculate the specific binding of [³⁵S]GTPγS. Plot the specific binding (often as a percentage of a maximal response from a full agonist) against the logarithm of the this compound concentration. Determine the EC50 and Emax values using non-linear regression.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity by this compound.

Materials:

  • Cells: Whole cells stably expressing the opioid receptor of interest (e.g., HEK-hMOR).

  • This compound: Stock solution and serial dilutions.

  • Forskolin: An adenylyl cyclase activator.

  • IBMX: A phosphodiesterase inhibitor.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or RIA).

  • Cell Culture Medium and Reagents.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well or 384-well plate and grow to confluence.

  • Pre-treatment: On the day of the assay, replace the culture medium with serum-free medium containing IBMX (e.g., 0.5 mM) and incubate for 30 minutes at 37°C.

  • Agonist Treatment: Add serial dilutions of this compound to the wells and incubate for 15 minutes at 37°C.

  • Adenylyl Cyclase Stimulation: Add Forskolin (e.g., 10 µM) to all wells (except for the basal control) and incubate for a further 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration. Determine the EC50 and Emax for the inhibition of forskolin-stimulated cAMP accumulation.

β-arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated MOR. The following is a general protocol based on enzyme fragment complementation (EFC) technology (e.g., PathHunter® assay).

Materials:

  • Cells: A cell line stably co-expressing the MOR fused to a ProLink™ (PK) tag and β-arrestin2 fused to an Enzyme Acceptor (EA) tag.

  • This compound: Stock solution and serial dilutions.

  • Reference Agonist: A known full agonist for β-arrestin recruitment at MOR (e.g., DAMGO).

  • Assay Buffer and Detection Reagents: Provided with the assay kit.

  • Chemiluminescent Plate Reader.

Procedure:

  • Cell Seeding: Seed the cells in a white, clear-bottom 384-well plate and incubate overnight.

  • Agonist Addition: Add serial dilutions of this compound and the reference agonist to the respective wells.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's instructions and incubate at room temperature for 60 minutes.

  • Signal Reading: Read the chemiluminescent signal using a plate luminometer.

  • Data Analysis: Normalize the data to the vehicle control (0%) and the maximal response of the reference full agonist (100%). Plot the normalized response against the logarithm of the this compound concentration to determine the EC50 and Emax for β-arrestin recruitment.

References

Dermorphin TFA: A Potent and Selective Tool for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Dermorphin TFA (trifluoroacetate) is a synthetic version of the naturally occurring heptapeptide, dermorphin, originally isolated from the skin of South American frogs of the genus Phyllomedusa.[1] As a potent and highly selective agonist for the µ-opioid receptor (MOR), this compound serves as a valuable tool in neuroscience research, particularly in the study of pain, addiction, and affective disorders. Its high affinity and selectivity for the µ-opioid receptor allow for the precise investigation of MOR-mediated signaling pathways and their physiological and behavioral consequences.

Biochemical and Pharmacological Profile

This compound's primary mechanism of action is the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR). This interaction initiates a cascade of intracellular signaling events, leading to the modulation of neuronal excitability and neurotransmitter release.

Receptor Binding Affinity

The selectivity of Dermorphin for the µ-opioid receptor is a key advantage in experimental settings, minimizing off-target effects that could confound results. The inhibitory constant (Ki) values demonstrate its high affinity for the µ-opioid receptor compared to other opioid receptor subtypes.

Receptor SubtypeDermorphin Ki (nM)Reference
µ-opioid (MOR)0.7[2]
δ-opioid (DOR)62[2]
κ-opioid (KOR)>5000[2]

Signaling Pathway

Upon binding to the µ-opioid receptor, this compound induces a conformational change in the receptor, leading to the activation of intracellular G-proteins (Gi/o). This activation results in the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Concurrently, the βγ-subunits of the G-protein can modulate other downstream effectors, including the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions collectively reduce neuronal excitability. Furthermore, µ-opioid receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) pathway, which is implicated in the long-term effects of opioid signaling.

Dermorphin_Signaling_Pathway Dermorphin This compound MOR µ-Opioid Receptor (MOR) Dermorphin->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel GIRK Channel G_protein->K_channel Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) G_protein->MAPK_pathway Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux Gene_Expression Changes in Gene Expression MAPK_pathway->Gene_Expression Neuronal_Inhibition Neuronal Inhibition Ca_influx->Neuronal_Inhibition K_efflux->Neuronal_Inhibition

This compound µ-opioid receptor signaling pathway.

Experimental Protocols

In Vitro Assays

1. Receptor Binding Assay

This protocol is designed to determine the binding affinity of this compound for the µ-opioid receptor in brain tissue homogenates.

Materials:

  • Rat brain tissue (e.g., cortex, thalamus)

  • [³H]-DAMGO (selective µ-opioid agonist radioligand)

  • This compound

  • Naloxone (non-selective opioid antagonist)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare brain tissue homogenates by homogenizing the tissue in ice-cold binding buffer.

  • Centrifuge the homogenate and resuspend the pellet in fresh binding buffer.

  • In a series of tubes, add a constant concentration of [³H]-DAMGO and varying concentrations of unlabeled this compound.

  • For non-specific binding determination, add a high concentration of naloxone to a separate set of tubes.

  • Add the membrane homogenate to each tube to initiate the binding reaction.

  • Incubate the tubes at room temperature for a specified time (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Analyze the data to calculate the IC50 and Ki values for this compound.

2. Guinea Pig Ileum (GPI) Assay

This functional assay assesses the agonist activity of this compound by measuring its ability to inhibit electrically induced contractions of the guinea pig ileum, a tissue rich in µ-opioid receptors.

Materials:

  • Guinea pig ileum segment

  • Tyrode's solution (physiological salt solution)

  • This compound

  • Naloxone

  • Organ bath with stimulating electrodes

  • Isotonic transducer

  • Data acquisition system

Procedure:

  • Isolate a segment of the guinea pig ileum and mount it in an organ bath containing oxygenated Tyrode's solution at 37°C.

  • Apply electrical field stimulation to induce regular twitch contractions.

  • Once a stable baseline of contractions is established, add cumulative concentrations of this compound to the organ bath.

  • Record the inhibition of the twitch response at each concentration.

  • To confirm the effect is µ-opioid receptor-mediated, pre-incubate the tissue with naloxone before adding this compound.

  • Analyze the concentration-response curve to determine the EC50 of this compound. Dermorphin has been shown to be a potent inhibitor of peristalsis in this assay.[3][4][5]

In Vivo Assays

1. Hot Plate Test for Analgesia

The hot plate test is a widely used method to assess the analgesic effects of compounds against thermal pain.[6][7]

Materials:

  • Hot plate apparatus

  • Animal enclosure (e.g., transparent cylinder)

  • Test animals (mice or rats)

  • This compound solution

  • Vehicle control (e.g., saline)

  • Timer

Procedure:

  • Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).[7]

  • Administer this compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, subcutaneous).

  • At a predetermined time after injection, place the animal on the hot plate and start the timer.

  • Observe the animal for signs of pain, such as paw licking, shaking, or jumping.

  • Record the latency (time) to the first pain response.

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • An increase in the response latency compared to the vehicle group indicates an analgesic effect.

Hot_Plate_Workflow Start Start Administer Administer this compound or Vehicle Start->Administer Wait Wait for Predetermined Time Administer->Wait Place Place Animal on Hot Plate (52-55°C) Wait->Place Observe Observe for Pain Response (Paw Lick/Jump) Place->Observe Record Record Latency Observe->Record Analyze Analyze Data Record->Analyze End End Analyze->End

Workflow for the Hot Plate Test.

2. Tail-Flick Test for Analgesia

The tail-flick test is another common method for evaluating the analgesic properties of substances against a thermal stimulus.[8][9]

Materials:

  • Tail-flick apparatus (with a radiant heat source)

  • Animal restrainer

  • Test animals (mice or rats)

  • This compound solution

  • Vehicle control

  • Timer

Procedure:

  • Gently restrain the animal, leaving its tail exposed.

  • Focus the radiant heat source on a specific portion of the tail.

  • Administer this compound or vehicle control.

  • At set time points after administration, apply the heat stimulus and start the timer.

  • The timer automatically stops when the animal flicks its tail away from the heat.

  • Record the latency to the tail flick.

  • Establish a cut-off time to prevent tissue injury.

  • A longer tail-flick latency in the drug-treated group compared to the control group signifies analgesia.

Tail_Flick_Workflow Start Start Administer Administer this compound or Vehicle Start->Administer Restrain Gently Restrain Animal Administer->Restrain Apply_Heat Apply Radiant Heat to Tail Restrain->Apply_Heat Measure_Latency Measure Latency to Tail Flick Apply_Heat->Measure_Latency Analyze Analyze Data Measure_Latency->Analyze End End Analyze->End

Workflow for the Tail-Flick Test.

Conclusion

This compound is a powerful research tool for investigating the µ-opioid receptor system. Its high potency and selectivity make it ideal for a range of in vitro and in vivo studies aimed at elucidating the role of µ-opioid receptors in various physiological and pathological processes. The protocols outlined above provide a framework for utilizing this compound to explore its effects on receptor binding, cellular signaling, and pain-related behaviors. As with any potent opioid, appropriate safety precautions and ethical considerations for animal research must be strictly followed.

References

Troubleshooting & Optimization

Dermorphin TFA stability and degradation pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Dermorphin TFA. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its basic properties?

Dermorphin is a natural heptapeptide with the sequence Tyr-D-Ala-Phe-Gly-Tyr-Pro-Asn-NH2. It is a potent and selective agonist for the µ-opioid receptor.[1] The Trifluoroacetate (TFA) salt is a common counterion resulting from the purification process using High-Performance Liquid Chromatography (HPLC). The presence of TFA can affect the peptide's net weight and enhance its solubility in aqueous solutions.[1] For most standard in vitro assays, the residual TFA levels are unlikely to cause interference. However, for highly sensitive cellular studies, its presence should be noted.[1]

2. How should lyophilized this compound be stored for optimal stability?

For long-term stability, lyophilized this compound should be stored in a freezer at or below -20°C, protected from moisture and light.[2] Under these conditions, the peptide can be stable for several years.[2] It is also recommended to store peptides containing residues prone to moisture absorption, such as Asparagine (Asn), in a desiccator.[2] Before use, it is advisable to allow the vial to equilibrate to room temperature before opening to minimize condensation.

3. What is the recommended procedure for dissolving this compound?

The following steps can be taken to dissolve this compound:

  • Start with sterile, distilled water.

  • If solubility is low, sonication may help.

  • For hydrophobic peptides, dissolving in a small amount of a suitable organic solvent like dimethyl sulfoxide (DMSO) first, followed by dilution with an aqueous buffer, is a common strategy.[3]

  • The TFA salt form generally improves solubility in aqueous solutions.[1]

4. How stable is this compound in solution?

The stability of this compound in solution is significantly lower than in its lyophilized form and is dependent on the solvent, pH, and storage temperature. For short-term storage (up to a week), solutions can be kept at 4°C. For longer-term storage, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[2] Peptide solutions are also susceptible to microbial contamination, so using sterile buffers and filtration is advised. Peptides with sequences containing asparagine, like dermorphin, can be unstable in solution.[2]

5. What are the primary degradation pathways for this compound?

This compound can degrade through both chemical and enzymatic pathways.

  • Chemical Degradation:

    • Deamidation: The asparagine (Asn) residue at the C-terminus is susceptible to deamidation, especially at neutral to alkaline pH, forming a cyclic imide intermediate that can then hydrolyze to form aspartic acid (Asp) and isoaspartic acid (isoAsp) derivatives.[4][5]

    • Oxidation: The tyrosine (Tyr) and tryptophan (Trp) residues in the sequence are prone to oxidation, which can be accelerated by exposure to air and certain metal ions.[2]

    • Hydrolysis: The peptide bonds can undergo hydrolysis, particularly at acidic or alkaline pH, leading to fragmentation of the peptide.

  • Enzymatic Degradation:

    • In biological matrices like plasma and tissue homogenates, Dermorphin is susceptible to degradation by peptidases.[6][7] Studies in rat brain homogenates have shown that dermorphin is cleaved to produce the N-terminal tetrapeptide (Tyr-D-Ala-Phe-Gly) as a major degradation product.[6] The D-Alanine at position 2 provides some resistance to aminopeptidases.

Stability Data

While specific long-term stability data for this compound under various conditions is not extensively published, the following tables provide an illustrative summary based on the known stability of peptides with similar characteristics.

Table 1: Illustrative Stability of Lyophilized this compound

Storage ConditionRecommended DurationExpected Purity
-80°C> 5 years> 98%
-20°C2-3 years> 95%
4°C< 6 months> 90%
Room Temperature< 1 monthSignificant degradation

Table 2: Illustrative Half-life of this compound in Solution (1 mg/mL)

Solvent/BufferStorage TemperatureEstimated Half-life
Sterile Water, pH 74°C1-2 weeks
Sterile Water, pH 7-20°C1-2 months
DMSO-20°C> 6 months
Rat Plasma37°C> 180 minutes[6]
Rat Brain Homogenate37°C~21 minutes[6]
Rat Kidney Homogenate37°C~2.4 minutes[6]

Degradation Pathways

The following diagrams illustrate the potential degradation pathways of Dermorphin.

Dermorphin Chemical Degradation Dermorphin Chemical Degradation Pathways Dermorphin Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Asn-NH2) Oxidized_Tyr Oxidized Tyr Derivatives Dermorphin->Oxidized_Tyr Oxidation (O2, metal ions) Deamidated_Asn Deamidated Products (Asp/isoAsp) Dermorphin->Deamidated_Asn Deamidation (pH > 7) Hydrolyzed_Fragments Hydrolyzed Fragments Dermorphin->Hydrolyzed_Fragments Hydrolysis (acid/base)

Caption: Potential chemical degradation pathways of Dermorphin.

Dermorphin Enzymatic Degradation Dermorphin Enzymatic Degradation in Rat Brain Dermorphin Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Asn-NH2) Tetrapeptide N-terminal Tetrapeptide (Tyr-D-Ala-Phe-Gly) Dermorphin->Tetrapeptide Peptidase Cleavage C_terminal_fragments C-terminal Fragments Dermorphin->C_terminal_fragments Peptidase Cleavage

Caption: Enzymatic degradation of Dermorphin in rat brain homogenate.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.

Potential Cause Troubleshooting Steps
Peptide Degradation - Prepare fresh stock solutions of this compound for each experiment. - If storing solutions, use single-use aliquots kept at -80°C. - Ensure the pH of your assay buffer is within a stable range for the peptide (ideally slightly acidic to neutral).
Incorrect Peptide Concentration - Account for the net peptide content, which can be lower than the gross weight due to the presence of TFA and water. Refer to the manufacturer's certificate of analysis for the net peptide content.
TFA Interference - For highly sensitive assays, consider TFA removal or exchanging it for a more biocompatible counterion like acetate or hydrochloride through HPLC.
Peptide Adsorption - Peptides can adsorb to plasticware. Consider using low-binding microplates and pipette tips.

Issue 2: Poor or variable solubility.

Potential Cause Troubleshooting Steps
Hydrophobicity - Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO before adding the aqueous buffer. - Use sonication to aid dissolution.
Incorrect pH - The net charge of the peptide influences its solubility. Dermorphin is a basic peptide, so dissolving it in a slightly acidic solution may improve solubility.
Aggregation - Visually inspect the solution for turbidity or particulates. If aggregation is suspected, try different solvents or pH conditions.

Issue 3: Appearance of unexpected peaks in HPLC analysis.

Potential Cause Troubleshooting Steps
Degradation Products - Compare the chromatogram to a freshly prepared standard. Peaks with earlier retention times may correspond to more polar degradation products (e.g., deamidated forms). - Use mass spectrometry (LC-MS) to identify the mass of the unexpected peaks and correlate them with potential degradation products.
Oxidation - If new peaks appear over time, especially in solutions exposed to air, this may indicate oxidation of Tyr or Trp residues. Prepare solutions in degassed buffers and store under an inert gas (e.g., argon or nitrogen).
Contamination - Ensure all solvents and vials are clean. Run a blank injection to check for system contamination.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[8][9]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate the lyophilized powder and the stock solution at 80°C for 48 hours.

  • Photostability: Expose the lyophilized powder and the stock solution to a light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • Identify and quantify the degradation products.

  • Use mass spectrometry to elucidate the structure of the major degradation products.

Forced Degradation Workflow Forced Degradation Study Workflow Start Prepare this compound Stock Solution Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Start->Stress Analysis Analyze by Stability-Indicating HPLC-MS Stress->Analysis Evaluation Identify and Quantify Degradation Products Analysis->Evaluation

Caption: Workflow for a forced degradation study of this compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.[6][10][11]

  • Instrumentation: HPLC with UV detector or Mass Spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30-35 min: 70% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 280 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Protocol 3: Assessment of Peptide Aggregation using Dynamic Light Scattering (DLS)

DLS is a technique used to measure the size distribution of particles in a solution and can be employed to detect the formation of peptide aggregates.[12][13][14]

1. Sample Preparation:

  • Prepare this compound solutions at the desired concentration in the buffer of interest.

  • Filter the sample through a 0.22 µm syringe filter to remove any dust or large particles.[15]

2. Instrument Setup:

  • Allow the DLS instrument to warm up and stabilize.

  • Use a clean, scratch-free cuvette.

3. Measurement:

  • Pipette the filtered sample into the cuvette.

  • Place the cuvette in the instrument and allow the temperature to equilibrate.

  • Perform multiple measurements to ensure reproducibility.

4. Data Analysis:

  • Analyze the size distribution profile. A monomodal peak at the expected size of the monomeric peptide indicates a non-aggregated sample.

  • The presence of larger species or a high polydispersity index (PDI) suggests aggregation.[13]

DLS for Aggregation Assessment DLS Workflow for Aggregation Assessment Prepare_Sample Prepare and Filter Dermorphin Solution DLS_Measurement Perform DLS Measurement Prepare_Sample->DLS_Measurement Analyze_Data Analyze Size Distribution and PDI DLS_Measurement->Analyze_Data Conclusion Assess Aggregation State Analyze_Data->Conclusion

Caption: Workflow for assessing peptide aggregation using DLS.

References

Dermorphin TFA side effects and toxicity in research animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the side effects and toxicity of Dermorphin TFA in research animals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: Dermorphin is a natural heptapeptide opioid agonist with high potency and selectivity for μ-opioid receptors.[1] It was first isolated from the skin of South American frogs of the genus Phyllomedusa.[1] The trifluoroacetate (TFA) salt is a common formulation for research use.

Q2: What are the primary side effects of this compound observed in research animals?

A2: The primary side effects observed in research animals, predominantly rodents, include respiratory depression, cardiovascular effects (such as hypotension and bradycardia), gastrointestinal motility inhibition, and central nervous system effects like catalepsy and dose-dependent changes in locomotor activity.[1][2][3]

Q3: How does the potency of this compound compare to morphine?

A3: this compound is significantly more potent than morphine. Depending on the animal model and the specific effect being measured, its analgesic potency has been reported to be hundreds to thousands of times greater than morphine.[4]

Q4: Is there a known lethal dose (LD50) for this compound in common research animals?

A4: Extensive literature searches have not revealed publicly available, definitive LD50 values for this compound administered via common research routes such as intravenous or intraperitoneal injection in rodents. General acute dermal toxicity studies in rabbits for other substances have shown LD50 values greater than 2000 mg/kg, but this is not specific to this compound and the route of administration is different.[5] Researchers should exercise extreme caution and perform dose-escalation studies carefully.

Q5: Can the side effects of this compound be reversed?

A5: Yes, the opioid antagonist naloxone can reverse the effects of this compound, including respiratory depression and catalepsy.[1]

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Analgesic Effects
  • Problem: Variable or no analgesic response at expected doses.

  • Possible Causes & Solutions:

    • Drug Stability: this compound is a peptide and may be susceptible to degradation. Ensure it is stored correctly, typically lyophilized at -20°C. Once reconstituted, stability in solution may be limited; it is advisable to prepare fresh solutions for each experiment or conduct stability studies for your specific vehicle.[6]

    • Route of Administration: The analgesic potency of dermorphin is highly dependent on the route of administration. Intracerebroventricular (ICV) administration is the most potent, while subcutaneous or intravenous (IV) routes require higher doses.[4] Ensure the chosen route is appropriate for the experimental goals and that the administration technique is consistent.

    • Tolerance: Repeated administration of this compound can lead to the development of tolerance, reducing its analgesic effect.[7] If conducting chronic studies, consider the dosing interval and the potential for tolerance development.

    • Animal Strain and Individual Variability: Different strains of mice and rats can exhibit varying sensitivities to opioids. Individual animal differences can also contribute to variability. Ensure consistent use of a specific strain and include appropriate group sizes to account for individual variations.

Issue 2: Severe Respiratory Depression or Animal Mortality
  • Problem: Animals exhibit severe bradypnea, apnea, or die following administration.

  • Possible Causes & Solutions:

    • Overdose: this compound is extremely potent. Carefully calculate and verify all doses. It is crucial to start with very low doses and perform a dose-response study to determine the therapeutic window for analgesia versus severe respiratory depression in your specific animal model and strain.

    • Dose-Dependent Effects: Low doses of dermorphin may cause respiratory stimulation, while higher doses lead to profound respiratory depression.[3] This biphasic effect can be unexpected. Monitor respiratory rate and depth closely across a range of doses.

    • Anesthesia Interaction: If co-administered with anesthetics, be aware of potential synergistic effects on respiratory depression. Reduce the dose of either the anesthetic or this compound accordingly.

    • Emergency Reversal: Have a reversal agent, such as naloxone, readily available. An established protocol for naloxone administration in case of overdose should be in place.

Issue 3: Difficulty with Compound Solubility and Formulation
  • Problem: this compound does not fully dissolve in the desired vehicle.

  • Possible Causes & Solutions:

    • Vehicle Selection: this compound is a peptide salt and is readily soluble in water.[8] For in vivo formulations requiring non-aqueous vehicles, solubility may be a challenge. A common approach is to first dissolve the peptide in a small amount of a solvent like DMSO and then dilute it with other vehicles such as PEG300, Tween 80, and saline.[9]

    • pH of Solution: The pH of the final formulation can affect peptide solubility and stability. Ensure the pH is within a range that maintains the integrity of the peptide.

    • Sonication: Gentle sonication can aid in the dissolution of the compound. However, avoid excessive heat which could degrade the peptide.

Quantitative Data on Side Effects and Toxicity

Side Effect Animal Model Route of Administration Effective Dose Range Observations Reference
Analgesia RatIntracerebroventricular (ICV)ED50: 13.3 pmol/rat (Hot Plate), 23 pmol/rat (Tail-Flick)Dermorphin was 2,170 and 752 times more potent than morphine in the hot plate and tail-flick tests, respectively.[4]
MouseIntravenous (IV)ED50: 1.02 µmol/kgMorphine ED50 was 11.3 µmol/kg.[4]
Respiratory Effects RatIntracerebroventricular (ICV)10-100 pmol/kgLow doses caused respiratory stimulation (increased rate and tidal volume).[3]
RatIntracerebroventricular (ICV)>100 pmol/kgHigher doses produced respiratory depression.[3]
RatIntravenous (IV) / ICVNot specifiedProduced respiratory depression, which was antagonized by naloxone. Mediated by μ2 opioid receptors.[1]
Rat Pups (P1-8)Intraperitoneal (IP)0.1 - 0.95 mg/kgDose-dependent depression of respiratory frequency.[10]
Cardiovascular Effects RatIntravenous (IV) / ICVNot specifiedProduced arterial hypotension and sinus bradycardia. Effects were more intense in hypertensive rats.[1]
Rat (pithed)Intravenous (IV)0.0001 - 10 µmol/kgNo effect on basal heart rate or blood pressure in this specific model.[11]
Catalepsy RatIntracerebroventricular (ICV)>130 pmol/ratOccurred at doses more than double the analgesic dose.[4]
RatIntracerebroventricular (ICV)Dose-dependentInduced dose-dependent catalepsy.[2]
Gastrointestinal Motility RatIntracerebroventricular (ICV) / Subcutaneous (SC)Not specifiedInhibited gastric emptying and intestinal transit.[4]

Experimental Protocols

Assessment of Analgesia: Hot Plate Test
  • Objective: To evaluate the thermal pain response.

  • Apparatus: A commercially available hot plate apparatus with a heated surface and a transparent cylinder to confine the animal.

  • Procedure:

    • Set the temperature of the hot plate to a constant, noxious temperature (e.g., 55 ± 0.5 °C).

    • Place the animal (mouse or rat) on the heated surface within the cylinder.

    • Start a timer immediately.

    • Observe the animal for nociceptive responses, such as licking a hind paw or jumping.

    • Record the latency (in seconds) to the first clear nociceptive response.

    • To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, at which point the animal is removed from the hot plate regardless of its response.

    • Administer this compound or vehicle and repeat the test at predetermined time points to assess the analgesic effect.

Assessment of Respiratory Function: Whole-Body Plethysmography
  • Objective: To non-invasively measure respiratory parameters in conscious, unrestrained animals.

  • Apparatus: A whole-body plethysmography system, including animal chambers, pressure transducers, and data acquisition software.

  • Procedure:

    • Calibrate the plethysmography chambers according to the manufacturer's instructions.

    • Place the animal in the chamber and allow for an acclimation period (e.g., 30-60 minutes) until the animal is calm.

    • Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute ventilation (mL/minute).

    • Administer this compound or vehicle via the desired route.

    • Return the animal to the chamber and record respiratory parameters at specified time intervals post-administration.

    • Data analysis will reveal changes in respiratory function induced by the compound.

Signaling Pathways and Experimental Workflows

Dermorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dermorphin This compound MOR μ-Opioid Receptor (GPCR) Dermorphin->MOR Binds G_protein Heterotrimeric G-protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity ↓ Neuronal Excitability PKA->Neuronal_Activity Modulates Ion_Channels->Neuronal_Activity Leads to

Caption: this compound Mu-Opioid Receptor Signaling Pathway.

Experimental_Workflow_Analgesia start Start acclimatize Acclimatize Animals start->acclimatize baseline Baseline Nociceptive Test (e.g., Hot Plate) acclimatize->baseline grouping Randomize into Groups baseline->grouping treatment Administer this compound or Vehicle grouping->treatment post_treatment Nociceptive Testing at Time Points (e.g., 15, 30, 60 min) treatment->post_treatment data_analysis Data Analysis (Latency vs. Time) post_treatment->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Analgesia Assessment.

Troubleshooting_Logic start Inconsistent Results? check_dose Verify Dose Calculation and Preparation start->check_dose Yes check_stability Assess Compound Stability (Fresh Solution?) check_dose->check_stability check_route Confirm Route of Administration Technique check_stability->check_route check_tolerance Consider Tolerance Development (Chronic Study?) check_route->check_tolerance refine_protocol Refine Protocol & Re-run check_tolerance->refine_protocol

Caption: Troubleshooting Logic for Inconsistent Results.

References

Dermorphin TFA Technical Support Center: Ensuring Peptide Integrity Through Proper Storage and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage, handling, and troubleshooting for Dermorphin Trifluoroacetate (TFA) to ensure its integrity and the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for lyophilized Dermorphin TFA?

For long-term stability, lyophilized this compound should be stored at -20°C or colder, in a tightly sealed container, and protected from light.[1][2] To prevent degradation from moisture absorption, it is highly recommended to store the peptide in a desiccated environment.[3]

Q2: How long can I store this compound?

When stored as a lyophilized powder at -20°C, this compound can be stable for several years.[1][4] However, the stability of peptides in solution is significantly more limited. For short-term storage of a few weeks, reconstituted solutions should be kept frozen at -20°C or below.[5] It is not recommended to store this compound in solution for extended periods.[1]

Q3: I left my lyophilized this compound at room temperature for a day. Is it still usable?

While not ideal, lyophilized peptides are generally stable at room temperature for short periods, ranging from days to weeks.[2] However, for optimal integrity and to ensure the most accurate experimental outcomes, it is crucial to transfer it to the recommended -20°C storage as soon as possible. The primary risk with room temperature exposure is the potential for moisture absorption, which can accelerate degradation.

Q4: What is the impact of the TFA counter-ion on my experiments?

Trifluoroacetic acid (TFA) is a residual counter-ion from the HPLC purification process.[6] For most standard in vitro assays, the presence of residual TFA is unlikely to interfere with the results.[6] However, in highly sensitive cellular or biochemical studies, its presence should be taken into consideration as it can affect the peptide's net weight and solubility.[6]

Q5: How should I properly handle lyophilized this compound before use?

To prevent condensation and moisture contamination, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening.[2][4][5] When weighing the peptide, do so quickly in a clean, controlled environment and promptly reseal the container.[5]

Troubleshooting Guides

Issue: this compound Fails to Dissolve

This is a common issue that can often be resolved with a systematic approach to solvent selection.

Troubleshooting Steps:

  • Start with Sterile Water or Aqueous Buffer: Attempt to dissolve the peptide in sterile, distilled water or a buffer with a pH between 5 and 6.[2][4]

  • Gentle Agitation: If the peptide does not readily dissolve, gentle vortexing or sonication can be used to aid dissolution.[4]

  • Introduce an Organic Solvent: For hydrophobic peptides, a small amount of a water-miscible organic solvent can be added.

    • Step 3a: Add a minimal amount of Dimethyl Sulfoxide (DMSO) to the peptide and mix to dissolve.[3]

    • Step 3b: Once dissolved, slowly add your aqueous buffer to the desired concentration.[4]

  • Alternative Organic Solvents: If DMSO is not suitable for your experiment, other organic solvents such as acetonitrile or methanol can be used.[3]

Data Presentation

Table 1: Recommended Storage Conditions and Stability of this compound
FormTemperatureDurationNotes
Lyophilized Powder-20°C or colderSeveral YearsStore in a dark, desiccated environment.
In Solvent-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.
In Solvent-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol outlines the steps for properly reconstituting lyophilized this compound for experimental use.

Materials:

  • Vial of lyophilized this compound

  • Sterile, distilled water or appropriate sterile buffer (pH 5-6)

  • Dimethyl Sulfoxide (DMSO), if required

  • Sterile, polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Allow the vial of lyophilized this compound to warm to room temperature in a desiccator.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Carefully open the vial.

  • Add the desired volume of sterile water or buffer to the vial to achieve the target concentration.

  • If the peptide does not dissolve, add a minimal volume of DMSO and gently vortex until the peptide is fully dissolved. Then, add the remaining aqueous buffer to reach the final desired concentration.

  • For storage, aliquot the reconstituted peptide solution into sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessment of this compound Purity by HPLC

This protocol provides a general method for assessing the purity of this compound using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • This compound sample, reconstituted in Mobile Phase A

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in Mobile Phase A. Filter the sample through a 0.22 µm syringe filter before transferring to an autosampler vial.

  • HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient from 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Visualizations

Diagram 1: Decision Tree for this compound Solubilization

G Troubleshooting this compound Solubility start Start: Lyophilized This compound water Add Sterile Water or Buffer (pH 5-6) start->water dissolved1 Dissolved? water->dissolved1 yes1 Yes dissolved1->yes1 Yes no1 No dissolved1->no1 No end Proceed with Experiment yes1->end agitate Gentle Vortexing or Sonication no1->agitate dissolved2 Dissolved? agitate->dissolved2 yes2 Yes dissolved2->yes2 Yes no2 No dissolved2->no2 No yes2->end dmso Add Minimal DMSO no2->dmso dissolved3 Dissolved? dmso->dissolved3 yes3 Yes dissolved3->yes3 Yes no3 No dissolved3->no3 No add_buffer Add Aqueous Buffer to Final Volume yes3->add_buffer other_solvent Consider Alternative Organic Solvent (e.g., Acetonitrile) no3->other_solvent add_buffer->end

Caption: A step-by-step guide to effectively solubilize this compound.

Diagram 2: Experimental Workflow for Handling and Storage of this compound

G Workflow for this compound Handling and Storage receive Receive Lyophilized This compound store_powder Store at -20°C or colder in a desiccator receive->store_powder prepare Prepare for Use store_powder->prepare equilibrate Equilibrate vial to Room Temperature in Desiccator prepare->equilibrate weigh Weigh desired amount quickly equilibrate->weigh reconstitute Reconstitute per Protocol 1 weigh->reconstitute use_or_store Use Immediately or Store Solution reconstitute->use_or_store store_solution Aliquot and Store at -20°C or -80°C use_or_store->store_solution use Use in Experiment use_or_store->use

Caption: A logical workflow for the proper handling and storage of this compound.

Diagram 3: Simplified μ-Opioid Receptor Signaling Pathway

G Dermorphin-Activated μ-Opioid Receptor Signaling dermorphin Dermorphin mor μ-Opioid Receptor (GPCR) dermorphin->mor binds to g_protein Gi/o Protein (αβγ) mor->g_protein activates g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac inhibits k_channel K+ Channel g_beta_gamma->k_channel activates ca_channel Ca2+ Channel g_beta_gamma->ca_channel inhibits camp cAMP ac->camp produces analgesia Analgesia and other cellular responses camp->analgesia leads to k_channel->analgesia ca_channel->analgesia

Caption: A schematic of the primary signaling cascade initiated by Dermorphin.[3][5]

References

Technical Support Center: Overcoming Blood-Brain Barrier Limitations with Dermorphin TFA Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Dermorphin TFA analogs. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at overcoming the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: What are this compound analogs and why are they promising for CNS drug development?

Dermorphin is a potent, naturally occurring opioid peptide with high affinity for the mu-opioid receptor.[1] However, its therapeutic potential for central nervous system (CNS) disorders is limited by its poor ability to cross the blood-brain barrier.[2] this compound (Trifluoroacetic acid) analogs are synthetic modifications of the parent peptide designed to enhance properties such as metabolic stability and BBB permeability.[3] These analogs are of significant interest as they may lead to the development of potent analgesics and other neurotropic agents with improved brain delivery.

Q2: What are the primary mechanisms by which this compound analogs can be designed to cross the blood-brain barrier?

Strategies to enhance the BBB permeability of peptide-based drugs like Dermorphin analogs include:

  • Lipidization: Increasing the lipophilicity of the peptide can facilitate passive diffusion across the lipid-rich endothelial cell membranes of the BBB.[4]

  • Adsorptive-Mediated Transcytosis (AMT): Modifying the peptide to carry a net positive charge can promote electrostatic interactions with the negatively charged luminal surface of brain capillary endothelial cells, triggering non-specific endocytosis.[5][6]

  • Receptor-Mediated Transcytosis (RMT): Conjugating the peptide to a ligand that targets a specific receptor expressed on the BBB (e.g., transferrin receptor) can "shuttle" the analog across the barrier.[4]

Q3: How can I assess the blood-brain barrier permeability of my this compound analog in vitro?

Common in vitro models to predict BBB permeability include:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that models passive diffusion across a lipid membrane. It is useful for initial screening of a large number of analogs.[1][7]

  • Cell-Based Assays (e.g., Caco-2 or hCMEC/D3): These models use monolayers of immortalized cell lines that mimic the BBB endothelium. They can provide insights into both passive and active transport mechanisms.[8][9]

Troubleshooting Guide

Issue 1: Low or Inconsistent Blood-Brain Barrier Permeability in In Vitro Assays

  • Problem: Your this compound analog shows low or variable permeability in your PAMPA or cell-based assay.

    • Possible Cause: The analog may have poor lipophilicity or may not be engaging with transport mechanisms. In cell-based assays, inconsistent cell monolayer integrity can also be a factor.

    • Troubleshooting Steps:

      • Verify Physicochemical Properties: Ensure the calculated or experimentally determined lipophilicity (e.g., LogP) is within a range suitable for BBB penetration.

      • Assess Cell Monolayer Integrity: In cell-based models, measure the transendothelial electrical resistance (TEER) to ensure the cell junctions are intact. Low TEER values indicate a leaky monolayer, which can lead to artificially high permeability.

      • Evaluate Active Transport: If you hypothesize active transport, include known inhibitors of the targeted transport system in your assay to see if permeability is affected.

      • Consider Alternative Formulations: Experiment with different formulation strategies, such as the use of penetration enhancers, to improve permeability.

Issue 2: Peptide Aggregation During Synthesis, Purification, or in Solution

  • Problem: Your this compound analog is aggregating, leading to poor yields, difficult purification, and inaccurate experimental results.

    • Possible Cause: Peptides with hydrophobic residues are prone to self-association to minimize their exposure to aqueous environments.

    • Troubleshooting Steps:

      • Optimize Synthesis: During solid-phase peptide synthesis (SPPS), consider using pseudoprolines or backbone-protecting groups to disrupt hydrogen bonding and reduce on-resin aggregation.

      • Improve Solubility: For purification and in-solution experiments, start by dissolving the peptide in a small amount of an organic solvent like DMSO or DMF before diluting with an aqueous buffer. Sonication can also aid in dissolution.

      • Adjust Buffer Conditions: The pH, ionic strength, and presence of salts can influence aggregation. Experiment with different buffer compositions. Generally, a pH away from the peptide's isoelectric point can improve solubility.

      • Use Chaotropic Agents: In cases of severe aggregation, strong chaotropic agents like guanidine hydrochloride (GdnHCl) or urea can be used to solubilize the peptide, but they will need to be removed during purification.

Issue 3: High Non-Specific Binding in Radioligand Binding Assays

  • Problem: You are observing high background noise in your radioligand binding assay, which is masking the specific binding of your this compound analog to the mu-opioid receptor.

    • Possible Cause: The radiolabeled ligand is binding to non-receptor components in your assay, such as the filter membrane or other proteins in your tissue homogenate.

    • Troubleshooting Steps:

      • Optimize Blocking Agents: Use blocking agents like bovine serum albumin (BSA) in your assay buffer to coat surfaces and reduce non-specific interactions.

      • Adjust Incubation Conditions: Shorter incubation times and lower temperatures can sometimes reduce non-specific binding. However, ensure that equilibrium is still reached for specific binding.

      • Optimize Washing Steps: Increase the number of washes or the volume of cold wash buffer to more effectively remove the unbound radioligand.

      • Titrate Receptor Concentration: Use the lowest concentration of your receptor preparation (e.g., cell membranes) that still provides a robust specific binding signal.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for Dermorphin and some of its analogs from published literature.

Table 1: Blood-Brain Barrier Permeability of Dermorphin and Analogs

CompoundInflux Rate (Kin) (μl/g·min)MethodReference
Dermorphin2.18In vivo (mouse)[11]
125I-ADAB0.0515 ± 0.0284In vivo (mouse)[5]
125I-ADAMB0.0290 ± 0.0059In vivo (mouse)[5]
EM-11.06 - 1.14In vivo (mouse)[11]
EM-21.06 - 1.14In vivo (mouse)[11]
TAPP1.06 - 1.14In vivo (mouse)[11]
DAMGO0.18 - 0.40In vivo (mouse)[11]
CTOP0.18 - 0.40In vivo (mouse)[11]
TAPS0.18 - 0.40In vivo (mouse)[11]

Table 2: Opioid Receptor Binding Affinities of Dermorphin and Analogs

CompoundReceptorAffinity (Ki or IC50 in nM)Reference
DermorphinMu (μ)0.7[12]
Delta (δ)62[12]
Kappa (κ)>5000[12]
[D-Orn(=C=S)2]dermorphinMu (μ)Subnanomolar IC50[13]
[D-Orn(COCH2Br)2]dermorphinMu (μ)Subnanomolar IC50[13]
DeNoMu (μ)pKi 9.55[14]
NOPpKi 10.22[14]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs (General Protocol)

This protocol outlines the general steps for synthesizing a Dermorphin analog using Fmoc/tBu chemistry.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: After coupling, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the purified peptide to obtain a stable powder.

Protocol 2: In Vitro Blood-Brain Barrier Permeability Assay using a PAMPA Model

  • Prepare Donor Plate: Dissolve the this compound analog in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration. Add this solution to the wells of a 96-well donor plate.

  • Prepare Acceptor Plate: Add a brain lipid mixture dissolved in dodecane to the filter membrane of a 96-well acceptor plate. Fill the wells of the acceptor plate with PBS.

  • Assemble Sandwich: Place the donor plate on top of the acceptor plate, creating a "sandwich" where the two compartments are separated by the lipid-coated membrane.

  • Incubate: Incubate the sandwich at a controlled temperature (e.g., 37°C) for a defined period (e.g., 4-18 hours).

  • Quantify Permeability: After incubation, measure the concentration of the analog in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS). Calculate the permeability coefficient (Pe).

Visualizations

Dermorphin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dermorphin_Analog This compound Analog MOR Mu-Opioid Receptor (GPCR) Dermorphin_Analog->MOR Binding G_Protein Gi/o Protein MOR->G_Protein Activation Beta_Arrestin β-Arrestin MOR->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_Protein->AC Inhibition MAPK_Pathway MAP Kinase Pathway G_Protein->MAPK_Pathway Activation cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Activation Analgesia Analgesia & Other Cellular Effects PKA->Analgesia MAPK_Pathway->Analgesia Beta_Arrestin->Analgesia

Caption: Signaling pathway of this compound analogs via the mu-opioid receptor.

Experimental_Workflow_BBB_Permeability cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Synthesis Peptide Synthesis (SPPS) Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Solubility Solubility & Aggregation Studies Characterization->Solubility Binding_Assay Opioid Receptor Binding Assay Solubility->Binding_Assay BBB_Model In Vitro BBB Permeability Assay (PAMPA or Cell-Based) Binding_Assay->BBB_Model Animal_Model Animal Model Administration (e.g., i.v.) BBB_Model->Animal_Model Brain_Uptake Measurement of Brain Uptake Animal_Model->Brain_Uptake Pharmacodynamics Pharmacodynamic Studies (e.g., Analgesia) Brain_Uptake->Pharmacodynamics Troubleshooting_Logic Start Experimental Problem Problem_Type Problem Type? Start->Problem_Type Low_Permeability Low BBB Permeability Problem_Type->Low_Permeability Permeability Aggregation Peptide Aggregation Problem_Type->Aggregation Synthesis/ Solubility Binding_Issue Binding Assay Issue Problem_Type->Binding_Issue Binding Check_Properties Verify Physicochemical Properties Low_Permeability->Check_Properties Check_Monolayer Assess Monolayer Integrity (TEER) Low_Permeability->Check_Monolayer Optimize_Synthesis Optimize SPPS (e.g., Pseudoprolines) Aggregation->Optimize_Synthesis Improve_Solubility Improve Solubility (e.g., Co-solvents, pH) Aggregation->Improve_Solubility Optimize_Blocking Optimize Blocking Agents (e.g., BSA) Binding_Issue->Optimize_Blocking Adjust_Incubation Adjust Incubation Time/Temperature Binding_Issue->Adjust_Incubation

References

Minimizing tolerance development in chronic Dermorphin TFA studies

Author: BenchChem Technical Support Team. Date: November 2025

This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize and manage tolerance development in chronic studies involving Dermorphin TFA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

Dermorphin is a natural heptapeptide opioid agonist originally isolated from the skin of South American frogs.[1] It is a potent and selective agonist for the µ-opioid receptor (MOR).[1] The Trifluoroacetate (TFA) salt form is common for synthetic peptides, enhancing stability and solubility for research applications. Its high potency and selectivity make it a valuable tool for studying the µ-opioid system, pain pathways, and the mechanisms of opioid action.[2]

Q2: What is opioid tolerance and why is it a critical issue in chronic studies?

Opioid tolerance is a physiological adaptation where the body becomes less responsive to a drug over time, requiring higher doses to achieve the same initial effect.[3] In chronic research studies, this manifests as a diminished analgesic response to a consistent dose of Dermorphin.[4][5] Managing tolerance is crucial because escalating doses can increase the risk of side effects and confound experimental results, making it difficult to distinguish between the drug's primary effects and the consequences of tolerance itself.[3][4]

Q3: What are the primary cellular mechanisms driving tolerance to µ-opioid agonists like Dermorphin?

Tolerance to µ-opioid agonists is a complex process involving several cellular adaptations:[6]

  • Receptor Desensitization: Following prolonged agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the µ-opioid receptor.[7][8]

  • β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins. This "uncouples" the receptor from its intracellular G-protein signaling pathway, dampening the analgesic signal.[8][9]

  • Receptor Internalization: The receptor/β-arrestin complex is often internalized into the cell via endocytosis, removing it from the cell surface and further reducing its availability to bind with Dermorphin.[7][10]

  • Signaling Pathway Upregulation: The cell may compensate for the reduced receptor signaling by upregulating downstream pathways, such as the adenylyl cyclase/cAMP system.[8][9]

Q4: How quickly does tolerance to Dermorphin develop?

The onset of tolerance is dose-dependent and can occur within a maximum period of 48 hours with continuous infusion in rodent models.[5] Studies with other opioids like morphine show that continuous administration leads to a more rapid and profound tolerance compared to intermittent dosing.[11][12]

Troubleshooting Guide

Problem 1: A rapid decrease in analgesic effect is observed despite consistent this compound dosing. How can I confirm this is tolerance?

Answer: To confirm that the observed decrease in analgesia is due to pharmacodynamic tolerance rather than other factors (e.g., altered drug metabolism), a formal tolerance assessment is necessary. This typically involves generating a dose-response curve.

Troubleshooting Steps:

  • Establish a Baseline: Before the chronic study, determine the effective dose 50 (ED50) of this compound for analgesia in a cohort of naive animals using a standard nociceptive test (e.g., tail-flick or hot plate test).

  • Chronic Administration: Administer this compound according to your experimental protocol (e.g., for 7 days).

  • Re-evaluate the Dose-Response: After the chronic treatment period, re-determine the ED50 in the same animals.

  • Analyze the Shift: A significant rightward shift in the dose-response curve (i.e., a higher ED50 is required to produce the same level of analgesia) confirms the development of tolerance.[4] Studies with morphine have shown this shift can be substantial; for example, continuous morphine pellet implantation for 7 days can shift the ED50 by 5.8 to 8.5-fold.[12]

Problem 2: There is significant variability in the rate of tolerance development between subjects. What are potential causes and solutions?

Answer: Variability is common in animal studies. Key factors include genetics, sex, and subtle differences in experimental conditions.

Troubleshooting Steps:

  • Control for Sex Differences: Studies have shown that male and female rodents can exhibit different sensitivities to opioids and the development of tolerance.[13] It is advisable to either use animals of a single sex or to balance and analyze the sexes separately.

  • Standardize Procedures: Ensure all experimental procedures, including animal handling, injection timing, and the environment for nociceptive testing, are highly consistent. Stress can influence pain perception and analgesic responses.[14]

  • Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on statistical power.

  • Acclimatize Animals: Properly acclimatize animals to the testing apparatus and handling procedures before the experiment begins to minimize stress-induced analgesia or hyperalgesia.[14]

Problem 3: How can I design a dosing regimen to delay or minimize the onset of tolerance?

Answer: The dosing protocol is a critical determinant of tolerance development.[15] Continuous exposure to an opioid agonist generally produces greater and more rapid tolerance than intermittent exposure.[4][11][12]

Recommended Strategies:

  • Intermittent Dosing: Instead of continuous infusion, administer this compound intermittently (e.g., once or twice daily).[11][16] This allows for periods where the µ-opioid receptors are not occupied, which can slow the adaptive processes that lead to tolerance.

  • Use the Lowest Effective Dose: Titrate the dose to the minimum level required to achieve the desired analgesic effect.[3] This reduces the overall drug exposure and the pressure on the receptor system to adapt.

  • Opioid Rotation: While more common clinically, the principle of rotating between different opioids can be applied in research to manage tolerance.[3] However, be aware of cross-tolerance, where tolerance to one opioid confers tolerance to another.[17][18] Dermorphin and morphine have been shown to produce cross-tolerance.[18]

Problem 4: Are there pharmacological strategies to prevent or reverse Dermorphin tolerance?

Answer: Yes, co-administration of certain compounds that target mechanisms downstream of the µ-opioid receptor can attenuate tolerance development.

Recommended Strategies:

  • NMDA Receptor Antagonists: A primary strategy is the co-administration of an N-methyl-D-aspartate (NMDA) receptor antagonist. Chronic opioid exposure can lead to hyperactivation of NMDA receptors, a process linked to the development of tolerance and hyperalgesia.[17][19]

    • Examples: Non-competitive antagonists like MK-801 (dizocilpine) or memantine, and competitive antagonists like D-AP5, have been shown to inhibit the development of morphine tolerance when co-administered.[20][21]

    • Benefit: These antagonists can also potentiate the analgesic effect of the opioid, potentially allowing for a lower effective dose.[20][22]

Data & Protocols

Table 1: Impact of Dosing Regimen on Morphine Tolerance

This table summarizes data from studies comparing continuous versus intermittent morphine administration, illustrating a key strategy for minimizing tolerance.

Treatment GroupAdministration ProtocolDaily DoseFold Shift in ED50 (Tolerance Level)Reference
Continuous 75 mg Morphine Pellet (s.c.), 7 days~3.4 mg/day5.8-fold [11][12]
Intermittent Morphine Injection (s.c.), once daily for 7 daysHigher than continuous2.7-fold [11]
Acute Single Morphine Injection (s.c.)High dose1.6-fold [11]

This data, derived from morphine studies, demonstrates that continuous exposure produces significantly more tolerance than intermittent administration, even at a lower daily dose.

Experimental Protocol: Induction and Assessment of Analgesic Tolerance in Rodents

This protocol provides a general framework for a study designed to assess tolerance to this compound.

1. Materials & Preparation:

  • Animals: Male Sprague-Dawley rats (250-300g) or C57BL/6J mice (20-25g).

  • This compound: Prepare a stock solution in a suitable vehicle (e.g., sterile saline or DMSO, depending on solubility).[23][24] Further dilute to working concentrations with sterile saline immediately before use.

  • Nociceptive Testing Apparatus: Hot Plate Analgesia Meter or Tail-Flick Analgesia Meter.

2. Habituation Phase (3-5 days):

  • Handle animals daily to acclimate them to the researcher.

  • Habituate animals to the testing environment and apparatus for at least two sessions without drug administration to minimize stress.[14] For the tail-flick test, this includes placing them in the restrainer.[14]

3. Baseline Nociceptive Testing (Day 0):

  • Measure the baseline response latency for each animal on the hot plate (e.g., paw lick/jump) or tail-flick test.

  • Set a cut-off time (e.g., 12-15 seconds for tail-flick, 30-45 seconds for hot plate) to prevent tissue damage.[25]

  • Administer a single dose of this compound (e.g., via subcutaneous or intraperitoneal injection) and measure the analgesic response at peak effect time (e.g., 30 minutes post-injection). This establishes the acute analgesic effect in naive animals.

4. Chronic Dosing Phase (Days 1-7):

  • Divide animals into a control group (vehicle administration) and a treatment group (this compound).

  • Administer the drug or vehicle according to the chosen schedule (e.g., once daily injection for an intermittent protocol).

5. Tolerance Assessment (Day 7):

  • On the final day, measure the baseline nociceptive threshold before the daily injection to check for any underlying hyperalgesia.[14]

  • Administer the same dose of this compound as on Day 0.

  • Measure the analgesic effect at the same peak effect time point (e.g., 30 minutes post-injection).

  • Calculation: Convert raw latency scores to a "% Maximum Possible Effect" (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100

  • Analysis: A statistically significant reduction in %MPE on Day 7 compared to Day 0 indicates the development of analgesic tolerance.

Visualizations

Signaling Pathway of µ-Opioid Receptor Tolerance

This diagram illustrates the key molecular events following chronic agonist exposure that lead to receptor desensitization and tolerance.

MOR_Tolerance_Pathway MOR μ-Opioid Receptor (MOR) G_Protein Gi/o Protein MOR->G_Protein Activation GRK GRK MOR->GRK BetaArrestin β-Arrestin MOR->BetaArrestin Recruits AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits (-) Analgesia Analgesic Effect cAMP_up ↑ cAMP AC->cAMP_up Compensatory Upregulation Dermorphin Dermorphin (Agonist) Dermorphin->MOR GRK->MOR PKA PKA Tolerance Tolerance Development PKA->Tolerance Endocytosis Receptor Internalization BetaArrestin->Endocytosis Promotes BetaArrestin->Tolerance Uncoupling Endocytosis->Tolerance cAMP_up->PKA

Caption: Key molecular events in µ-opioid receptor desensitization and tolerance.

Experimental Workflow for Assessing Tolerance Mitigation

This flowchart outlines the logical steps in an experiment designed to test a strategy, such as co-administration of an NMDA antagonist, for reducing Dermorphin tolerance.

Tolerance_Workflow cluster_setup Phase 1: Setup & Baseline cluster_treatment Phase 2: Chronic Treatment (e.g., 7 Days) cluster_assessment Phase 3: Tolerance Assessment cluster_analysis Phase 4: Data Analysis arrow arrow start Start: Select Animal Cohort habituation Habituation & Acclimatization (3-5 Days) start->habituation baseline Baseline Nociceptive Test (e.g., Hot Plate) habituation->baseline grouping Randomize into Groups baseline->grouping group1 Group 1: Vehicle grouping->group1 group2 Group 2: This compound grouping->group2 group3 Group 3: This compound + Test Compound (e.g., NMDA Antagonist) grouping->group3 dosing1 Daily Dosing group1->dosing1 dosing2 Daily Dosing group2->dosing2 dosing3 Daily Dosing group3->dosing3 final_test Final Nociceptive Test (Post-Treatment) dosing1->final_test dosing2->final_test dosing3->final_test analysis Calculate %MPE & Compare Groups final_test->analysis conclusion Conclusion: Evaluate Mitigation Strategy analysis->conclusion

Caption: Workflow for a preclinical study evaluating a tolerance mitigation strategy.

References

Technical Support Center: Addressing Trifluoroacetic Acid (TFA) Counterion Effects in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential impact of trifluoroacetic acid (TFA) counterions on biological assays. TFA is a common remnant from the synthesis and purification of peptides and small molecules, and its presence can lead to a variety of experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my peptide or small molecule sample?

A1: Trifluoroacetic acid (TFA) is a strong acid widely used in solid-phase peptide synthesis for cleaving the synthesized peptide from the resin.[1][2] It is also a common ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC) for the purification of peptides and other molecules, as it improves peak shape and resolution.[1][3] Consequently, synthetic peptides are often supplied as TFA salts, where the TFA counterion is associated with positively charged residues on the peptide.[2][3]

Q2: How can residual TFA affect my biological assays?

A2: Residual TFA can interfere with biological assays in several ways:

  • Cytotoxicity: TFA can be toxic to cells, leading to reduced cell viability and proliferation, which can be misinterpreted as the biological activity of the compound being studied.[2][4]

  • Alteration of pH: As a strong acid, TFA can lower the pH of your assay buffer, which can significantly affect enzyme activity and cell health.[4]

  • Modification of Biomolecule Function: TFA can alter the secondary structure of peptides and proteins.[1] It can also act as an allosteric modulator of receptors and enzymes, directly influencing their activity.[1][3]

  • Interference with Spectroscopic Measurements: TFA has a strong absorbance band around 1673 cm-1, which can interfere with the structural analysis of peptides by infrared spectroscopy.[3][5]

Q3: At what concentrations does TFA become problematic in cell-based assays?

A3: The cytotoxic concentration of TFA can vary significantly depending on the cell line and the duration of the assay.[6] Some sensitive cell lines can be affected by TFA concentrations in the low micromolar range, while more robust cell lines may only show effects at concentrations above 100 µM.[6] It is crucial to determine the toxicity threshold for your specific experimental setup.[6]

Q4: How can I determine if TFA is the cause of unexpected results in my experiment?

A4: The most effective way to ascertain if TFA is causing artifacts is to run a "TFA control" experiment. This involves exposing your cells or assay components to the same concentrations of TFA that are present in your experimental wells, but without the peptide or compound of interest.[2][3] This will help you to distinguish the effects of the TFA counterion from the biological activity of your molecule.

Troubleshooting Guides

Issue 1: High background or unexpected cytotoxicity in cell-based assays.
  • Possible Cause: The TFA counterion in your sample is exerting a cytotoxic effect, or the acidic nature of TFA is altering the pH of the culture medium to a non-physiological level.[4][6]

  • Troubleshooting Steps:

    • Run a TFA Control: As mentioned in the FAQs, perform a dose-response experiment with TFA alone to determine its IC50 for your specific cell line.

    • Check the pH: Measure the pH of your cell culture medium after adding your compound. If it has dropped significantly, the buffering capacity of your medium may be insufficient.

    • Perform a Counterion Exchange: If TFA toxicity is confirmed, the most reliable solution is to exchange the TFA for a more biocompatible counterion, such as hydrochloride (HCl) or acetate.[3] Detailed protocols are provided below.

    • Source TFA-Free Compounds: When possible, request peptides or small molecules to be prepared as acetate or hydrochloride salts from the supplier.[3]

Issue 2: Inconsistent or unexpected results in enzyme kinetic assays.
  • Possible Cause: The acidic nature of the TFA in your sample is altering the pH of the assay buffer, thereby affecting the enzyme's activity.[1] TFA might also be directly interacting with the enzyme as a modulator.[1]

  • Troubleshooting Steps:

    • Verify Buffer pH: Measure the pH of your final reaction mixture after the addition of your substrate or inhibitor stock solution containing TFA.

    • Increase Buffer Capacity: Ensure your assay buffer has a high enough buffering capacity to maintain a stable pH throughout the experiment.

    • TFA Control for Enzyme Activity: Incubate the enzyme with the relevant concentration of TFA (without the substrate/inhibitor of interest) to see if it directly affects the enzyme's baseline activity.

    • Counterion Exchange: If pH effects or direct modulation are suspected, perform a counterion exchange on your compound.[3]

Issue 3: Poor reproducibility in receptor-ligand binding assays.
  • Possible Cause: TFA can alter the conformation of the peptide ligand or the receptor, affecting their interaction.[2] Changes in pH due to TFA can also influence binding affinity.

  • Troubleshooting Steps:

    • pH Control: Ensure the pH of the binding buffer remains constant across all assay conditions.

    • TFA Control: Include a control with TFA at the same concentration as in the experimental wells to assess any non-specific effects on the receptor or the detection system.

    • Counterion Exchange: For ligands where TFA interference is suspected, exchanging the counterion to HCl or acetate is the recommended solution.[3]

Quantitative Data on TFA Cytotoxicity

The following table summarizes the reported cytotoxic effects of TFA on various cell lines. It is important to note that these values can vary depending on the specific experimental conditions.

Cell LineAssay TypeReported IC50 or Inhibitory Concentration of TFAObservations
HUVECCell Proliferation~0.1 mMTFA was identified as the inhibitory agent in a study involving a synthetic peptide.[6]
JurkatCell Viability~5 mMSignificant toxicity was observed at concentrations used for peptide treatments.[6]
Multiple (e.g., HeLa, HEK293)General Observation>100 µMCytotoxic effects are commonly seen at concentrations above this threshold.[6]
PC-12Cell Viability1-5 mMTFA alone led to significant, dose-dependent cell death.[6]

Note: No specific quantitative data on the effects of TFA on enzyme kinetics (Km, Vmax) or receptor binding (Kd) were found in the reviewed literature. The primary reported interference is due to pH changes and conformational effects.

Experimental Protocols

Protocol 1: TFA Removal and Counterion Exchange to Hydrochloride (HCl) by Lyophilization

This is a common method for exchanging TFA for the more biologically compatible chloride counterion.[7][8]

Materials:

  • Peptide-TFA salt

  • Distilled water or a suitable buffer (e.g., 50 mM phosphate, 100 mM NaCl)[7]

  • 100 mM HCl solution

  • Lyophilizer

  • Liquid nitrogen or a -80°C freezer

Procedure:

  • Dissolve the Peptide: Dissolve the peptide in distilled water or buffer at a concentration of approximately 1 mg/mL.[7]

  • Add HCl: Add the 100 mM HCl solution to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[7]

  • Incubate: Allow the solution to stand at room temperature for at least one minute to facilitate the ion exchange.[7]

  • Freeze: Rapidly freeze the solution using liquid nitrogen or by placing it in a -80°C freezer.[7]

  • Lyophilize: Lyophilize the frozen sample overnight, or until all the solvent has been removed.

  • Repeat: To ensure complete removal of TFA, repeat steps 1-5 at least two to three more times.[7][8]

  • Final Product: After the final lyophilization, the peptide is obtained as the hydrochloride salt and can be reconstituted in the desired assay buffer.[7]

Protocol 2: TFA Removal and Counterion Exchange to Acetate using Ion-Exchange Chromatography

This method is suitable for exchanging TFA for acetate, another biocompatible counterion.[4][9]

Materials:

  • Peptide-TFA salt

  • Strong anion exchange resin

  • 1M Sodium acetate solution

  • Distilled water

  • Chromatography column

Procedure:

  • Prepare the Column: Pack a small chromatography column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.[4][9]

  • Equilibrate with Acetate: Elute the column with a 1M solution of sodium acetate.[4][9]

  • Wash the Column: Wash the column thoroughly with distilled water to remove any excess sodium acetate.[4][9]

  • Load the Peptide: Dissolve the peptide in distilled water and apply it to the column.[4][9]

  • Elute the Peptide: Elute the column with distilled water and collect the fractions containing the peptide.[4][9]

  • Lyophilize: Combine the peptide-containing fractions and lyophilize to obtain the peptide as an acetate salt.[4][9]

Visualizing Potential TFA Interference Mechanisms

Signaling Pathway Diagrams

TFA's primary modes of interference are through pH alteration and direct interaction with proteins, which can potentially perturb various signaling pathways. While direct evidence for TFA-specific modulation of these pathways is limited, understanding the general mechanisms is crucial for troubleshooting.

Troubleshooting_Workflow cluster_Troubleshooting Troubleshooting Logic for TFA Interference A Unexpected Assay Results (e.g., high background, low viability) B Is TFA present in the sample? A->B C Run TFA Control Experiment B->C Yes D Does TFA control reproduce the artifact? C->D E Perform Counterion Exchange (e.g., to HCl or Acetate) D->E Yes J No: TFA is not the primary cause D->J No F Re-run Assay with TFA-free sample E->F G Artifact Resolved F->G I Source TFA-free compound for future experiments G->I H Artifact Persists: Investigate other causes J->H

A flowchart for troubleshooting potential TFA interference in biological assays.

MAPK_Signaling_Pathway cluster_MAPK Potential TFA Interference in MAPK Signaling RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription TFA TFA Interference (pH change, protein denaturation) TFA->RTK Altered Receptor Conformation TFA->RAF Altered Kinase Activity TFA->ERK Altered Kinase Activity

Potential points of TFA interference in the MAPK signaling pathway.

NFkB_Signaling_Pathway cluster_NFkB Potential TFA Interference in NF-κB Signaling TNFR TNF Receptor IKK IKK Complex TNFR->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription TFA TFA Interference (pH change, protein denaturation) TFA->TNFR Altered Receptor Conformation TFA->IKK Altered Kinase Activity

Potential points of TFA interference in the NF-κB signaling pathway.

References

Validation & Comparative

Dermorphin TFA vs. Morphine: A Comparative Analysis of Analgesic Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic properties of Dermorphin TFA and morphine, supported by experimental data. Dermorphin, a naturally occurring heptapeptide from the skin of South American frogs, has demonstrated significantly higher potency as a µ-opioid receptor (MOR) agonist compared to the classical opioid analgesic, morphine.[1][2] This heightened potency, coupled with a potentially distinct side-effect profile, makes it a subject of considerable interest in the development of novel pain therapeutics.[3]

Quantitative Comparison of Analgesic Potency and Receptor Binding

The following table summarizes key quantitative data from various in vivo and in vitro studies, highlighting the superior analgesic efficacy and receptor affinity of Dermorphin compared to morphine.

ParameterDermorphinMorphineRelative Potency (Dermorphin vs. Morphine)Test SystemReference
Analgesic Potency (ED50)
Tail-Flick Test (ICV, rat)23 pmol/rat17,306 pmol/rat (752 times less potent)~752xRat[4][5]
Hot Plate Test (ICV, rat)13.3 pmol/rat28,300 pmol/rat (2170 times less potent)~2170xRat[4][5]
Tail-Flick Test (IV, mouse)1.02 µmol/kg11.3 µmol/kg~11xMouse[4]
Receptor Binding Affinity (Ki)
µ-Opioid Receptor (MOR)High affinity (IC50 = 0.1-5 nM for analogs)1.2 nM - 611 nMDermorphin shows significantly higher affinityRat brain homogenates, recombinant human MOR[6][7][8]
Clinical Efficacy (Postoperative Pain)
Additional Analgesia Required22% of patients58% of patientsDermorphin group required significantly less additional analgesiaHuman clinical trial (intrathecal administration)[4]
Mean Hospital Stay5.6 days6.3 daysShorter hospital stay in the Dermorphin groupHuman clinical trial[4]

ICV: Intracerebroventricular; IV: Intravenous; ED50: Effective dose for 50% of the population; Ki: Inhibition constant; IC50: Half maximal inhibitory concentration.

Experimental Methodologies

The data presented above were derived from standard and well-validated experimental protocols in pharmacology and neuroscience.

In Vivo Analgesic Assays
  • Hot-Plate Test: This test assesses the latency of a thermal pain response in rodents. The animal is placed on a heated surface (typically 52-55°C), and the time taken to elicit a nociceptive response (e.g., licking a paw, jumping) is measured. A longer latency period indicates a greater analgesic effect.

  • Tail-Flick Test: This method measures the time it takes for a rodent to "flick" its tail away from a radiant heat source. The intensity of the heat is controlled, and the reaction time is recorded. An increase in the tail-flick latency is indicative of analgesia.

In Vitro Receptor Binding Assays
  • Competitive Radioligand Binding Assay: This technique is used to determine the binding affinity of a compound (like Dermorphin or morphine) to a specific receptor. It involves incubating a preparation of cell membranes containing the target receptor (e.g., µ-opioid receptor) with a fixed concentration of a radioactively labeled ligand that is known to bind to the receptor. Increasing concentrations of the unlabeled test compound are then added to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.[6]

Signaling Pathway and Experimental Workflow

Dermorphin and morphine exert their analgesic effects by acting as agonists at µ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs).[9] The activation of these receptors initiates a downstream signaling cascade that ultimately leads to the inhibition of neuronal excitability and pain transmission.

cluster_0 Opioid Receptor Signaling Pathway Dermorphin Dermorphin MOR µ-Opioid Receptor (MOR) Dermorphin->MOR Morphine Morphine Morphine->MOR G_protein Gi/o Protein Activation MOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Ion_channels Ion Channel Modulation G_protein->Ion_channels cAMP ↓ cAMP Levels AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel ↑ K+ Efflux (Hyperpolarization) Ion_channels->K_channel Ca_channel ↓ Ca2+ Influx Ion_channels->Ca_channel Neurotransmitter ↓ Neurotransmitter Release (e.g., Substance P, Glutamate) K_channel->Neurotransmitter Ca_channel->Neurotransmitter Neurotransmitter->Analgesia

Caption: Opioid receptor signaling pathway for Dermorphin and Morphine.

The experimental workflow for comparing the analgesic potency of these two compounds typically follows a standardized process to ensure reliable and reproducible results.

cluster_1 Experimental Workflow for Analgesic Potency Comparison Animal_Model Select Animal Model (e.g., Rat, Mouse) Drug_Admin Administer Test Compounds (this compound, Morphine) & Vehicle Control Animal_Model->Drug_Admin Analgesic_Test Perform Analgesic Test (e.g., Hot-Plate, Tail-Flick) Drug_Admin->Analgesic_Test Data_Collection Collect Data (e.g., Latency, Reaction Time) Analgesic_Test->Data_Collection Dose_Response Generate Dose-Response Curves Data_Collection->Dose_Response ED50_Calc Calculate ED50 Values Dose_Response->ED50_Calc Statistical_Analysis Statistical Analysis & Potency Comparison ED50_Calc->Statistical_Analysis

Caption: Workflow for comparing analgesic potency.

References

Validating the Bioactivity of Dermorphin TFA In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro bioactivity of Dermorphin TFA, a potent mu-opioid receptor (μOR) agonist, with other standard opioid compounds. Experimental data from receptor binding and functional assays are presented to offer a comprehensive validation profile. Detailed experimental protocols and visual representations of key pathways and workflows are included to support researchers in their own investigations.

Comparative Analysis of Mu-Opioid Receptor Agonists

The bioactivity of this compound is benchmarked against the well-characterized μOR agonist DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) and the classic opioid analgesic, Morphine. The following tables summarize their binding affinities and functional potencies at the mu-opioid receptor based on data from radioligand binding and cAMP inhibition assays.

Table 1: Mu-Opioid Receptor Binding Affinity

This table presents the inhibition constants (Ki) for Dermorphin, DAMGO, and Morphine, indicating their binding affinity for the mu-opioid receptor. Lower Ki values signify higher binding affinity.

CompoundKᵢ (nM) for μORReference Cell/TissueRadioligand
Dermorphin 0.7Rat brain membrane[³H]Tyr-DAla-Gly-MePhe-Gly-ol
DAMGO 0.537Recombinant human MOR[³H]DAMGO
Morphine 1.2Rat brain homogenates[³H]DAMGO

Note: Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Functional Potency in cAMP Inhibition Assay

This table showcases the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) of the compounds in reducing forskolin-stimulated cyclic AMP (cAMP) levels, a measure of their functional potency as agonists. Lower values indicate greater potency.

CompoundIC₅₀/EC₅₀ (nM) for μORReference Cell Line
Dermorphin 200 (IC₅₀)Neuroblastoma x Glioma hybrid cells
DAMGO 18 (EC₅₀, control)C6 glial cells expressing rat μOR
Morphine 180 (IC₅₀)Cells expressing human μOR

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to enable replication and further investigation.

Radioligand Binding Assay Protocol

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the mu-opioid receptor using [³H]DAMGO as the radioligand.

1. Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human mu-opioid receptor.

  • Radioligand: [³H]DAMGO (specific activity ~30-60 Ci/mmol).

  • Test Compound: this compound.

  • Comparator Compounds: DAMGO, Morphine.

  • Non-specific Binding Control: Naloxone (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

  • Scintillation Cocktail.

  • Instrumentation: Scintillation counter, cell harvester.

2. Procedure:

  • Prepare serial dilutions of the test and comparator compounds in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding) or diluted compound.

    • 50 µL of [³H]DAMGO (final concentration ~0.5-1.0 nM).

    • 100 µL of cell membrane preparation (50-100 µg of protein).

  • Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours in the dark.

  • Measure the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific [³H]DAMGO binding) from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Functional Assay Protocol

This protocol describes an assay to measure the ability of a compound to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels upon activation of the mu-opioid receptor.

1. Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human mu-opioid receptor.

  • Test Compound: this compound.

  • Comparator Compounds: DAMGO, Morphine.

  • Stimulant: Forskolin.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine).

  • Assay Medium: Serum-free cell culture medium (e.g., DMEM).

  • cAMP Detection Kit: Commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Instrumentation: Plate reader compatible with the chosen detection kit.

2. Procedure:

  • Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • On the day of the assay, replace the growth medium with serum-free medium and pre-incubate with a PDE inhibitor (e.g., 500 µM IBMX) for 30 minutes at 37°C.

  • Add serial dilutions of the test and comparator compounds to the wells and incubate for 15-30 minutes at 37°C.

  • Stimulate the cells with forskolin (e.g., 10 µM final concentration) to induce cAMP production and incubate for a further 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

3. Data Analysis:

  • Generate a standard curve for cAMP concentration if required by the kit.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.

  • Determine the EC₅₀ or IC₅₀ value (concentration of the agonist that produces 50% of the maximal inhibition) from the resulting dose-response curve using non-linear regression.

Visualizing a Key Signaling Pathway and Experimental Workflow

To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.

mu_opioid_receptor_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dermorphin This compound MOR Mu-Opioid Receptor (μOR) Dermorphin->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP Response Cellular Response (e.g., Analgesia) cAMP->Response Leads to

Caption: Mu-opioid receptor signaling pathway.

experimental_workflow cluster_binding Receptor Binding Assay cluster_functional cAMP Functional Assay B1 Prepare Cell Membranes (with μOR) B2 Incubate with [³H]DAMGO & this compound B1->B2 B3 Filter & Wash B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate Ki B4->B5 End Bioactivity Profile B5->End F1 Culture Cells (expressing μOR) F2 Pre-treat with PDE Inhibitor F1->F2 F3 Add this compound F2->F3 F4 Stimulate with Forskolin F3->F4 F5 Measure cAMP Levels F4->F5 F6 Calculate EC₅₀/IC₅₀ F5->F6 F6->End Start Start Validation Start->B1 Start->F1

Dermorphin TFA: A Comparative Guide to its Opioid Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dermorphin TFA's binding affinity and functional activity at mu (µ), delta (δ), and kappa (κ) opioid receptors. The data presented is compiled from various in vitro studies to offer a comprehensive overview of this compound's receptor cross-reactivity profile in comparison to other well-characterized opioid ligands.

Comparative Analysis of Receptor Binding and Functional Potency

This compound is a naturally occurring heptapeptide first isolated from the skin of South American frogs of the genus Phyllomedusa. It is recognized as a potent and highly selective agonist for the µ-opioid receptor (MOR)[1]. Its unique structure, which includes a D-alanine residue at the second position, is crucial for its high affinity and activity at the MOR[2]. The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) of this compound and other standard opioid ligands across the three main opioid receptor subtypes.

Opioid Receptor Binding Affinities (Ki, nM)

The binding affinity of a ligand for a receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

Ligandµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Dermorphin 0.3 - 1.5 15 - 62 >1000
DAMGO0.5 - 2.0200 - 1000>10000
Morphine1.0 - 10.0200 - 1000300 - 1500
Fentanyl0.1 - 1.0500 - 2000>10000
DPDPE1000 - 50001.0 - 10.0>10000
U-50,488>10000>100001.0 - 10.0

Note: Data compiled from multiple sources. Ranges reflect variability in experimental conditions.

Opioid Receptor Functional Activity (EC50, nM and Emax, %)

Functional activity assays measure the biological response elicited by a ligand upon binding to its receptor. EC50 represents the concentration of a ligand that produces 50% of the maximal response, indicating its potency. Emax represents the maximum response that can be elicited by the ligand, indicating its efficacy relative to a standard full agonist (typically 100%).

Ligandµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
EC50 (nM) Emax (%) EC50 (nM)
Dermorphin 0.5 - 5.0 ~100 50 - 200
DAMGO5 - 20100>1000
Morphine20 - 100~80-90>1000
Fentanyl1 - 10100>1000
DPDPE>10000None10 - 50
U-50,488>10000None>10000

Note: Data compiled from multiple sources. Ranges reflect variability in experimental conditions and assay types (e.g., GTPγS binding, cAMP accumulation).

Experimental Methodologies

The data presented in this guide are derived from standard in vitro pharmacological assays. The following are detailed protocols for the key experiments used to determine the binding affinity and functional activity of opioid ligands.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the opioid receptor of interest are homogenized in a cold buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • The membrane preparation is incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U-69,593 for KOR) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • The reaction is carried out in a final volume of 250 µL in 96-well plates[3].

  • Incubation is typically performed at 30°C for 60 minutes with gentle agitation[3].

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the opioid receptor upon agonist binding. It determines the potency (EC50) and efficacy (Emax) of a compound.

1. Membrane Preparation:

  • Similar to the radioligand binding assay, membranes from cells or tissues expressing the opioid receptor are prepared.

2. Assay Reaction:

  • The membranes are incubated with varying concentrations of the test agonist (e.g., this compound), a fixed concentration of GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • The incubation is typically carried out at 30°C for 60 minutes[1].

3. Separation and Detection:

  • The reaction is stopped, and the bound [³⁵S]GTPγS is separated from the unbound by rapid filtration.

  • The radioactivity on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The amount of [³⁵S]GTPγS binding is plotted against the concentration of the agonist.

  • The EC50 and Emax values are determined from the resulting dose-response curve. Emax is often expressed as a percentage of the maximal stimulation produced by a standard full agonist like DAMGO[2].

cAMP Accumulation Assay

This is another functional assay that measures the downstream effect of opioid receptor activation, which is typically the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Treatment:

  • Whole cells expressing the opioid receptor of interest are used.

  • The cells are pre-treated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

  • The cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test opioid agonist.

2. cAMP Measurement:

  • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF) assays.

3. Data Analysis:

  • The inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration.

  • The IC50 (concentration for 50% inhibition) and the maximum percentage of inhibition are determined from the dose-response curve.

Visualizing Opioid Receptor Signaling and Experimental Workflows

To better understand the mechanisms of action and the experimental procedures, the following diagrams illustrate the key signaling pathways and laboratory workflows.

cluster_0 Opioid Receptor Signaling Pathway Agonist This compound Receptor μ-Opioid Receptor (GPCR) Agonist->Receptor Binding G_protein Gi/o Protein (αβγ) Receptor->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibition Ion_channels Ion Channels G_betagamma->Ion_channels Modulation cAMP ↓ cAMP AC->cAMP Cellular_response Analgesia, Sedation, etc. cAMP->Cellular_response K_channel ↑ K+ Efflux Ion_channels->K_channel Ca_channel ↓ Ca2+ Influx Ion_channels->Ca_channel K_channel->Cellular_response Ca_channel->Cellular_response

Caption: Opioid Receptor Signaling Pathway.

cluster_1 Radioligand Binding Assay Workflow prep 1. Membrane Preparation incubate 2. Incubation (Membranes + Radioligand + Test Compound) prep->incubate filter 3. Filtration (Separate Bound/Free) incubate->filter count 4. Scintillation Counting filter->count analyze 5. Data Analysis (IC50 → Ki) count->analyze

Caption: Radioligand Binding Assay Workflow.

cluster_2 GTPγS Binding Assay Workflow prep_g 1. Membrane Preparation incubate_g 2. Incubation (Membranes + Agonist + GDP + [³⁵S]GTPγS) prep_g->incubate_g filter_g 3. Filtration (Separate Bound/Free) incubate_g->filter_g count_g 4. Scintillation Counting filter_g->count_g analyze_g 5. Data Analysis (EC50, Emax) count_g->analyze_g

Caption: GTPγS Binding Assay Workflow.

References

A Comparative Pharmacokinetic Profile: Dermorphin TFA vs. Morphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Dermorphin Trifluoroacetate (TFA) and morphine. The information is compiled from various experimental data to offer an objective overview for research and drug development purposes.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for Dermorphin and morphine, primarily based on studies in rats. It is important to note that specific data for Dermorphin TFA is limited; the data presented is for Dermorphin.

Pharmacokinetic ParameterDermorphinMorphine
Half-life (t½) ~1.3 minutes (plasma, rats)~8.3 hours (plasma, rats, after s.c. pellet removal)[1]
Volume of Distribution (Vd) High (indicates extensive tissue accumulation)[2]4.0 ± 1.3 L/kg (i.v., humans)[3]
Clearance (CL) Rapid disappearance from plasma[2]22.6 ± 5.3 mL/min/kg (i.v., humans)[3]
Protein Binding Data not available10.6% (swine) to 23.6% (ox)[4]
Metabolism Destroyed in liver and kidney; breakdown products include di, tri, and tetra N-terminal peptide fragments[2]Primarily hepatic glucuronidation to morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G)[5]
Excretion Primarily biliary, with 11% of injected dose found in bile within 1 hour (rats)[2]Renal excretion of metabolites[5]
Bioavailability Low CNS permeability and bioavailability[6]~30% oral bioavailability due to first-pass metabolism

Experimental Protocols

Determination of Pharmacokinetic Parameters in Rodents

A generalized experimental protocol for determining the pharmacokinetic profiles of opioids like this compound and morphine in a rat model is outlined below. This protocol is a composite based on methodologies described in various preclinical studies.[7][8]

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water. Animals are acclimated for at least one week before the experiment.

2. Drug Administration:

  • Formulation: this compound and Morphine Sulfate are dissolved in sterile saline solution.

  • Dosing: Administered intravenously (i.v.) via the tail vein or subcutaneously (s.c.) at a predetermined dose (e.g., mg/kg).

3. Sample Collection:

  • Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) from the jugular vein or via cardiac puncture for terminal samples.

  • Tissue Sampling: At the end of the study, animals are euthanized, and tissues such as the brain, liver, and kidneys are collected to determine drug distribution.

  • Urine and Feces Collection: Animals can be housed in metabolic cages to collect urine and feces for excretion analysis.

4. Sample Preparation for Analysis:

  • Plasma Separation: Blood samples are centrifuged to separate plasma.

  • Extraction: A liquid-liquid extraction or solid-phase extraction (SPE) is performed on plasma, urine, and homogenized tissue samples to isolate the drug and its metabolites.

5. Analytical Method (LC-MS/MS):

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for quantification.

  • Chromatography: Separation is achieved on a C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect and quantify the parent drug and its metabolites.

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).

Signaling Pathways

Both Dermorphin and morphine exert their effects primarily through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

G_protein_signaling cluster_ligand Ligand cluster_receptor Receptor cluster_intracellular Intracellular Signaling Dermorphin This compound MOR Mu-Opioid Receptor (MOR) Dermorphin->MOR Morphine Morphine Morphine->MOR G_protein G-protein Activation (Gi/Go) MOR->G_protein Agonist Binding AC Adenylyl Cyclase (Inhibition) G_protein->AC Ca_channel Ca²⁺ Channels (Inhibition) G_protein->Ca_channel K_channel K⁺ Channels (Activation) G_protein->K_channel cAMP ↓ cAMP AC->cAMP Neuron Neuronal Hyperpolarization ↓ Neurotransmitter Release cAMP->Neuron Ca_channel->Neuron K_channel->Neuron

Opioid Receptor Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

PK_Workflow cluster_study_design Study Design cluster_in_vivo In-Vivo Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Animal_Model Animal Model Selection (e.g., Rats) Dosing_Regimen Dosing Regimen Design (Route, Dose) Animal_Model->Dosing_Regimen Drug_Admin Drug Administration Dosing_Regimen->Drug_Admin Sample_Collection Biological Sample Collection (Blood, Tissues, Urine) Drug_Admin->Sample_Collection Sample_Prep Sample Preparation (Extraction) Sample_Collection->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling LCMS_Analysis->PK_Modeling Parameter_Calc Parameter Calculation (t½, Vd, CL, AUC) PK_Modeling->Parameter_Calc

Preclinical Pharmacokinetic Study Workflow

References

A Comparative Analysis of Cross-Tolerance Between Dermorphin TFA and Morphine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-tolerance profiles of Dermorphin Trifluoroacetate (TFA) and morphine, two potent mu-opioid receptor (μOR) agonists. The development of tolerance, a phenomenon characterized by a diminished analgesic response to the same dose of a drug over time, is a significant challenge in pain management. Cross-tolerance, where tolerance to one opioid confers tolerance to another, is a critical consideration in opioid rotation strategies. This document synthesizes experimental data to objectively compare the performance of Dermorphin TFA and morphine, offering insights into their pharmacological similarities and differences.

Summary of Analgesic Potency and Cross-Tolerance

Table 1: Comparison of Analgesic Potency (ED50) in Naïve Rodents

CompoundTestSpeciesRoute of AdministrationED50Reference
DermorphinTail-FlickRatIntracerebroventricular (ICV)23 pmol/rat[1]
MorphineTail-FlickRatIntracerebroventricular (ICV)17.3 nmol/rat (752x higher than Dermorphin)[1]
DermorphinHot PlateRatIntracerebroventricular (ICV)13.3 pmol/rat[1]
MorphineHot PlateRatIntracerebroventricular (ICV)28.3 nmol/rat (2170x higher than Dermorphin)[1]

Mu-Opioid Receptor Signaling Pathways

Both this compound and morphine exert their analgesic effects primarily through the activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR). The binding of these agonists initiates a cascade of intracellular signaling events. However, the specific downstream consequences of receptor activation can differ between agonists, a concept known as biased agonism. This can influence not only the therapeutic effects but also the development of tolerance and side effects.

Morphine is considered a relatively unbiased or slightly G-protein biased agonist. In contrast, some peptide-based opioids have shown different signaling profiles. While direct comparative studies on the signaling bias of this compound are limited, its peptide nature suggests potential differences from the alkaloid structure of morphine. For instance, some studies suggest that morphine is a weak inducer of β-arrestin 2 recruitment compared to other opioids, which may contribute to its specific tolerance profile.

Mu-Opioid Receptor Signaling Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dermorphin This compound uOR Mu-Opioid Receptor (μOR) Dermorphin->uOR Morphine Morphine Morphine->uOR G_protein Gi/o Protein uOR->G_protein Activation GRK GRK uOR->GRK Phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel ↓ Ca²⁺ Influx G_protein->Ca_channel Inhibition K_channel ↑ K⁺ Efflux G_protein->K_channel Activation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Analgesia Analgesia PKA->Analgesia Ca_channel->Analgesia K_channel->Analgesia beta_arrestin β-Arrestin GRK->beta_arrestin Recruitment Internalization Receptor Internalization beta_arrestin->Internalization Tolerance Tolerance Development beta_arrestin->Tolerance ERK ERK Activation beta_arrestin->ERK Internalization->Tolerance

Caption: Mu-Opioid Receptor Signaling Cascade.

Experimental Protocols

Induction of Opioid Tolerance

A common method to induce opioid tolerance in rodents involves repeated administration of the opioid agonist.

Protocol for Induction of Morphine Tolerance:

  • Animals: Male Wistar rats are typically used.

  • Drug Administration: Morphine sulfate is administered subcutaneously (s.c.) twice daily for a period of 7-14 days. The dose is often escalated over the treatment period to maintain an analgesic effect. A common starting dose is 10 mg/kg, which may be increased to 40 mg/kg or higher.

  • Assessment of Tolerance: Tolerance is confirmed by a significant rightward shift in the dose-response curve for the analgesic effect of morphine, as measured by tests such as the tail-flick or hot plate test.

Protocol for Induction of Dermorphin Tolerance:

  • Animals: Male Wistar rats are used.

  • Drug Administration: Due to its high potency and peptide nature, dermorphin is often administered directly into the central nervous system via an intracerebroventricular (ICV) cannula to bypass the blood-brain barrier. Continuous infusion via an osmotic minipump is a reliable method for inducing tolerance.

  • Assessment of Tolerance: Similar to morphine, tolerance is assessed by measuring the analgesic response to an acute challenge with dermorphin.

Analgesia Assessment

Tail-Flick Test Protocol:

  • Apparatus: A tail-flick analgesia meter is used, which consists of a radiant heat source.

  • Procedure: The rat is gently restrained, and its tail is positioned over the radiant heat source. The latency to flick the tail away from the heat is recorded.

  • Parameters: A cut-off time (typically 10-15 seconds) is set to prevent tissue damage. The intensity of the heat source is adjusted to produce a baseline tail-flick latency of 2-4 seconds in naive animals.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is often calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Hot Plate Test Protocol:

  • Apparatus: A hot plate analgesiometer with the surface temperature maintained at a constant level (e.g., 52-55°C).

  • Procedure: The animal is placed on the heated surface, and the latency to exhibit a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

  • Parameters: A cut-off time (e.g., 30-45 seconds) is employed to prevent injury.

  • Data Analysis: The latency to respond is used as a measure of analgesia.

Receptor Binding Assay

Radioligand Binding Assay for Mu-Opioid Receptor:

  • Tissue Preparation: Brain tissue (e.g., cortex, thalamus) from rodents is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is centrifuged to obtain a crude membrane preparation.

  • Incubation: The membrane preparation is incubated with a radiolabeled μ-opioid receptor ligand (e.g., [³H]DAMGO) in the presence and absence of varying concentrations of the unlabeled competitor drug (this compound or morphine).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are used to determine the inhibitory constant (Ki) of the competitor drug, which reflects its affinity for the receptor.

Experimental Workflow for Cross-Tolerance Investigation cluster_group1 Group 1: Morphine Tolerance cluster_group2 Group 2: Dermorphin Tolerance cluster_control Control Group M_Tolerance Induce Morphine Tolerance (e.g., repeated s.c. injections) M_Challenge Challenge with Morphine (Assess Analgesia - Tail-Flick/Hot Plate) M_Tolerance->M_Challenge Confirm Tolerance D_Challenge_M_Tolerant Challenge with this compound (Assess Analgesia - Tail-Flick/Hot Plate) M_Tolerance->D_Challenge_M_Tolerant Assess Cross-Tolerance D_Tolerance Induce Dermorphin Tolerance (e.g., continuous ICV infusion) D_Challenge Challenge with this compound (Assess Analgesia - Tail-Flick/Hot Plate) D_Tolerance->D_Challenge Confirm Tolerance M_Challenge_D_Tolerant Challenge with Morphine (Assess Analgesia - Tail-Flick/Hot Plate) D_Tolerance->M_Challenge_D_Tolerant Assess Cross-Tolerance Naive Naive Animals (No prior drug exposure) M_Challenge_Naive Challenge with Morphine (Establish Baseline ED50) Naive->M_Challenge_Naive D_Challenge_Naive Challenge with this compound (Establish Baseline ED50) Naive->D_Challenge_Naive

Caption: Experimental design for cross-tolerance studies.

Conclusion

The investigation into the cross-tolerance between this compound and morphine reveals a complex interplay of analgesic potency and receptor adaptation. Dermorphin is a markedly more potent analgesic than morphine, a critical factor for consideration in clinical applications. The existence of cross-tolerance indicates that these two agonists share, at least in part, common mechanisms of action and tolerance development, which is expected given their primary activity at the μ-opioid receptor. However, the potential for biased agonism and differential downstream signaling pathways may contribute to subtle but important differences in their long-term efficacy and the development of adverse effects. Further research is warranted to quantify the degree of cross-tolerance and to fully elucidate the distinct signaling profiles of this compound and morphine. This knowledge will be invaluable for the rational design of novel analgesics and for optimizing opioid rotation strategies in the management of chronic pain.

References

Detecting Dermorphin TFA in Biological Samples: A Comparative Guide to Validation Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The illicit use of Dermorphin, a potent opioid peptide, in both human and animal sports has necessitated the development of sensitive and reliable detection methods. This guide provides a comprehensive comparison of the available analytical techniques for the validation of Dermorphin trifluoroacetate (TFA) in biological samples, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA). The information presented is based on published experimental data to assist researchers in selecting the most appropriate method for their specific needs.

Method Comparison: LC-MS/MS and ELISA

The detection of Dermorphin in biological matrices such as urine, plasma, and hair is predominantly achieved through two main analytical platforms: LC-MS/MS and ELISA. While both methods offer the ability to identify the presence of Dermorphin, they differ significantly in their quantitative capabilities, specificity, and the extent of validation data available.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the confirmation and quantification of Dermorphin. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the unambiguous identification and precise measurement of the target analyte.

Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput screening method based on the principle of antigen-antibody recognition. Commercial ELISA kits are available for the qualitative or semi-quantitative detection of Dermorphin and are often used for initial screening of a large number of samples.

A notable absence in the literature is the specific application of Gas Chromatography-Mass Spectrometry (GC-MS) for the routine detection of Dermorphin. This is likely due to the peptide nature of Dermorphin, which makes it non-volatile and thermally labile, thus less amenable to GC-MS analysis without extensive derivatization that can introduce variability.

Quantitative Performance Data

The following tables summarize the quantitative performance characteristics of validated LC-MS/MS methods and commercially available ELISA kits for the detection of Dermorphin in various biological matrices.

Table 1: Performance Characteristics of LC-MS/MS Methods for Dermorphin Detection

Biological MatrixSample PreparationMethodLOD (pg/mL)LOQ (pg/mL)Linearity (pg/mL)Accuracy (%)Precision (%RSD)Recovery (%)
Equine Urine Weak Cation Exchange SPEnano-UHPLC-MS/MS5 - 50-5 - 10,000-Intra & Inter-assay < 1558 - 93
Equine Plasma Solid-Phase Extraction (SPE)LC-MS/MS102020 - 10,00091 - 100Intra & Inter-day < 12-
Equine Urine Solid-Phase Extraction (SPE)LC-MS/MS205050 - 20,00091 - 100Intra & Inter-day < 12-
Human Urine Mixed-mode Weak Cation-Exchange SPELC-HRMS & LC-MS/MS (SRM)2500---< 15-
Equine Plasma Mixed Mode Cation Exchange SPELC-MS/MS (MRM)2---GoodEfficient
Hair Methanolic ExtractionLC-MS/MS8 - 17 (ng/mg)---3.1 - 14.9-

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; SPE: Solid-Phase Extraction; nano-UHPLC-MS/MS: nano-Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry; LC-HRMS: Liquid Chromatography-High Resolution Mass Spectrometry; SRM: Selected Reaction Monitoring; MRM: Multiple Reaction Monitoring. Data compiled from multiple sources.

Table 2: Performance Characteristics of Dermorphin ELISA Kits

Product NamePrincipleSensitivity (I-50)Range (ng/mL)Cross-ReactivityIntended Use
Neogen Dermorphin Forensic ELISA Kit Competitive0.2 ng/mL-Specific for D-alanine formQualitative Screening
BMA Biomedicals Dermorphin ELISA Kit Competitive1.9 ng/mL (Average IC50)0.1 - 100100% with DermorphinFor extracted samples

I-50: Concentration of analyte that causes 50% inhibition of the signal. IC50: Half maximal inhibitory concentration. It is important to note that ELISA kits are primarily designed for screening and positive results should be confirmed by a more specific method like LC-MS/MS.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. Below are representative experimental protocols for sample preparation and analysis using LC-MS/MS and ELISA.

LC-MS/MS Sample Preparation and Analysis Protocol (Equine Plasma)[2]
  • Sample Pre-treatment: To 1 mL of equine plasma, add ethylenediaminetetraacetic acid (EDTA) and urea.

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis MCX SPE cartridge.

    • Load the pre-treated sample onto the cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute Dermorphin from the cartridge.

  • Evaporation: Dry the eluate under a vacuum.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into an LC-MS/MS system.

    • Separate Dermorphin from other components on a C18 analytical column using a gradient elution.

    • Detect and quantify Dermorphin using a mass spectrometer operating in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode.

ELISA Protocol (General Competitive Assay)[1]
  • Sample/Standard Addition: Add standards, controls, and unknown samples to the wells of the antibody-coated microplate.

  • Enzyme Conjugate Addition: Add the Dermorphin-enzyme conjugate to each well.

  • Incubation: Incubate the plate at room temperature to allow for competitive binding between the Dermorphin in the sample and the enzyme-labeled Dermorphin for the limited antibody binding sites.

  • Washing: Wash the plate to remove unbound reagents.

  • Substrate Addition: Add a chromogenic substrate to the wells. The enzyme bound to the plate will convert the substrate into a colored product.

  • Incubation: Incubate the plate to allow for color development.

  • Stop Reaction: Add a stop solution to terminate the enzymatic reaction.

  • Absorbance Reading: Read the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is inversely proportional to the concentration of Dermorphin in the sample.

Visualizing the Processes

To further clarify the methodologies and the biological context of Dermorphin detection, the following diagrams have been generated using the Graphviz DOT language.

Dermorphin_Signaling_Pathway Dermorphin Dermorphin MOR Mu-Opioid Receptor (MOR) Dermorphin->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Analgesia Analgesia & Other Effects PKA->Analgesia Leads to Ion_Channel->Analgesia Contributes to

Caption: Dermorphin mu-opioid receptor signaling pathway.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine, Plasma, Hair) Pretreatment Pre-treatment (e.g., with EDTA, Urea) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (LC) Separation Reconstitution->LC MSMS Tandem Mass Spectrometry (MS/MS) Detection LC->MSMS Data Data Analysis & Quantification MSMS->Data

Caption: LC-MS/MS experimental workflow for Dermorphin detection.

ELISA_Workflow cluster_assay ELISA Procedure Plate Antibody-Coated Microplate Sample_Standard Add Sample/Standard Enzyme_Conjugate Add Enzyme Conjugate Sample_Standard->Enzyme_Conjugate Incubation1 Incubation (Competitive Binding) Enzyme_Conjugate->Incubation1 Wash1 Wash Incubation1->Wash1 Substrate Add Substrate Wash1->Substrate Incubation2 Incubation (Color Development) Substrate->Incubation2 Stop Add Stop Solution Incubation2->Stop Read Read Absorbance Stop->Read Analysis Data Analysis Read->Analysis

Caption: Competitive ELISA experimental workflow.

Conclusion

The validation of Dermorphin TFA detection in biological samples relies on robust and well-characterized analytical methods. LC-MS/MS offers the highest level of confidence for both identification and quantification, with thoroughly validated methods published in peer-reviewed literature. The data presented demonstrates the high sensitivity, accuracy, and precision of LC-MS/MS for various biological matrices.

ELISA serves as a valuable high-throughput screening tool, particularly in forensic and doping control settings where a large number of samples need to be analyzed rapidly. However, the quantitative data for commercially available ELISA kits is less comprehensive than for LC-MS/MS methods, and it is crucial to confirm any positive ELISA results with a confirmatory method like LC-MS/MS.

For researchers and professionals in drug development, the choice of method will depend on the specific requirements of their study. For pharmacokinetic studies, bioequivalence studies, or any research requiring precise quantification, LC-MS/MS is the unequivocal method of choice. For large-scale screening or preliminary studies, ELISA can be a cost-effective and efficient initial step. The lack of validated GC-MS methods for Dermorphin further solidifies the position of LC-MS/MS as the preferred technology for the reliable and accurate detection of this potent opioid peptide.

References

A Comparative Analysis of the Side Effect Profiles: Dermorphin TFA vs. Traditional Opioids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of Dermorphin TFA, a potent, naturally occurring opioid peptide, and traditional opioid analgesics. The information presented is supported by experimental data to assist researchers and drug development professionals in evaluating the relative safety and therapeutic potential of these compounds.

Executive Summary

Dermorphin, a heptapeptide originally isolated from the skin of South American frogs, is a potent µ-opioid receptor agonist.[1] Its trifluoroacetic acid (TFA) salt, this compound, has been a subject of interest for its potent analgesic effects. Preclinical and limited clinical data suggest that Dermorphin and its analogs may offer a distinct side effect profile compared to traditional opioids like morphine, fentanyl, and oxycodone. This guide delves into a comparative analysis of their effects on major physiological systems.

Opioid Receptor Signaling Pathways

Both this compound and traditional opioids exert their effects primarily through the activation of µ-opioid receptors (MOR), which are G-protein coupled receptors. Upon agonist binding, a conformational change in the receptor initiates intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, leading to reduced cyclic AMP (cAMP) levels. Additionally, the βγ-subunit of the G-protein can modulate ion channels, specifically inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels. These actions collectively lead to a decrease in neuronal excitability, producing analgesia but also contributing to side effects.

Opioid Receptor Signaling Pathway cluster_0 Opioid Agonist (this compound or Traditional Opioid) cluster_1 Cell Membrane cluster_2 Intracellular Signaling Opioid Agonist Opioid Agonist MOR μ-Opioid Receptor (MOR) Opioid Agonist->MOR Binds to G_Protein G-protein (Gi/o) MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel βγ-subunit inhibits K_Channel GIRK K⁺ Channel G_Protein->K_Channel βγ-subunit activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux Neuronal_Activity ↓ Neuronal Excitability Ca_Influx->Neuronal_Activity K_Efflux->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia Side_Effects Side Effects Neuronal_Activity->Side_Effects

Caption: Opioid receptor signaling cascade.

Comparative Side Effect Data

The following tables summarize the available quantitative data comparing the side effect profiles of this compound and traditional opioids.

Table 1: Respiratory Depression
CompoundAnimal ModelDosingRespiratory Rate DepressionArterial O₂ Saturation (SaO₂)Experimental Protocol
Dermorphin RatIntracerebroventricular (50 nM)SuppressedHypoxia, Acidosis, Hypercapnia--INVALID-LINK--
Morphine RatIntraperitoneal (150 mg/kg)-31 ± 6%Not specified--INVALID-LINK--
Fentanyl MouseIntravenousRapid and pronounced depression of rate and tidal volumeNot specified--INVALID-LINK--
Table 2: Cardiovascular Effects
CompoundAnimal ModelDosingEffect on Heart RateEffect on Blood PressureExperimental Protocol
Dermorphin Pithed RatIntravenous (0.0001-10 µmol/kg)No effect on basal rateNo effect on basal pressure--INVALID-LINK--
Morphine Pithed RatIntravenous (1-10 mg/kg)No effect on basal rateNo effect on basal pressure--INVALID-LINK--
Fentanyl Human (Coronary Artery Disease Patients)Intravenous (25 µg/kg)Increase post-intubationIncrease post-sternotomy--INVALID-LINK--
Table 3: Gastrointestinal Effects
CompoundAnimal ModelDosingInhibition of Gastric EmptyingInhibition of Intestinal TransitExperimental Protocol
Dermorphin RatSubcutaneous (1.8 mg/kg)Not specifiedED₃₀--INVALID-LINK--
Morphine MouseSubcutaneousSignificant delaySignificant delay--INVALID-LINK--
Oxycodone HumanOral (prolonged-release)Not specifiedIncreased total GI transit time from 22.2 to 43.9 hours--INVALID-LINK--
Table 4: Central Nervous System (CNS) Effects
CompoundSide EffectIncidence in Clinical Trial (Postoperative Pain)
Dermorphin (intrathecal) Nausea/Vomiting22%[2]
Morphine (intrathecal) Nausea/Vomiting18%[2]
Dermorphin (intrathecal) Urinary Retention26%[2]
Morphine (intrathecal) Urinary Retention30%[2]
Table 5: Tolerance and Dependence
CompoundAnimal ModelKey Finding
Dermorphin RatTolerance and physical dependence were consistently less marked than with morphine.[3]
Morphine RatDevelopment of tolerance and physical dependence observed.[4]

Detailed Experimental Protocols

Protocol 1: Assessment of Respiratory Depression in Rodents

This protocol outlines a common method for evaluating opioid-induced respiratory depression in conscious rodents using whole-body plethysmography.

Respiratory Depression Protocol cluster_0 Acclimation cluster_1 Baseline Measurement cluster_2 Drug Administration cluster_3 Post-Dose Monitoring cluster_4 Data Analysis Acclimation Acclimate animal to plethysmography chamber Baseline Record baseline respiratory parameters (rate, tidal volume) Acclimation->Baseline Administration Administer test compound (this compound or traditional opioid) via specified route Baseline->Administration Monitoring Continuously record respiratory parameters for a defined period Administration->Monitoring Analysis Compare post-dose respiratory parameters to baseline to determine the degree of depression Monitoring->Analysis

Caption: Workflow for assessing respiratory depression.

Methodology:

  • Animal Acclimation: Rodents (rats or mice) are acclimated to the whole-body plethysmography chambers for a specified period to minimize stress-induced artifacts in respiratory measurements.

  • Baseline Recording: Baseline respiratory parameters, including respiratory rate (breaths per minute) and tidal volume, are recorded for a stable period before drug administration.

  • Drug Administration: The test compound (this compound or a traditional opioid) is administered at a predetermined dose and route (e.g., intravenous, subcutaneous, intracerebroventricular).

  • Continuous Monitoring: Respiratory parameters are continuously monitored and recorded for a defined post-administration period.

  • Data Analysis: The recorded data is analyzed to determine the percentage change from baseline in respiratory rate and tidal volume, providing a quantitative measure of respiratory depression. Arterial blood gas analysis may also be performed to measure PaO₂ and PaCO₂ levels.

Protocol 2: Evaluation of Cardiovascular Effects in the Pithed Rat Model

The pithed rat model is a classic preparation used to study the direct peripheral cardiovascular effects of drugs in the absence of central nervous system and reflex autonomic influences.

Methodology:

  • Animal Preparation: A rat is anesthetized, and a pithing rod is inserted through the orbit and foramen magnum down the spinal canal to destroy the central nervous system. The animal is then artificially ventilated.

  • Instrumentation: Catheters are inserted into a carotid artery for blood pressure measurement and a jugular vein for drug administration. Heart rate is derived from the arterial pressure waveform.

  • Stabilization: The preparation is allowed to stabilize until cardiovascular parameters are constant.

  • Drug Administration: Increasing doses of the test compound (this compound or a traditional opioid) are administered intravenously.

  • Data Recording and Analysis: Blood pressure and heart rate are continuously recorded. The changes from baseline are measured to determine the direct effects of the drug on the cardiovascular system.

Protocol 3: Assessment of Gastrointestinal Transit in Rodents

The charcoal meal transit assay is a common method to evaluate the effect of opioids on gastrointestinal motility.

Gastrointestinal Transit Protocol cluster_0 Fasting cluster_1 Drug Administration cluster_2 Marker Administration cluster_3 Transit Time cluster_4 Measurement Fasting Fast animals overnight with free access to water Administration Administer test compound or vehicle Fasting->Administration Marker Administer a non-absorbable marker (e.g., charcoal meal) orally Administration->Marker Transit Euthanize animals after a specific time Marker->Transit Measurement Measure the distance traveled by the marker in the small intestine Transit->Measurement

Caption: Workflow for gastrointestinal transit assay.

Methodology:

  • Animal Fasting: Rodents are fasted overnight with free access to water to ensure an empty gastrointestinal tract.

  • Drug Administration: The test compound (this compound or a traditional opioid) or vehicle is administered at a specific time before the marker.

  • Marker Administration: A non-absorbable marker, typically a charcoal meal (e.g., 5% charcoal in 10% gum acacia), is administered orally.

  • Transit Period: After a predetermined time, the animals are euthanized.

  • Measurement and Analysis: The small intestine is carefully excised, and the total length of the intestine and the distance traveled by the charcoal meal from the pylorus are measured. The gastrointestinal transit is expressed as the percentage of the total length of the small intestine traveled by the marker.

Discussion

The available data suggest that this compound may possess a side effect profile that is, in some aspects, distinguishable from traditional opioids. Notably, preclinical studies indicate that tolerance and physical dependence to Dermorphin may be less pronounced compared to morphine.[3] The 1985 clinical trial on postoperative pain suggested a comparable incidence of nausea and vomiting between intrathecal Dermorphin and morphine, with a slightly lower incidence of urinary retention for Dermorphin.[2]

In terms of cardiovascular effects, a study in pithed rats showed that neither Dermorphin nor morphine had significant direct peripheral effects on basal heart rate or blood pressure.[4] However, centrally administered Dermorphin has been shown to produce dose-dependent effects on blood pressure and heart rate in conscious rats.[5]

Respiratory depression remains a critical concern for all potent opioids. While direct, equianalgesic comparative studies on respiratory depression between this compound and a wide range of traditional opioids are limited, preclinical data confirm that Dermorphin can induce respiratory depression.[3]

It is important to note that many of the comparative studies on Dermorphin are several decades old, and further research with modern methodologies is warranted to fully characterize its side effect profile, particularly in comparison to newer synthetic opioids. The development of Dermorphin analogs with potentially improved side effect profiles also represents an active area of research.

Conclusion

This compound presents a compelling profile as a potent analgesic. The existing, albeit limited, evidence suggests a potential for a reduced liability for tolerance and dependence compared to morphine. However, like all potent µ-opioid receptor agonists, it is associated with significant side effects, including respiratory depression and gastrointestinal effects. This guide provides a foundational comparison to aid researchers in the continued investigation and development of safer and more effective opioid analgesics. Further well-controlled, comparative studies are essential to fully elucidate the therapeutic index of this compound and its analogs in relation to traditional opioids.

References

Dermorphin TFA vs. Morphine: A Comparative Analysis of Analgesic Efficacy Using the Tail-Flick Test

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Opioid Analgesics

This guide provides a comprehensive in vivo validation of the analgesic effects of Dermorphin Trifluoroacetate (TFA) in comparison to the classical opioid analgesic, morphine, utilizing the tail-flick test. Dermorphin, a naturally occurring heptapeptide from the skin of South American frogs, is a potent and highly selective agonist for the mu (µ)-opioid receptor. This guide presents quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to offer an objective assessment of their relative potencies and mechanisms of action.

Quantitative Comparison of Analgesic Potency

Dermorphin has demonstrated significantly higher analgesic potency compared to morphine in rodent models. The following table summarizes the 50% effective dose (ED50) values obtained from the tail-flick test in rats following intracerebroventricular (i.c.v.) administration. This route of administration delivers the compounds directly into the central nervous system, providing a direct measure of their intrinsic analgesic activity.

CompoundED50 (pmol/rat, i.c.v.) in Tail-Flick TestRelative Potency (vs. Morphine)
Dermorphin 23~752 times more potent
Morphine ~17,300 (equivalent to 28.3 nmol/rat)1

Note: The data indicates that a significantly lower dose of Dermorphin is required to produce the same level of analgesia as morphine in the tail-flick test.[1]

In Vivo Analgesic Effects in the Tail-Flick Test

The tail-flick test is a standard method for assessing the efficacy of analgesics against thermal pain. The latency of the tail-flick response to a heat stimulus is measured before and after drug administration. An increase in tail-flick latency indicates an analgesic effect.

While direct comparative time-course data for Dermorphin TFA and morphine from a single study is limited, the available evidence consistently points to Dermorphin's superior and longer-lasting analgesic effects. For instance, intracerebroventricular administration of 60 pmol of Dermorphin in rats resulted in a potent analgesic effect lasting approximately 90 minutes in the tail-flick test.[1] In comparison, studies with morphine show a dose-dependent increase in tail-flick latency, with higher doses required to achieve a similar duration of action.[2][3]

Experimental Protocols

A detailed methodology for the tail-flick test is crucial for the accurate assessment of analgesic compounds.

Tail-Flick Test Protocol

Objective: To assess the analgesic efficacy of test compounds by measuring the latency of a rat's tail-flick response to a thermal stimulus.

Apparatus:

  • Tail-flick analgesiometer with a radiant heat source or a heated water bath.

  • Animal restrainers.

  • Timer.

Procedure:

  • Acclimation: Acclimate male Sprague-Dawley rats to the experimental room and restrainers for a minimum of 30 minutes before testing.

  • Baseline Latency: Gently place the rat in the restrainer. Position the rat's tail over the radiant heat source or immerse the distal 3-5 cm of the tail in a water bath maintained at a constant temperature (e.g., 52°C).

  • Measurement: Start the timer and the heat stimulus simultaneously. The timer is stopped when the rat flicks its tail. This time is recorded as the tail-flick latency.

  • Cut-off Time: A cut-off time (typically 10-15 seconds) is established to prevent tissue damage. If the rat does not flick its tail within this time, the heat stimulus is removed, and the maximum latency is recorded.

  • Drug Administration: Administer this compound, morphine, or a vehicle control solution via the desired route (e.g., intracerebroventricular, intravenous, or subcutaneous injection).

  • Post-treatment Latency: Measure the tail-flick latency at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50, the dose that produces 50% of the maximum possible effect, is then calculated.

Signaling Pathways and Experimental Workflow

Mu-Opioid Receptor Signaling Pathway

Both Dermorphin and morphine exert their analgesic effects primarily through the activation of the mu-opioid receptor, a G-protein coupled receptor (GPCR). The binding of these agonists initiates a cascade of intracellular events that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signaling.

mu_opioid_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dermorphin Dermorphin / Morphine MOR Mu-Opioid Receptor (MOR) Dermorphin->MOR G_protein Gαi/o and Gβγ Subunits MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel ↓ Ca²⁺ Influx (Voltage-gated Ca²⁺ channels) G_protein->Ca_channel Inhibition K_channel ↑ K⁺ Efflux (GIRK channels) G_protein->K_channel Activation cAMP ↓ cAMP AC->cAMP Analgesia Analgesia (Reduced Neuronal Excitability) cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia

Caption: Mu-opioid receptor signaling pathway.

Experimental Workflow for Tail-Flick Test

The following diagram illustrates the sequential steps involved in the in vivo validation of analgesic compounds using the tail-flick test.

tail_flick_workflow start Start acclimation Animal Acclimation start->acclimation baseline Measure Baseline Tail-Flick Latency acclimation->baseline drug_admin Administer Drug (this compound, Morphine, Vehicle) baseline->drug_admin post_treatment Measure Post-Treatment Tail-Flick Latency (at various time points) drug_admin->post_treatment data_analysis Data Analysis (%MPE, ED50) post_treatment->data_analysis end End data_analysis->end

Caption: Experimental workflow of the tail-flick test.

References

Safety Operating Guide

Safeguarding Research: A Procedural Guide for the Proper Disposal of Dermorphin TFA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount to ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Dermorphin Trifluoroacetate (TFA), a potent µ-opioid receptor agonist. The presence of the trifluoroacetate salt necessitates special handling and disposal considerations due to the corrosive nature of trifluoroacetic acid.

Core Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle Dermorphin TFA with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation or accidental exposure.

Understanding the Compound: Key Data

A thorough understanding of the chemical properties and associated hazards of this compound and its components is crucial for its safe disposal. The following table summarizes key quantitative data for Trifluoroacetic Acid (TFA), a component of this compound that requires careful management.

PropertyValueReference
Trifluoroacetic Acid (TFA)
CAS Number76-05-1--INVALID-LINK--
Molecular FormulaC₂HF₃O₂--INVALID-LINK--
Boiling Point72.4 °C (162.3 °F)--INVALID-LINK--
CorrosivityCauses severe skin burns and eye damage[1]
Environmental HazardHarmful to aquatic life with long-lasting effects[1]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with environmental regulations. This protocol is designed to guide researchers through the necessary procedures for waste segregation, containment, and removal.

Experimental Protocols

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, such as weighing paper, contaminated gloves, and disposable labware, should be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with both the peptide and trifluoroacetic acid.

  • Liquid Waste: Unused solutions of this compound or rinseates from cleaning contaminated glassware should be collected in a separate, sealed, and clearly labeled hazardous waste container. Due to the corrosive nature of TFA, the container should be chemically resistant (e.g., glass or a suitable plastic). Under no circumstances should this compound waste be disposed of down the drain. [2]

  • Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Dermorphin Trifluoroacetate," and a description of the contents (e.g., "Solid Waste," "Aqueous Solution").

  • Waste containers should be kept securely closed except when adding waste.

  • Store the waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

3. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste disposal requests.

  • Do not attempt to neutralize or treat the this compound waste unless you are specifically trained and authorized to do so under your institution's protocols.[3]

4. Decontamination of Work Surfaces and Equipment:

  • Thoroughly decontaminate all work surfaces and non-disposable equipment that have come into contact with this compound. Use an appropriate cleaning agent as recommended by your institution's safety protocols.

  • Collect all cleaning materials (e.g., wipes, absorbent pads) and dispose of them as solid hazardous waste.

5. Contaminated Packaging:

  • Empty this compound containers should be triple-rinsed with a suitable solvent.[2] The rinseate must be collected and disposed of as liquid hazardous waste.[3]

  • After triple-rinsing, the container can be punctured to prevent reuse and disposed of according to institutional guidelines for decontaminated lab waste.[2]

Mandatory Visualizations

Dermorphin_TFA_Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal External Disposal Dermorphin_TFA_Use This compound Use in Research Segregate_Waste Segregate Waste Dermorphin_TFA_Use->Segregate_Waste Solid_Waste Solid Waste (Gloves, Weigh Paper) Segregate_Waste->Solid_Waste Liquid_Waste Liquid Waste (Solutions, Rinsate) Segregate_Waste->Liquid_Waste Sharps_Waste Sharps Waste (Needles) Segregate_Waste->Sharps_Waste Label_Containers Label Hazardous Waste Containers Solid_Waste->Label_Containers Liquid_Waste->Label_Containers Sharps_Waste->Label_Containers Store_Waste Store in Satellite Accumulation Area Label_Containers->Store_Waste Contact_EHS Contact EHS for Pickup Store_Waste->Contact_EHS Licensed_Disposal Licensed Chemical Destruction Plant or Controlled Incineration Contact_EHS->Licensed_Disposal

Caption: Workflow for the proper disposal of this compound from laboratory use to final destruction.

Logical_Relationships Dermorphin_TFA This compound Potent_Opioid Potent Opioid Dermorphin_TFA->Potent_Opioid TFA_Salt TFA Salt Dermorphin_TFA->TFA_Salt Special_Handling Requires Special Handling & PPE Potent_Opioid->Special_Handling Corrosive_Hazard Corrosive Hazard (from TFA) TFA_Salt->Corrosive_Hazard Corrosive_Hazard->Special_Handling Hazardous_Waste Designated as Hazardous Waste Special_Handling->Hazardous_Waste No_Sewer_Disposal No Sewer Disposal Hazardous_Waste->No_Sewer_Disposal EHS_Coordination EHS Coordination Required Hazardous_Waste->EHS_Coordination

Caption: Logical relationships outlining the hazards and resulting disposal requirements for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dermorphin TFA
Reactant of Route 2
Dermorphin TFA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.